Product packaging for Aluminum phthalocyanine chloride(Cat. No.:CAS No. 14154-42-8)

Aluminum phthalocyanine chloride

Número de catálogo: B1677753
Número CAS: 14154-42-8
Peso molecular: 575.0 g/mol
Clave InChI: LBGCRGLFTKVXDZ-UHFFFAOYSA-M
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Chloroaluminum Phthalocyanine is a rhodamine-based dye used as a photosensitizing agent in cytotoxic photodynamic therapy. (NCI)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H16AlClN8 B1677753 Aluminum phthalocyanine chloride CAS No. 14154-42-8

Propiedades

Número CAS

14154-42-8

Fórmula molecular

C32H16AlClN8

Peso molecular

575.0 g/mol

Nombre IUPAC

38-chloro-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene

InChI

InChI=1S/C32H16N8.Al.ClH/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-16H;;1H/q-2;+3;/p-1

Clave InChI

LBGCRGLFTKVXDZ-UHFFFAOYSA-M

SMILES canónico

C1=CC=C2C(=C1)C3=NC4=C5C=CC=CC5=C([N-]4)N=C6C7=CC=CC=C7C(=N6)N=C8C9=CC=CC=C9C(=N8)N=C2[N-]3.[Al+3].[Cl-]

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Phthalocyanine Chloroaluminum;  Chloroaluminum Phthalocyanine;  Aluminum phthalocyanine chloride. Chloro(29H,31H-phthalocyaninato)aluminum.

Origen del producto

United States

Foundational & Exploratory

The Photophysical Profile of Aluminum Phthalocyanine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aluminum phthalocyanine chloride (AlPcCl) is a second-generation photosensitizer renowned for its potent photodynamic activity.[1] As a synthetic, organometallic compound, it belongs to the phthalocyanine family, characterized by a central aluminum atom coordinated to a phthalocyanine ligand.[1] Its significance in fields like photodynamic therapy (PDT) stems from its strong absorption of light in the red spectral region, a long triplet state lifetime, and high efficiency in generating cytotoxic reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[2][3] This guide provides an in-depth analysis of the core photophysical properties of AlPcCl, details the experimental protocols for their characterization, and visualizes the underlying processes.

Core Photophysical Properties

The photophysical behavior of AlPcCl is dictated by its electronic structure, which gives rise to two primary absorption regions: the Soret band (or B band) between 300-400 nm and a highly intense Q-band in the 600-700 nm range.[4][5] The Q-band's position within the "therapeutic window" is particularly advantageous for biomedical applications, as it allows for deeper tissue penetration of light.[5]

Upon absorption of a photon, the AlPcCl molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). From here, it can relax via several pathways:

  • Fluorescence : Radiative decay back to the ground state, emitting a photon.

  • Internal Conversion : Non-radiative decay to the ground state.

  • Intersystem Crossing (ISC) : A spin-forbidden transition to the lower-energy, long-lived triplet state (T₁).

The presence of a diamagnetic central metal like Al³⁺ is known to enhance the triplet state lifetime (τt) and the quantum yield of both the triplet state (Φt) and singlet oxygen (ΦΔ).[2] It is this long-lived triplet state that is crucial for photodynamic action, as it can transfer its energy to ground-state molecular oxygen (³O₂) to produce highly reactive singlet oxygen (¹O₂), a key cytotoxic agent in PDT.[3]

The photophysical properties of AlPcCl are highly sensitive to its environment, particularly the solvent polarity and its aggregation state. In organic solvents like dimethylformamide (DMF) or ethanol, AlPcCl typically exists in its monomeric form, which is photophysically active.[3][5] However, in aqueous solutions, it has a strong tendency to self-aggregate, leading to a significant decrease in fluorescence and photosensitizing efficiency.[6][7][8]

Quantitative Photophysical Data

The following table summarizes key quantitative photophysical parameters for monomeric AlPcCl reported in various solvents. It is critical to note these solvent dependencies when designing experiments or therapeutic protocols.

PropertyValueSolventCitation
Absorption Maxima (Q-Band) ~672 nmEthanol[5]
~675 nmDMSO[5]
~670 nm (1.85 eV)Ethanol[4]
Molar Absorptivity (ε) ~2.9 x 10⁵ L mol⁻¹ cm⁻¹ at 672 nmEthanol[5]
Fluorescence Lifetime (τf) ~6.5 nsHomogeneous Systems[5]
Triplet Quantum Yield (ΦT) ~0.3DMSO[5]
Singlet Oxygen Quantum Yield (ΦΔ) 0.29DMSO[5]

Key Photophysical Processes and Experimental Workflow

The characterization of a photosensitizer like AlPcCl involves a series of spectroscopic and photochemical measurements. The diagrams below illustrate the fundamental electronic transitions and a standard experimental workflow.

Jablonski cluster_singlet Singlet States cluster_triplet Triplet States cluster_pdt Photodynamic Process S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Absorption S1->S0 Fluorescence T1 T₁ (Excited Triplet State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence O2_ground ³O₂ (Molecular Oxygen) T1->O2_ground Energy Transfer O2_singlet ¹O₂ (Singlet Oxygen) O2_ground->O2_singlet

Caption: A Jablonski diagram illustrating the primary photophysical pathways for AlPcCl.

Workflow prep Sample Preparation (Dissolve AlPcCl in appropriate solvent) uv_vis UV-Vis Absorption Spectroscopy (Determine λmax and molar absorptivity) prep->uv_vis fluorescence Fluorescence Spectroscopy (Measure emission spectrum and quantum yield) prep->fluorescence ros Singlet Oxygen Measurement (Determine quantum yield ΦΔ via chemical quenching) prep->ros analysis Data Analysis & Characterization uv_vis->analysis time_resolved Time-Resolved Spectroscopy (Measure fluorescence lifetime τf) fluorescence->time_resolved time_resolved->analysis ros->analysis

Caption: A typical experimental workflow for characterizing the photophysical properties of AlPcCl.

Experimental Protocols

Accurate characterization of AlPcCl's photophysical properties requires precise experimental methods. Below are outlines for key protocols.

UV-Visible Absorption Spectroscopy

This technique is used to determine the absorption spectrum, identify the wavelengths of maximum absorption (λ_max) for the Soret and Q-bands, and calculate the molar absorption coefficient (ε).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer (e.g., TU-1901) is used.[3]

  • Sample Preparation : A stock solution of AlPcCl is prepared by dissolving a known mass of the compound in a suitable spectroscopic-grade solvent (e.g., DMSO, ethanol). A series of dilutions are then prepared to generate solutions of varying concentrations.

  • Measurement :

    • The spectrophotometer is blanked using the same solvent in a quartz cuvette.

    • The absorbance of each diluted AlPcCl solution is measured across the relevant wavelength range (e.g., 300-800 nm).

    • According to the Beer-Lambert law, a plot of absorbance at the Q-band maximum versus concentration should be linear. The molar absorption coefficient (ε) can be calculated from the slope of this line.

Steady-State and Time-Resolved Fluorescence Spectroscopy

These methods are used to measure the emission spectrum, fluorescence quantum yield (Φf), and fluorescence lifetime (τf).

  • Instrumentation : A spectrofluorometer (e.g., Fluorat-02 Panorama) for steady-state measurements and a Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements.[3]

  • Steady-State Measurement :

    • A dilute solution of AlPcCl (absorbance < 0.1 at the excitation wavelength to avoid inner filter effects) is placed in a quartz cuvette.

    • The sample is excited at a wavelength on the edge of the Q-band (e.g., 604-610 nm).[3][7]

    • The fluorescence emission is scanned over a wavelength range red-shifted from the excitation (e.g., 650-850 nm).

    • The fluorescence quantum yield (Φf) is typically determined relative to a standard fluorophore with a known quantum yield (e.g., zinc phthalocyanine) under identical experimental conditions.

  • Time-Resolved Measurement (TCSPC) :

    • The sample is excited by a pulsed laser source.

    • The time delay between the excitation pulse and the arrival of the first emitted photon at the detector is measured repeatedly.

    • A histogram of these delay times is constructed, which represents the fluorescence decay curve.

    • The fluorescence lifetime (τf) is determined by fitting this decay curve to an exponential function. For AlPcCl monomer, a value of around 6.5 ns is expected.[5]

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The efficiency of singlet oxygen generation is a critical parameter for PDT efficacy. It is commonly measured indirectly using a chemical scavenger.

  • Methodology : The 1,3-diphenylisobenzofuran (DPBF) chemical quenching method is widely used.[9] DPBF is a molecule that reacts irreversibly with singlet oxygen, causing its own strong absorption to decrease.

  • Procedure :

    • A solution containing AlPcCl and DPBF in a suitable solvent (e.g., DMSO) is prepared. A reference photosensitizer with a known ΦΔ is also prepared under identical conditions.

    • The solution is irradiated with light at a wavelength where only the AlPcCl absorbs significantly (e.g., >650 nm).

    • The absorbance of DPBF (typically around 415 nm) is monitored over time as the irradiation proceeds.

    • The rate of DPBF photo-bleaching is proportional to the rate of singlet oxygen generation.

    • The singlet oxygen quantum yield of AlPcCl is calculated by comparing the bleaching rate of DPBF in its presence to the rate observed with the reference photosensitizer.

References

Solubility of Aluminum phthalocyanine chloride in different organic solvents.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of Aluminum Phthalocyanine Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound (AlPcCl) in various organic solvents. Understanding the solubility of AlPcCl is critical for its application in diverse fields, including photodynamic therapy (PDT), as a photosensitizer, and in the development of novel drug delivery systems. This document compiles qualitative and quantitative solubility data, details relevant experimental protocols, and visualizes key processes to facilitate research and development.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. For AlPcCl, a macrocyclic organometallic compound, its solubility is influenced by the nature of the organic solvent, including its polarity, and the specific molecular interactions between the solute and the solvent. In many organic solvents, AlPcCl can exist in a monomeric state, which is often crucial for its photosensitizing activity. However, in less ideal solvents or at higher concentrations, it has a tendency to form aggregates, which can alter its photophysical properties.

Quantitative and Qualitative Solubility Data

The solubility of this compound varies significantly across different organic solvents. The following table summarizes available quantitative and qualitative data to provide a comparative reference.

Organic SolventChemical FormulaSolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OS5.79 mg/mL (10 mM)[1]Soluble[2]. Sonication is recommended for dissolution[1].
N,N-Dimethylformamide (DMF)C₃H₇NOSolubleAlPcCl is reported to be completely in its monomeric form in DMF[3].
EthanolC₂H₅OHSolubleUsed for the preparation of stock solutions[4]. Solubility is significantly increased compared to more polar solvents[5].
MethanolCH₃OHSlightly Soluble[6][7]
AcetoneC₃H₆OPoor SolubilityA decrease in absorptivity and band broadening suggests self-aggregation[4][5].
ChloroformCHCl₃Poor SolubilitySignificant band broadening observed, indicating aggregation[4][5].
WaterH₂OInsoluble[5][8]Full self-aggregation occurs in aqueous solutions[4][5].

It has been observed that the solubility of AlPcCl tends to decrease as the polarity of the solvent increases[4][5].

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols cited in the literature for the preparation of AlPcCl solutions.

Protocol 1: Preparation of a Stock Solution in Ethanol

This protocol is adapted from a study investigating the spectroscopic properties of AlPcCl[4].

Objective: To prepare a 1.0 x 10⁻⁵ mol L⁻¹ stock solution of AlPcCl in ethanol.

Materials:

  • This compound (AlPcCl)

  • Ethanol (high degree of purity)

  • Volumetric flask (25.0 mL)

  • Analytical balance

Procedure:

  • Accurately weigh 1.0 x 10⁻⁴ g of AlPcCl using an analytical balance.

  • Transfer the weighed AlPcCl to a 25.0 mL volumetric flask.

  • Add a small amount of ethanol to the flask to dissolve the AlPcCl. Gentle agitation may be required.

  • Once dissolved, add ethanol to the flask up to the 25.0 mL mark.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

Protocol 2: Preparation of a Stock Solution in N,N-Dimethylformamide (DMF)

This protocol is based on a study of the molecular aggregation of AlPcCl[3].

Objective: To prepare a 1.18 x 10⁻³ mol/L stock solution of AlPcCl in DMF.

Materials:

  • This compound (AlPcCl)

  • N,N-Dimethylformamide (DMF, double-distilled)

  • Volumetric flask (20 mL)

  • Analytical balance

Procedure:

  • Weigh 0.0152 g of a dry sample of AlPcCl.

  • Transfer the AlPcCl to a 20 mL volumetric flask.

  • Add DMF to the flask to dissolve the compound.

  • Continue adding DMF up to the 20 mL mark.

  • Mix thoroughly to ensure the solution is homogeneous.

Protocol 3: General Protocol for Solution Preparation for In Vitro Studies

This protocol is a general guideline for preparing AlPcCl solutions for applications such as photodynamic therapy research[1].

Objective: To prepare a concentrated stock solution of AlPcCl in DMSO or ethanol for subsequent dilution in cell culture media.

Materials:

  • This compound (AlPcCl)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Based on the desired stock concentration (typically 1-10 mM), calculate the required mass of AlPcCl.

  • Dissolve the weighed AlPcCl in the appropriate volume of anhydrous DMSO or ethanol.

  • Sonication may be used to aid dissolution, particularly for DMSO[1].

  • The resulting stock solution can be diluted to the final working concentration (e.g., 0.1-20 µM) in the cell culture medium for experimental use.

  • Store the stock solution protected from light at a low temperature (e.g., 4°C or -20°C) to prevent degradation[1].

Visualizing Experimental Workflows

The use of AlPcCl in photodynamic therapy involves a series of steps from solution preparation to the evaluation of its therapeutic effect. The following diagram illustrates a typical experimental workflow for an in vitro PDT study.

PDT_Workflow cluster_prep Solution Preparation cluster_cell_culture Cellular Treatment cluster_pdt Photodynamic Activation cluster_eval Evaluation of Efficacy prep Prepare AlPcCl Stock Solution (e.g., 1-10 mM in DMSO or Ethanol) treat Treat Cells with AlPcCl Solution (Diluted in Culture Medium) prep->treat culture Culture and Seed Cells (e.g., Cancer Cell Line) culture->treat incubate Incubate for Cellular Uptake treat->incubate irradiate Irradiate Cells with Light (Specific Wavelength) incubate->irradiate ros Generation of Reactive Oxygen Species (ROS) irradiate->ros assess Assess Cell Viability/Cytotoxicity (e.g., MTT Assay, Cell Counting) ros->assess Induces Cell Death

Caption: A typical workflow for an in vitro photodynamic therapy experiment using this compound.

This guide provides foundational knowledge on the solubility of this compound. For specific applications, it is recommended to perform solubility tests under the exact experimental conditions to be used.

References

Understanding the absorption and emission spectra of Aluminum phthalocyanine chloride.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Absorption and Emission Spectra of Aluminum Phthalocyanine Chloride

For researchers, scientists, and drug development professionals, a comprehensive understanding of the photophysical properties of photosensitizers is paramount. This compound (AlPcCl) is a second-generation photosensitizer with significant potential in applications such as photodynamic therapy (PDT).[1][2] This guide provides a detailed overview of its absorption and emission spectra, the factors influencing them, and the experimental protocols for their characterization.

Spectroscopic Properties of this compound

The electronic absorption spectrum of AlPcCl is characterized by two main bands: the Soret band (B band) in the UV region (around 350 nm) and the Q band in the visible/near-IR region (600-700 nm).[3][4] The Q band, arising from the π-π* transition of the 18 delocalized π-electrons in the phthalocyanine ring, is of particular interest for photodynamic applications due to its location within the "phototherapeutic window" where light penetration into tissue is maximal.[2][4]

The Q band of AlPcCl in solution often exhibits a substructure, with a strong main peak (often referred to as QIII or Qy) and weaker vibrational satellite bands at higher energies.[3][5] The exact position and intensity of these bands are highly sensitive to the molecule's environment, including the solvent polarity and the state of aggregation.

Solvent Effects

The polarity of the solvent significantly influences the spectroscopic properties of AlPcCl.[1][5] In organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO), AlPcCl is generally soluble and exists predominantly in its monomeric form.[1][5] However, its solubility decreases with increasing solvent polarity.[1][5] In aqueous solutions, AlPcCl is practically insoluble and tends to form non-fluorescent self-aggregates.[1][5]

The solvatochromic effects on the absorption and emission spectra are notable. For instance, in ethanol, the main Q-band absorption peak is observed around 675 nm, while the primary emission peak is at approximately 680 nm.[5]

Aggregation Phenomena

Phthalocyanines, including AlPcCl, have a strong tendency to self-aggregate in solution, a process driven by π-π stacking interactions between the aromatic macrocycles.[6] Aggregation leads to significant changes in the absorption and emission spectra. Generally, the formation of aggregates results in a blue-shift (hypsochromic shift) of the Q band and a decrease in fluorescence intensity, a phenomenon known as fluorescence quenching.[5]

The type of aggregate formed (e.g., H-aggregates, J-aggregates) dictates the specific spectral changes. H-aggregates (face-to-face stacking) typically show a blue-shifted Q band, while J-aggregates (edge-to-edge stacking) exhibit a red-shifted (bathochromic) band.[6][7] In ethanol-water mixtures, as the water content increases, the formation of J-type aggregates has been suggested by the appearance of new absorption bands at longer wavelengths (e.g., 802 nm).[8][9]

The aggregation state of AlPcCl is a critical factor in its application as a photosensitizer, as only the monomeric form is considered to be effectively photoactive for PDT.[6]

Quantitative Spectroscopic Data

The following tables summarize the key photophysical parameters for AlPcCl in various solvents.

Table 1: Absorption and Emission Maxima of AlPcCl in Different Solvents

SolventAbsorption λmax (nm)Emission λmax (nm)
Ethanol675[5], ~670 (Q-band)[6]680 (main), 713, 748[5]
AcetoneSimilar to ethanol, but with band broadening suggesting aggregation[5]Lower intensity than ethanol[5]
Dimethyl sulfoxide (DMSO)Similar to ethanol, but with band broadening suggesting aggregation[5]Lower intensity than ethanol[5]
ChloroformData not explicitly provided, but studied[5]Data not explicitly provided, but studied[5]
N,N-dimethylformamide (DMF)~670 (Q-band)[6]Not specified
Thin FilmNot specified441[10]

Table 2: Photophysical Parameters of AlPcCl

ParameterValueSolvent/Conditions
Fluorescence Quantum Yield (ΦF)0.52[11]Ethanol
Singlet Oxygen Quantum Yield (ΦΔ)0.42 (for a related AlPc photosensitizer, Photosens)[11]Water

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible spectroscopic data. Below are generalized protocols for the absorption and emission analysis of AlPcCl.

Sample Preparation
  • Stock Solution: Prepare a stock solution of AlPcCl (e.g., 1.0x10-5 mol L-1) by dissolving a known mass of the compound in a suitable organic solvent, such as ethanol.[12]

  • Working Solutions: Prepare working solutions for absorption and fluorescence measurements by diluting the stock solution to the desired concentration (e.g., 3.0x10-6 mol L-1 for absorption and 3.0x10-7 mol L-1 for fluorescence) to avoid inner filter effects and ensure adherence to the Beer-Lambert law.[5][12] For studies involving aggregation, prepare a series of solutions with varying solvent compositions (e.g., ethanol/water mixtures).[5][8]

  • Cuvettes: Use standard 1.0 cm path length quartz cuvettes for both absorption and fluorescence measurements.

Absorption Spectroscopy
  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used for these measurements.[7]

  • Procedure:

    • Record a baseline spectrum using a cuvette filled with the pure solvent.

    • Measure the absorption spectrum of the AlPcCl solution over the desired wavelength range (e.g., 300-800 nm).

    • To verify the monomeric state and determine the molar extinction coefficient, perform a concentration-dependent study and plot absorbance versus concentration (Beer-Lambert plot). Deviations from linearity can indicate aggregation.[5]

Fluorescence Emission Spectroscopy
  • Instrumentation: A spectrofluorometer is required for these measurements.[7][12]

  • Procedure:

    • Set the excitation wavelength. This is often chosen at a wavelength where aggregates might absorb to observe their potential emission, or at the Q-band maximum of the monomer to specifically excite this species (e.g., 604 nm or 610 nm).[1][7]

    • Record the emission spectrum over a suitable wavelength range, typically starting from just after the excitation wavelength to avoid scattered light (e.g., 630-860 nm).[7]

    • Ensure that the absorbance of the solution at the excitation wavelength is low (typically < 0.1) to minimize inner filter effects.

Visualizations

Signaling Pathway in Photodynamic Therapy

Caption: Photophysical and photochemical processes of AlPcCl in PDT.

Experimental Workflow for Spectroscopic Analysis

Experimental_Workflow start Start prep Sample Preparation (AlPcCl in Solvent) start->prep abs_spec Measure Absorption Spectrum (UV-Vis Spectrophotometer) prep->abs_spec fluor_spec Measure Fluorescence Spectrum (Spectrofluorometer) prep->fluor_spec beer_plot Beer-Lambert Analysis (Check for Aggregation) abs_spec->beer_plot data_analysis Data Analysis (λmax, Quantum Yield, etc.) beer_plot->data_analysis fluor_spec->data_analysis end End data_analysis->end

Caption: Workflow for the spectroscopic characterization of AlPcCl.

References

Basic mechanism of action of Aluminum phthalocyanine chloride in photodynamic therapy.

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Core Mechanism of Action of Aluminum Phthalocyanine Chloride in Photodynamic Therapy

Introduction

Photodynamic therapy (PDT) is a clinically approved, minimally invasive therapeutic modality that employs the interplay of a photosensitizer (PS), light of a specific wavelength, and molecular oxygen to elicit cellular destruction.[1][2] this compound (AlPcCl), a second-generation photosensitizer, has garnered significant attention due to its favorable photophysical and photochemical properties.[3][4] Phthalocyanines are synthetic dyes characterized by a high molar absorption coefficient in the red spectral region (670-750 nm), which allows for deeper tissue penetration of the activating light.[3] AlPcCl exhibits minimal toxicity in the absence of light, high quantum yield for singlet oxygen generation, and chemical stability, making it a potent agent for PDT applications in oncology.[4][5][6]

The clinical efficacy of PDT is often limited by the hydrophobicity of many photosensitizers, which leads to aggregation in aqueous environments and hampers their photodynamic activity.[7][8] To circumvent this, AlPcCl is frequently encapsulated in drug delivery systems such as liposomes, nanoemulsions, and polymeric nanoparticles.[8][9][10] These "third-generation" photosensitizer systems enhance bioavailability, improve pharmacokinetic properties, and facilitate targeted delivery.[7][10] This guide provides a detailed examination of the fundamental mechanism of action of AlPcCl in PDT, from initial photoactivation to the induction of complex cellular death pathways.

Photophysical and Photochemical Principles

The therapeutic action of AlPcCl-PDT is initiated by a series of photophysical and photochemical events. The mechanism is dependent on the generation of cytotoxic Reactive Oxygen Species (ROS).[2][11]

1.1. Light Absorption and Excitation AlPcCl possesses a strong absorption band, known as the Q-band, in the therapeutic window of 600-800 nm, with a maximum absorption peak around 675 nm.[4][12] Upon irradiation with light of this specific wavelength, the AlPcCl molecule absorbs a photon and transitions from its stable ground state (S₀) to a short-lived, high-energy excited singlet state (S₁).[2]

1.2. Generation of Reactive Oxygen Species (ROS) From the excited singlet state, the AlPcCl molecule can return to the ground state via fluorescence emission or undergo a process called intersystem crossing to a more stable, long-lived excited triplet state (T₁).[9][13] This triplet state is the key intermediate for subsequent photochemical reactions. The triplet state PS can then react with surrounding molecules, primarily molecular oxygen (³O₂), through two main pathways:

  • Type I Reaction: The triplet PS reacts directly with a substrate molecule (e.g., lipids, proteins) via electron transfer, producing radical ions. These ions can then react with molecular oxygen to form ROS such as superoxide anion (O₂•⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[11][13]

  • Type II Reaction: The triplet PS transfers its energy directly to ground-state molecular oxygen (a triplet), converting it into the highly reactive and cytotoxic singlet oxygen (¹O₂).[11][13] Phthalocyanines, including AlPcCl, are known to be highly efficient generators of singlet oxygen, and the Type II mechanism is considered the predominant pathway in AlPcCl-PDT.[1][4][14]

The generated ROS, particularly singlet oxygen, are highly reactive and have a short lifetime and limited diffusion radius within the cell.[2] This ensures that the cytotoxic damage is localized to the areas where the photosensitizer has accumulated.[2]

G cluster_0 Photochemical Activation of AlPcCl cluster_1 ROS Generation Pathways PS_ground AlPcCl (S₀) PS_singlet AlPcCl (S₁) Excited Singlet State PS_ground->PS_singlet Absorption Light Light (hv) ~675 nm PS_singlet->PS_ground Fluorescence PS_triplet AlPcCl (T₁) Excited Triplet State PS_singlet->PS_triplet Intersystem Crossing (ISC) O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Type II Reaction (Energy Transfer) Radicals Radical Ions (O₂•⁻, •OH, H₂O₂) PS_triplet->Radicals O2_ground ³O₂ (Ground State) Cytotoxicity Oxidative Stress & Cell Death O2_singlet->Cytotoxicity Substrate Cellular Substrate (e.g., Lipids, Proteins) Radicals->Cytotoxicity

Caption: Photochemical activation of AlPcCl and subsequent ROS generation.

Cellular Uptake and Subcellular Localization

The efficacy of PDT is critically dependent on the intracellular concentration and localization of the photosensitizer.[12]

2.1. Cellular Entry Being hydrophobic, AlPcCl tends to accumulate efficiently in the lipid-rich membrane structures of cells.[8] Its uptake is dose-dependent.[15] Formulations like nanoemulsions or nanoparticles are used to prevent aggregation in aqueous media and facilitate cellular uptake.[8][10]

2.2. Subcellular Targets Following uptake, AlPcCl and its derivatives localize to specific organelles, which dictates the primary site of photodamage and the subsequent cell death pathway.[3][12]

  • Mitochondria: This is a primary target for AlPcCl.[3][16] The localization in mitochondria is significant because these organelles are central to apoptosis regulation. Damage to mitochondrial membranes can trigger the intrinsic apoptotic cascade.[3][12][16]

  • Lysosomes: Accumulation within lysosomes is also frequently observed.[3][17] PDT-induced damage to lysosomal membranes can lead to the release of hydrolytic enzymes into the cytoplasm, contributing to both apoptosis and necrosis.[3]

  • Endoplasmic Reticulum (ER) and Cytoplasm: AlPcCl has also been found in the ER and general cytoplasm.[12][14] ER stress induced by PDT can also trigger apoptotic signaling.

The principle is that photosensitizers accumulating in mitochondria and lysosomes predominantly promote apoptosis, whereas those localizing to the plasma membrane are more likely to cause necrosis.[12]

Molecular Mechanisms of Cell Death

AlPcCl-PDT induces cell death through a variety of mechanisms, including apoptosis, necrosis, and autophagy, often in a manner dependent on the PS concentration and light dose.[18][19]

3.1. Induction of Apoptosis Apoptosis, or programmed cell death, is a major outcome of AlPcCl-PDT.[12][20] The primary pathway initiated is the intrinsic, mitochondria-dependent pathway:

  • ROS-Mediated Mitochondrial Damage: Singlet oxygen and other ROS generated in proximity to mitochondria cause oxidative damage to mitochondrial proteins and lipids, leading to a loss of the mitochondrial membrane potential (ΔΨm).[12]

  • Cytochrome c Release: The disruption of the mitochondrial membrane results in the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[12][21]

  • Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Caspase-9 then activates executioner caspases, such as caspase-3 and caspase-7.[12]

  • Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.[22]

3.2. DNA Damage Response Studies have shown that AlPcCl-PDT can induce DNA double-strand breaks (DSBs). This damage activates the DNA Damage Response (DDR) pathway, notably through the upregulation of the sensor protein Ataxia Telangiectasia Mutated (ATM).[12] Activation of this pathway can contribute to cell cycle arrest (observed at the G0/G1 phase) and apoptosis.[12]

3.3. Inhibition of Pro-Survival Pathways AlPcCl-PDT has been demonstrated to inhibit the PI3K/Akt/mTOR signaling pathway, a critical cascade for cell growth, proliferation, and survival that is often hyperactivated in cancer cells.[22][23] Inhibition of this pathway, observed by the reduced phosphorylation of the downstream protein S6, pushes the cell towards apoptosis.[22][23]

3.4. Necrosis and Autophagy While apoptosis is a common outcome, necrosis can predominate at higher PS concentrations or light doses.[18][20] Necrosis is a non-programmed form of cell death characterized by cell swelling and plasma membrane rupture. Autophagy, a cellular self-digestion process, can also be triggered by PDT. It can act as a survival mechanism to cope with cellular stress or, in some contexts, contribute to cell death.[5][19]

3.5. Immunogenic Cell Death (ICD) An important consequence of AlPcCl-PDT is its ability to induce immunogenic cell death (ICD).[5][18] ICD is a form of apoptosis that stimulates an anti-tumor immune response. It is characterized by the surface exposure of "eat-me" signals like calreticulin (CRT) and the release of Damage-Associated Molecular Patterns (DAMPs) such as high-mobility group box 1 (HMGB1).[5] These signals promote the maturation of dendritic cells (DCs), leading to the activation of a tumor-specific adaptive immune response.[5]

G cluster_0 PDT Insult cluster_2 Apoptotic Cascade cluster_3 Other Signaling PDT AlPcCl + Light ROS ROS (¹O₂) PDT->ROS Mito Mitochondria ROS->Mito Oxidative Damage DNA Nuclear DNA ROS->DNA DSBs PI3K PI3K/Akt/mTOR (Pro-Survival Pathway) ROS->PI3K Inhibition MMP Loss of ΔΨm Mito->MMP ATM ATM Activation DNA->ATM CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis CCA Cell Cycle Arrest (G0/G1) ATM->CCA

Caption: Key signaling pathways induced by AlPcCl-PDT leading to apoptosis.

Quantitative Data Summary

The phototoxic efficacy of AlPcCl is dependent on its concentration, the light dose applied, and the specific cell line.

Cell LinePhotosensitizer SystemConcentration / IC₅₀ / CC₅₀Light Wavelength (nm)Light Dose (J/cm²)OutcomeReference
HKESC-1 (Oesophageal Cancer)AlPcS₄ClIC₅₀: 5 µM673.25Reduced viability, apoptosis[12]
MCF-7 (Breast Adenocarcinoma)AlPc-NanoemulsionCC₅₀: 6.0 nM6604.4Cytotoxicity[8][24]
OSCC-3 (Oral Squamous Carcinoma)Liposomal AlPc0.5 µM & 2.5 µM67024Reduced viability, apoptosis[22][23]
Caco-2 (Colon Cancer)AlClPcTS₄₁IC₅₀: 0.58 µMNot SpecifiedNot SpecifiedCell inhibition[1]
CT26 (Colon Carcinoma)AlPc-NanoemulsionIC₅₀: 12.2 nMNot Specified25Apoptosis, ICD[18]
4T1 (Mammary Carcinoma)AlPc-NanoemulsionIC₅₀: 9.01 nMNot Specified25Apoptosis, ICD[18]
B16-F10 (Melanoma)SLN-AlPcIC₅₀: 1.7 nM66025.9ROS production, cell death[5]
A549-derived lung CSCsAlPcS₄Cl20 µMNot Specified10Cytotoxicity[3]
HeLa (Cervical Cancer)AlPCLC₅₀: 0.04 µM67115Apoptosis[20]

Table 1: Summary of In Vitro Efficacy of AlPcCl-PDT in Various Cancer Cell Lines. IC₅₀: 50% inhibitory concentration; CC₅₀: 50% cytotoxic concentration; LC₅₀: 50% lethal concentration.

PropertyValueMediumReference
Absorption Maximum (Q-band)~675 nmDMSO[4]
Absorption Maximum (Q-band)673.2 - 675 nmAqueous/Cell Culture[12]
Singlet Oxygen Quantum Yield (ΦΔ)0.29DMSO[4]
Fluorescence Lifetime~6.5 nsIntracellular[4]

Table 2: Key Photophysical Properties of this compound (AlPcCl).

Key Experimental Protocols

The investigation of AlPcCl-PDT mechanisms involves a suite of standard and specialized cell biology assays.

5.1. General In Vitro PDT Protocol

  • Cell Culture: Adherent cancer cells are cultured to a desired confluency (e.g., 70-80%) in appropriate multi-well plates.

  • Photosensitizer Incubation: The culture medium is replaced with a medium containing a specific concentration of the AlPcCl formulation. Cells are incubated for a defined period (e.g., 15 min to 4 hours) in the dark to allow for PS uptake.[3][24]

  • Washing: After incubation, the PS-containing medium is removed, and cells are washed with phosphate-buffered saline (PBS) to remove extracellular PS.

  • Irradiation: Fresh culture medium is added, and the cells are irradiated with a light source (e.g., diode laser or LED array) at the appropriate wavelength (e.g., 660-675 nm) and energy density (J/cm²).[12][22][24] Control groups include cells with no treatment, cells exposed only to the PS (dark control), and cells exposed only to light.

  • Post-PDT Incubation: Following irradiation, cells are returned to the incubator for a specified time (e.g., 4 to 24 hours) before analysis.[12][18]

5.2. Specific Assays

  • Cell Viability/Cytotoxicity:

    • ATP Assay: Measures cell viability based on the level of ATP, which correlates with metabolic activity.[12]

    • LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[12]

    • MTT or Trypan Blue Assay: Standard colorimetric or dye exclusion assays to assess cell viability.[22][23]

  • Mechanism of Cell Death:

    • Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based assay to distinguish between viable, early apoptotic (Annexin V positive, PI negative), late apoptotic (Annexin V positive, PI positive), and necrotic (Annexin V negative, PI positive) cells.[3]

  • ROS Production:

    • Intracellular ROS levels are measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[12]

  • Mitochondrial Membrane Potential (ΔΨm):

    • Assessed using fluorescent dyes like JC-1 or TMRE. A decrease in fluorescence intensity or a shift in fluorescence emission indicates depolarization of the mitochondrial membrane, an early event in apoptosis.[12]

  • Subcellular Localization:

    • Fluorescence microscopy is used to visualize the intracellular distribution of AlPcCl (which is autofluorescent). Co-localization is confirmed by staining cells with organelle-specific fluorescent trackers (e.g., MitoTracker for mitochondria, LysoTracker for lysosomes) and observing the overlap of signals.[3]

  • Protein Analysis:

    • Immunofluorescence: Used to visualize the expression and localization of specific proteins (e.g., pS6, ATM) within the cell using fluorescently labeled antibodies.[12][22][23]

    • Western Blotting: To quantify the expression levels of key proteins involved in signaling pathways (e.g., caspases, cytochrome c, Bcl-2 family proteins).

G cluster_controls Control Groups cluster_assays Endpoint Assays start Start: Seed Cells in Plate incubate_ps Incubate with AlPcCl (e.g., 15 min - 4h) start->incubate_ps wash Wash with PBS incubate_ps->wash irradiate Irradiate with Light (~670 nm, defined J/cm²) wash->irradiate incubate_post Incubate Post-PDT (e.g., 4 - 24h) irradiate->incubate_post analysis Analysis incubate_post->analysis a1 Viability/Cytotoxicity (ATP, LDH, MTT) analysis->a1 a2 Cell Death Mechanism (Annexin V/PI) analysis->a2 a3 ROS Detection (DCFH-DA) analysis->a3 a4 Mitochondrial Potential (JC-1) analysis->a4 a5 Protein Analysis (Western, IF) analysis->a5 end End c1 Cells Only c2 Light Only c3 AlPcCl Only (Dark)

Caption: General experimental workflow for in vitro AlPcCl-PDT studies.

Conclusion

The basic mechanism of action of this compound in photodynamic therapy is a multi-stage process initiated by light absorption and culminating in complex, targeted cellular destruction. Its efficacy stems from its excellent photochemical properties, particularly the high quantum yield of singlet oxygen, which is the primary cytotoxic agent. The subcellular localization of AlPcCl, predominantly in the mitochondria and lysosomes, is a key determinant of its therapeutic outcome, directing the photodamage to organelles critical for cell survival and apoptosis regulation. AlPcCl-PDT triggers cell death primarily through the intrinsic apoptotic pathway, marked by mitochondrial dysfunction and caspase activation. Furthermore, it modulates critical cellular signaling, inhibiting pro-survival pathways like PI3K/Akt/mTOR and activating the DNA damage response. The capacity of AlPcCl-PDT to also induce immunogenic cell death adds another layer to its anti-cancer activity, potentially converting the treated tumor into an in-situ vaccine. The continued development of advanced delivery systems for AlPcCl further enhances its potential, solidifying its role as a powerful and versatile photosensitizer for cancer therapy.

References

The Accidental Brilliance of Blue: An In-depth Technical Guide to the Discovery and History of Phthalocyanine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the serendipitous discovery and rich history of phthalocyanine compounds, a class of synthetic pigments and functional materials that have become indispensable in modern science and technology. From their unexpected emergence in industrial settings to their current applications in medicine and materials science, this document provides a comprehensive overview of their journey, complete with detailed experimental protocols from foundational studies, quantitative data on their properties, and visualizations of key historical and scientific pathways.

A Serendipitous Beginning: The Discovery and Structural Elucidation

The story of phthalocyanines is one of fortunate accidents. The first recorded, albeit unrecognized, synthesis of a phthalocyanine compound occurred in 1907 when Braun and Tcherniac observed the formation of a blue, insoluble substance when heating o-cyanobenzamide.[1][2] However, it was not until two decades later that the significance of this class of compounds began to be unveiled.

In 1927, Swiss researchers de Diesbach and von der Weid, while attempting to synthesize phthalonitrile from o-dibromobenzene and cuprous cyanide, serendipitously produced copper phthalocyanine (CuPc).[3][4] They noted the exceptional stability of this brilliant blue compound.[3] Almost concurrently, in 1928, chemists at Scottish Dyes (a precursor to ICI) observed the formation of an iron-containing blue impurity in a phthalimide synthesis reactor.[2][3] This iron complex was later identified as iron phthalocyanine.[3]

It was the seminal work of Sir Patrick Linstead and his colleagues in the 1930s that truly unraveled the structure of these mysterious blue compounds.[3][5] Through systematic synthesis and characterization, they established the macrocyclic structure of phthalocyanines, which are structurally analogous to natural porphyrins like chlorophyll and heme.[5] The name "phthalocyanine" was coined by Linstead in 1933, derived from the Greek words for "rock oil" (naphtha) and "blue" (cyanine). The definitive proof of their planar, tetradentate structure was provided by J. Monteath Robertson's X-ray crystallography studies in 1935.

dot

Discovery_Timeline cluster_1900 Early Observations cluster_1920 Serendipitous Syntheses cluster_1930 Structural Elucidation & Commercialization 1907 1907 Braun & Tcherniac Accidental synthesis of metal-free phthalocyanine 1927 1927 de Diesbach & von der Weid Synthesis of Copper Phthalocyanine 1907->1927 1928 1928 Scottish Dyes Discovery of Iron Phthalocyanine 1927->1928 1934 1934 Linstead Characterization and naming 1928->1934 1935 1935 Robertson X-ray structure determination 1934->1935 1935_comm 1935 Commercial production begins (ICI) 1935->1935_comm

Caption: A timeline of the key discoveries in phthalocyanine history.

Foundational Synthesis Protocols

The early researchers developed several methods for the synthesis of phthalocyanines, many of which are still in use today, albeit with modifications. Below are detailed protocols for some of these foundational syntheses.

Synthesis of Copper Phthalocyanine from Phthalic Anhydride and Urea

This method, which became a basis for industrial production, utilizes readily available starting materials.

Experimental Protocol:

  • Reaction Mixture Preparation: In a suitable reaction vessel equipped with a stirrer and a condenser, combine phthalic anhydride (4 molar equivalents), urea (12 molar equivalents), and a catalytic amount of ammonium molybdate.

  • Addition of Metal Salt: Add copper(I) chloride (1 molar equivalent) to the mixture.

  • Heating: Heat the mixture gradually. The reaction typically initiates around 130°C with the evolution of ammonia and carbon dioxide as phthalimide is formed.[2]

  • Formation of Phthalocyanine: Continue heating to 160-200°C. The formation of the deep blue copper phthalocyanine complex will be observed. The reaction is typically held at this temperature for several hours to ensure completion.[2]

  • Work-up: After cooling, the solid reaction mass is ground and then treated with dilute acid (e.g., hydrochloric acid) to remove excess reactants and inorganic salts. This is followed by washing with dilute base (e.g., sodium hydroxide) and then water until the filtrate is neutral.

  • Purification: The crude copper phthalocyanine can be further purified by dissolving it in concentrated sulfuric acid and then reprecipitating it by pouring the solution into a large volume of water with vigorous stirring. This process also helps in obtaining a fine pigmentary form. The final product is then filtered, washed with water, and dried.

Synthesis of Metallophthalocyanines from Phthalonitrile

This method, often referred to as the Linstead synthesis, provides a more direct route to metallophthalocyanines.

Experimental Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser, place phthalonitrile (4 molar equivalents) and a suitable high-boiling solvent (e.g., nitrobenzene or 1-chloronaphthalene).

  • Metal Insertion: Add the desired metal or metal salt (e.g., copper bronze, magnesium oxide, or anhydrous ferrous chloride) to the mixture.

  • Reflux: Heat the mixture to reflux temperature (typically around 200-250°C) and maintain for several hours. The progress of the reaction can be monitored by the appearance of the characteristic intense color of the phthalocyanine.

  • Isolation: After the reaction is complete, cool the mixture and filter the solid product.

  • Purification: Wash the crude product with a suitable organic solvent (e.g., ethanol, acetone) to remove unreacted starting materials and solvent. Further purification can be achieved by sublimation under high vacuum for unsubstituted phthalocyanines.

dot

Synthesis_Workflow cluster_starting Starting Materials cluster_reaction Reaction cluster_workup Purification Phthalic_Anhydride Phthalic Anhydride / Urea Reaction_Vessel Reaction Vessel (High Temperature) Phthalic_Anhydride->Reaction_Vessel Phthalonitrile Phthalonitrile Phthalonitrile->Reaction_Vessel Purification Acid/Base Wash Solvent Wash Reprecipitation/Sublimation Reaction_Vessel->Purification Metal_Salt Metal Salt / Metal Metal_Salt->Reaction_Vessel Product Metallophthalocyanine Purification->Product

Caption: A general workflow for the synthesis of metallophthalocyanines.

Quantitative Data on Phthalocyanine Properties

The remarkable properties of phthalocyanines, particularly their stability and intense color, are key to their wide range of applications. The following tables summarize some of the key quantitative data for selected phthalocyanine compounds.

Thermal Stability

Unsubstituted phthalocyanines are known for their exceptional thermal stability.

CompoundDecomposition/Sublimation Temperature (°C)Notes
Copper Phthalocyanine (CuPc)>500 (sublimes)Sublimation occurs under inert gas.[3]
Metal-Free Phthalocyanine (H₂Pc)Thermally stable in the range of 513-673 KVaporizes as monomeric molecules.[6]
Vanadyl Phthalocyanine (VOPc)Thermally stable in the range of 523-623 KVaporizes as monomeric molecules.[6]
Zinc Phthalocyanine (ZnPc)Decomposes above 230°CFor some synthesized dyes.[7]
Spectroscopic Properties (UV-Vis)

The intense color of phthalocyanines is due to strong electronic transitions in the visible region of the electromagnetic spectrum, particularly the Q-band.

CompoundSolventQ-band λmax (nm)B-band (Soret) λmax (nm)
Metal-Free Phthalocyanine (H₂Pc)Cationic, in water~625~340
Copper Phthalocyanine (CuPc)-650-800 (in thin films)300-450 (in thin films)[8]
Zinc Phthalocyanine (ZnPc)DMSO~670-700~350
α-substituted P(V)PcDMSO--
β-substituted P(V)PcDMSO673-756-
Photophysical Properties

The fluorescence and singlet oxygen generation capabilities of phthalocyanines are crucial for applications in photodynamic therapy and photovoltaics.

CompoundSolventFluorescence Quantum Yield (ΦF)Singlet Oxygen Quantum Yield (ΦΔ)
Zinc Phthalocyanine (ZnPc)DMSO0.18-
β-butoxy-substituted P(V)PcDMSO~10-16%up to 90%
(R)-1-(4-bromophenyl)ethoxy substituted ZnPc--Higher than other enantiomers

Characterization Techniques

A variety of analytical techniques are employed to characterize phthalocyanine compounds, confirming their structure and purity.

  • UV-Visible Spectroscopy: Used to confirm the formation of the phthalocyanine macrocycle through the observation of the characteristic Q-band and B-band absorptions.

  • Infrared (IR) Spectroscopy: Provides information about the functional groups present in the molecule. The disappearance of the nitrile (C≡N) stretching vibration (around 2230 cm⁻¹) from the starting phthalonitrile is a key indicator of successful cyclotetramerization.[9] The spectra also show characteristic bands for C-H, C=C, and C-N vibrations within the aromatic macrocycle.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of soluble phthalocyanine derivatives, confirming the arrangement of substituents on the periphery of the macrocycle.[9][12][13]

  • X-ray Diffraction (XRD): Single-crystal XRD provides definitive proof of the molecular structure and packing in the solid state.[1][14][15][16][17] Powder XRD is used to identify the crystalline phase (e.g., α or β polymorphs) of phthalocyanine pigments.[15][16][17]

  • Thermogravimetric Analysis (TGA): Used to determine the thermal stability and decomposition temperatures of phthalocyanine compounds.[7][18]

Modern Applications: From Pigments to Photomedicine

Initially valued for their properties as robust blue and green pigments in paints, inks, and plastics, the applications of phthalocyanines have expanded dramatically.[3][19][20] Their unique electronic and photophysical properties have led to their use in a variety of high-tech fields:

  • Photodynamic Therapy (PDT): Certain metallophthalocyanines, particularly those containing zinc or silicon, are excellent photosensitizers.[21][22][23][24][25] When activated by light of a specific wavelength, they generate reactive oxygen species (ROS) that can selectively destroy cancer cells.[21][22][24] The mechanism often involves the induction of apoptosis.[21]

dot

PDT_Mechanism cluster_activation Activation cluster_ros ROS Generation cluster_cell_death Cellular Effect Light Light (Specific Wavelength) Pc Phthalocyanine (Pc) (Photosensitizer) Light->Pc Excited_Pc Excited Pc* Pc->Excited_Pc Oxygen Molecular Oxygen (³O₂) Excited_Pc->Oxygen Energy Transfer ROS Reactive Oxygen Species (ROS) (e.g., ¹O₂) Oxygen->ROS Cellular_Damage Cellular Damage ROS->Cellular_Damage Apoptosis Apoptosis (Programmed Cell Death) Cellular_Damage->Apoptosis

Caption: Simplified signaling pathway in phthalocyanine-mediated PDT.

  • Catalysis: The central metal atom in metallophthalocyanines can act as a catalytic center for a variety of chemical reactions.

  • Organic Electronics: Their semiconductor properties make them suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and photovoltaic cells.[26]

  • Chemical Sensors: Thin films of phthalocyanines can be used to detect the presence of certain gases due to changes in their electrical conductivity upon gas adsorption.

Conclusion

From a series of fortuitous laboratory observations to a class of highly versatile and technologically important molecules, the journey of phthalocyanines is a testament to the power of scientific curiosity and investigation. Their rich history, underpinned by fundamental discoveries in synthesis and structural chemistry, has paved the way for their widespread use as high-performance pigments and their emergence as critical components in advanced materials and medical therapies. The continued exploration of substituted and functionalized phthalocyanines promises to unlock even more applications in the years to come, solidifying their place as a cornerstone of modern chemistry and materials science.

References

The Quantum Yield of Singlet Oxygen Generation by Aluminum Phthalocyanine Chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core principles and methodologies surrounding the singlet oxygen quantum yield (ΦΔ) of Aluminum Phthalocyanine Chloride (AlPcCl) and its derivatives. Understanding this key parameter is crucial for the development and optimization of photodynamic therapy (PDT), a promising modality for cancer treatment and other medical applications. This document provides quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to support research and development in this field.

Quantitative Data: Singlet Oxygen Quantum Yield of Aluminum Phthalocyanine Derivatives

The efficiency of a photosensitizer in generating singlet oxygen is quantified by its singlet oxygen quantum yield (ΦΔ), which represents the fraction of absorbed photons that result in the formation of singlet oxygen. The ΦΔ of aluminum phthalocyanine derivatives can vary depending on factors such as the solvent, aggregation state, and the nature of peripheral substituents. The following table summarizes reported ΦΔ values for various sulfonated aluminum phthalocyanines, which are closely related to AlPcCl and are often used in aqueous environments due to their increased solubility.

CompoundSolvent/MediumQuantum Yield (ΦΔ)Reference
Aluminum tetra-4-sulfophthalocyanineAqueous buffer (pH 7.4)0.22 ± 0.03[1]
Trisulfonated aluminum phthalocyanine ("Fotosens")Aqueous buffer (pH 7.4)0.42 ± 0.06[1]
Disulfonated aluminum phthalocyanineAqueous buffer (pH 7.4) with 1 wt % Triton X-1000.15 ± 0.02[1]
Aluminum tetrasulfonated phthalocyanine (AlPTS)Dimethylformamide (DMF)Higher than in aqueous micellar solution[2]
Aluminum tetrasulfonated phthalocyanine (AlPTS)0.1 M CTAC/H2O (micellar solution)Lower than in DMF[2]

Experimental Protocols for Determining Singlet Oxygen Quantum Yield

The determination of ΦΔ is a critical step in the evaluation of a photosensitizer. The most common and accessible method is the indirect chemical trapping method, which relies on the reaction of singlet oxygen with a specific chemical probe. The relative method, comparing the photosensitizer of interest to a well-characterized standard, is widely employed.

Relative Method using 1,3-Diphenylisobenzofuran (DPBF)

This protocol outlines the steps for determining the singlet oxygen quantum yield of a photosensitizer like AlPcCl relative to a standard photosensitizer with a known quantum yield (e.g., Rose Bengal, methylene blue).

Materials and Reagents:

  • Photosensitizer of interest (e.g., this compound)

  • Standard photosensitizer (e.g., Rose Bengal, ΦΔ in methanol = 0.76)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectrophotometrically pure solvent (e.g., Dimethylformamide - DMF, Dimethyl sulfoxide - DMSO, or an appropriate buffer)

  • Spectrophotometer or spectrofluorometer

  • Light source with a specific wavelength for excitation (e.g., laser or filtered lamp)

  • Quartz cuvettes

  • Magnetic stirrer and stir bars

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of the sample photosensitizer and the standard photosensitizer in the chosen solvent.

    • Prepare a stock solution of DPBF in the same solvent. It is recommended to prepare this solution fresh and keep it in the dark to prevent degradation.

  • Absorbance Matching:

    • Prepare solutions of the sample and standard photosensitizers with identical absorbance values (typically between 0.05 and 0.1) at the irradiation wavelength. This ensures that both solutions absorb the same number of photons.

  • Reaction Mixture Preparation:

    • In two separate quartz cuvettes, place the absorbance-matched solutions of the sample and standard photosensitizers.

    • Add a small aliquot of the DPBF stock solution to each cuvette to achieve an initial absorbance of approximately 1.0 at its maximum absorption wavelength (around 410-415 nm).

    • Ensure rapid and thorough mixing using a magnetic stirrer.

  • Irradiation and Monitoring:

    • Place the cuvette containing the standard photosensitizer and DPBF in the spectrophotometer/spectrofluorometer.

    • Irradiate the solution with the light source at the chosen wavelength while continuously stirring.

    • At regular time intervals, record the decrease in the absorbance or fluorescence of DPBF at its maximum wavelength. The irradiation should be stopped when the DPBF absorbance has decreased by about 10-20% to ensure the reaction kinetics remain in a linear range.

    • Repeat the exact same irradiation and monitoring procedure for the cuvette containing the sample photosensitizer and DPBF.

  • Data Analysis and Calculation:

    • Plot the absorbance (or natural logarithm of absorbance for first-order kinetics) of DPBF as a function of irradiation time for both the sample and the standard.

    • Determine the rate of DPBF degradation (slope of the linear fit) for both the sample (k_sample) and the standard (k_std).

    • Calculate the singlet oxygen quantum yield of the sample (ΦΔ_sample) using the following equation:

      ΦΔ_sample = ΦΔ_std * (k_sample / k_std)

      where ΦΔ_std is the known singlet oxygen quantum yield of the standard photosensitizer in the same solvent.

Visualizing the Experimental Workflow and Signaling Pathways

Experimental Workflow for Singlet Oxygen Quantum Yield Determination

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_ps Prepare Sample & Standard Photosensitizer Solutions match_abs Match Absorbance of Photosensitizer Solutions prep_ps->match_abs prep_dpbf Prepare DPBF Solution mix Mix Photosensitizer and DPBF prep_dpbf->mix match_abs->mix irradiate Irradiate with Light Source mix->irradiate monitor Monitor DPBF Degradation irradiate->monitor plot Plot DPBF Degradation vs. Time monitor->plot calc_rate Calculate Degradation Rates plot->calc_rate calc_qy Calculate Singlet Oxygen Quantum Yield calc_rate->calc_qy

Caption: Experimental workflow for determining singlet oxygen quantum yield.

Signaling Pathway of Apoptosis Induced by AlPcCl-Mediated Photodynamic Therapy

Photodynamic therapy with this compound predominantly induces cell death through the intrinsic, or mitochondrial, pathway of apoptosis.[3][4] The process is initiated by the generation of reactive oxygen species (ROS), primarily singlet oxygen, upon photoactivation of the photosensitizer localized in the mitochondria.

pdt_apoptosis_pathway cluster_initiation Initiation cluster_mitochondrial Mitochondrial Events cluster_execution Execution light Light Activation alpccl AlPcCl ros ROS (Singlet Oxygen) Generation alpccl->ros Photoactivation mito_damage Mitochondrial Damage ros->mito_damage delta_psi Decrease in Mitochondrial Membrane Potential (ΔΨm) mito_damage->delta_psi cyto_c Cytochrome c Release delta_psi->cyto_c bcl2 Bcl-2 Family Regulation bcl2->delta_psi Regulates apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp37 Caspase-3/7 Activation casp9->casp37 apoptosis Apoptosis casp37->apoptosis

Caption: Intrinsic pathway of apoptosis induced by AlPcCl-PDT.

The generation of ROS leads to oxidative stress and damage to the mitochondrial membranes.[3] This results in a decrease in the mitochondrial membrane potential (ΔΨm) and the release of pro-apoptotic factors, most notably cytochrome c, from the intermembrane space into the cytosol.[3][4] The release of cytochrome c is a critical step that is regulated by the Bcl-2 family of proteins. In the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form a complex known as the apoptosome. This complex facilitates the activation of caspase-9, which then cleaves and activates effector caspases, such as caspase-3 and caspase-7.[3] These effector caspases are responsible for the execution phase of apoptosis, leading to the characteristic morphological and biochemical changes associated with programmed cell death.

References

Methodological & Application

Application Notes and Protocols for Aluminum Phthalocyanine Chloride in Cancer Cell Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of Aluminum Phthalocyanine Chloride (AlPcCl) in the photodynamic therapy (PDT) of cancer cells. The information compiled herein is intended to guide researchers in designing and executing in vitro studies to evaluate the efficacy and mechanisms of AlPcCl-mediated PDT.

Introduction

Photodynamic therapy is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death.[1] this compound (AlPcCl) is a second-generation photosensitizer with strong absorption in the red region of the visible spectrum (around 670 nm), allowing for deeper tissue penetration of the activating light.[2][3] Upon activation by light of a specific wavelength, AlPcCl transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[4][5] These ROS can induce oxidative stress, leading to damage of cellular components and subsequent cell death, primarily through apoptosis.[1][6] The effectiveness of AlPcCl-based PDT is dependent on several factors including the concentration of the photosensitizer, the light dose, and the specific cancer cell type.[7]

Mechanism of Action

AlPcCl-mediated PDT has been shown to induce cancer cell death through multiple signaling pathways. A primary mechanism involves the generation of ROS, which leads to oxidative stress and subsequent cellular damage.[1] The subcellular localization of AlPcCl, often in the mitochondria, lysosomes, and nucleus, plays a crucial role in determining the mode of cell death.[1] Accumulation in the mitochondria can trigger the intrinsic apoptotic pathway, characterized by a decrease in mitochondrial membrane potential, release of cytochrome c, and activation of caspases.[1] Furthermore, AlPcCl-PDT can induce a DNA damage response, activating pathways such as the ATM kinase pathway.[1] Studies have also demonstrated that AlPcCl-based PDT can inhibit the PI3K/Akt/mTOR signaling pathway, which is often overactive in cancer cells and promotes cell survival and proliferation.[7][8]

cluster_0 AlPcCl-PDT cluster_2 Cellular Response AlPcCl AlPcCl Activated AlPcCl Activated AlPcCl AlPcCl->Activated AlPcCl Excitation Light (670 nm) Light (670 nm) ROS Generation ROS Generation Activated AlPcCl->ROS Generation Energy Transfer to O2 Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress DNA Damage DNA Damage Oxidative Stress->DNA Damage Mitochondrial Damage Mitochondrial Damage Oxidative Stress->Mitochondrial Damage Apoptosis Apoptosis DNA Damage->Apoptosis Cell Cycle Arrest Cell Cycle Arrest DNA Damage->Cell Cycle Arrest Mitochondrial Damage->Apoptosis Intrinsic Pathway PI3K/Akt/mTOR Inhibition PI3K/Akt/mTOR Inhibition PI3K/Akt/mTOR Inhibition->Apoptosis AlPcCl-PDT AlPcCl-PDT A 1. Cell Seeding B 2. AlPcCl Incubation (in the dark) A->B C 3. Wash with PBS B->C D 4. Add Fresh Medium C->D E 5. Light Irradiation (e.g., 670 nm) D->E F 6. Post-PDT Incubation E->F G 7. Downstream Assays (MTT, Annexin V, etc.) F->G

References

Application Notes and Protocols for the Preparation of Aluminum Phthalocyanine Chloride-Loaded Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Aluminum phthalocyanine chloride (AlPcCl) is a potent second-generation photosensitizer used in photodynamic therapy (PDT).[1] Its therapeutic efficacy is based on the generation of cytotoxic reactive oxygen species (ROS) upon activation by light of a specific wavelength, leading to tumor cell death.[2][3] However, the clinical application of AlPcCl is hampered by its high hydrophobicity, which leads to aggregation in aqueous environments and reduces its photodynamic activity.[4][5][6] Encapsulating AlPcCl into nanoparticle-based drug delivery systems is a key strategy to overcome these limitations. Nanocarriers can improve its solubility, bioavailability, and selective accumulation in tumor tissues.[7][8]

This document provides detailed protocols for the preparation and characterization of AlPcCl-loaded nanoparticles, including polymeric nanoparticles, solid lipid nanoparticles (SLNs), and nanoemulsions.

Section 1: Nanoparticle Formulation Protocols

Protocol 1.1: Polymeric Nanoparticles via Solvent Displacement

This protocol is adapted from a method for encapsulating AlPcCl in poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) nanoparticles.[4] The solvent displacement technique is suitable for encapsulating hydrophobic drugs within a preformed polymer matrix.[9]

Materials and Reagents:

  • This compound (AlPcCl)

  • Poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA)

  • Acetone

  • Ethanol

  • Tween® 20 (Polysorbate 20)

  • Distilled water

Procedure:

  • Polymer Solution Preparation: Prepare a 20 mg/mL solution of PVM/MA in acetone.

  • Photosensitizer Solution Preparation: Prepare a stock solution of AlPcCl in ethanol (e.g., concentrations ranging from 12–384 μM).[4]

  • Nanoparticle Formation: a. To a defined volume of the PVM/MA acetone solution, add specified volumes of ethanol and distilled water under mild magnetic stirring at room temperature. A biocompatible surfactant like Tween® 20 can be added to the precipitation medium to reduce AlPc aggregation.[4] b. To this polymer dispersion, add the AlPcCl ethanol solution dropwise under continuous stirring.

  • Solvent Removal: Leave the mixture under stirring for approximately 10-15 minutes to allow for nanoparticle stabilization. The organic solvents (acetone and ethanol) are then removed using a rotary evaporator under reduced pressure.

  • Washing and Collection: a. Wash the resulting nanoparticle suspension twice with distilled water to remove unencapsulated AlPcCl and excess surfactant. b. Nanoparticles can be collected by centrifugation.[9]

  • Resuspension and Storage: Resuspend the final nanoparticle pellet in distilled water or a suitable buffer for characterization and storage at 4°C.

Protocol 1.2: Solid Lipid Nanoparticles (SLNs) via Emulsification

This protocol describes a direct emulsification method for producing AlPcCl-loaded SLNs, which are well-suited for delivering hydrophobic drugs.[5][10]

Materials and Reagents:

  • This compound (AlPcCl)

  • Solid Lipid (e.g., Murumuru butter, Compritol® 888 ATO)[5][10]

  • Surfactant (e.g., Poloxamer 188, soy lecithin)

  • Distilled water

Procedure:

  • Lipid Phase Preparation: Heat the solid lipid to a temperature approximately 5-10°C above its melting point. Dissolve the AlPcCl in the molten lipid.

  • Aqueous Phase Preparation: Heat the distilled water containing the surfactant to the same temperature as the lipid phase.

  • Emulsification: a. Add the hot aqueous phase to the hot lipid phase under high-speed homogenization (e.g., using an Ultra-Turrax®) for a defined period (e.g., 5-10 minutes) to form a hot oil-in-water (o/w) emulsion.

  • Nanoparticle Solidification: Transfer the hot nanoemulsion to a beaker containing cold water (2-4°C) and stir gently. The rapid cooling of the dispersed lipid droplets causes them to solidify, forming the SLNs.

  • Purification: The SLN suspension can be purified by dialysis or filtration to remove excess surfactant and unencapsulated drug.

  • Storage: Store the final SLN suspension at 4°C.

Protocol 1.3: Nanoemulsions via Spontaneous Emulsification

This protocol is based on the development of an AlPcCl nanoemulsion using an oil, a surfactant, and water.[3][6] The spontaneous emulsification method is a low-energy technique that forms small, stable droplets.

Materials and Reagents:

  • This compound (AlPcCl)

  • Oil (e.g., Castor oil)[3]

  • Surfactant (e.g., Cremophor ELP®)[3]

  • Co-surfactant/Solvent (e.g., Ethanol)

  • Aqueous phase (Distilled water or buffer)

Procedure:

  • Organic Phase Preparation: a. Prepare a mixture of the oil and surfactant at a fixed ratio (e.g., 75% Cremophor ELP® and 25% castor oil, w:w).[3] b. Dissolve the AlPcCl in ethanol. c. Add the AlPcCl-ethanol solution to the oil/surfactant mixture. d. Gently heat the mixture (e.g., to 100°C) under mild stirring to remove the ethanol.[3]

  • Nanoemulsion Formation: Add the organic phase dropwise into the aqueous phase under continuous, gentle magnetic stirring. A translucent nanoemulsion will form spontaneously.

  • Equilibration: Allow the system to equilibrate for 30 minutes under continuous stirring.

  • Storage: Store the resulting nanoemulsion in a sealed container at room temperature, protected from light.

Section 2: Characterization Protocols

Protocol 2.1: Particle Size, Polydispersity Index (PDI), and Zeta Potential

These parameters are critical for predicting the in vivo stability and behavior of nanoparticles. They are typically measured using Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).

Instrumentation:

  • A Zetasizer or similar DLS instrument.

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with distilled water or an appropriate buffer to a suitable concentration to avoid multiple scattering effects.

  • Size and PDI Measurement (DLS): a. Transfer the diluted sample to a disposable cuvette. b. Place the cuvette in the instrument and allow it to equilibrate to the set temperature (e.g., 25°C). c. Perform the measurement to obtain the average hydrodynamic diameter (Z-average) and the PDI. The PDI value indicates the breadth of the size distribution.

  • Zeta Potential Measurement (ELS): a. Transfer the diluted sample to a specific zeta potential cuvette (e.g., a folded capillary cell). b. Place the cell in the instrument. c. Apply an electric field and measure the electrophoretic mobility of the particles to calculate the zeta potential, which indicates surface charge and colloidal stability.

Protocol 2.2: Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol determines the amount of AlPcCl successfully encapsulated within the nanoparticles.

Procedure:

  • Separation of Free Drug: Separate the nanoparticles from the aqueous medium containing the unencapsulated (free) AlPcCl. This is typically done by ultracentrifugation.

  • Quantification of Free Drug: a. Carefully collect the supernatant after centrifugation. b. Measure the concentration of AlPcCl in the supernatant using UV-Vis spectrophotometry or spectrofluorometry by comparing its absorbance/fluorescence to a standard curve of free AlPcCl.[4]

  • Quantification of Total Drug: a. Take a known volume of the uncentrifuged nanoparticle suspension. b. Disrupt the nanoparticles to release the encapsulated drug by adding a suitable solvent (e.g., ethanol, acetone) in which both the polymer/lipid and the drug are soluble. c. Measure the total concentration of AlPcCl in this disrupted sample.

  • Calculations:

    • Encapsulation Efficiency (%EE): %EE = [(Total Drug - Free Drug) / Total Drug] * 100

    • Drug Loading (%DL): %DL = [(Total Drug - Free Drug) / Weight of Nanoparticles] * 100

Protocol 2.3: In Vitro Drug Release Study

This protocol assesses the release profile of AlPcCl from the nanoparticles over time, often using a dialysis bag method.

Materials and Reagents:

  • AlPcCl-loaded nanoparticle suspension

  • Dialysis membrane with an appropriate molecular weight cut-off (MWCO)

  • Release medium (e.g., Phosphate-buffered saline (PBS) pH 7.4, often containing a small amount of surfactant like Tween® 80 to ensure sink conditions for the hydrophobic drug)

Procedure:

  • Preparation: Place a known volume/concentration of the AlPcCl-loaded nanoparticle suspension into a dialysis bag.

  • Dialysis: Seal the bag and immerse it in a larger volume of the release medium at 37°C with continuous gentle stirring.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot of the release medium.

  • Replacement: Immediately replace the withdrawn volume with an equal volume of fresh release medium to maintain a constant volume and sink conditions.

  • Quantification: Analyze the concentration of AlPcCl in the collected aliquots using a suitable analytical method (e.g., HPLC, UV-Vis spectrophotometry).[10]

  • Data Analysis: Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Section 3: Data Presentation

The following table summarizes typical physicochemical properties of AlPcCl-loaded nanoparticles reported in the literature.

Nanoparticle TypeFormulation ComponentsHydrodynamic Diameter (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Reference
Polymeric NP PVM/MA, AlPcCl~200< 0.2Not Reported> 90%[4]
SLN Compritol® 888 ATO, AlPcCl100 - 200< 0.3Negative~100%[5]
SLN Murumuru butter, AlPcCl~40MonodisperseNot ReportedNot Reported[10]
Nanoemulsion Castor oil, Cremophor ELP®, AlPcCl~25MonodisperseNot ReportedNot Reported[3][6]

Section 4: Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_char Characterization Phase materials Materials (AlPcCl, Polymer/Lipid, Solvents) prep_method Nanoparticle Preparation materials->prep_method drug_loading Drug Loading (Encapsulation) prep_method->drug_loading m1 Solvent Displacement m2 Emulsification m3 Spontaneous Emulsification purification Purification (Centrifugation / Dialysis) drug_loading->purification physicochem Physicochemical (DLS, TEM, Zeta) purification->physicochem drug_analysis Drug Analysis (EE%, DL%, Release) purification->drug_analysis invitro In Vitro Evaluation (Cellular Uptake, PDT Efficacy) physicochem->invitro drug_analysis->invitro

Caption: General workflow for preparation and characterization of AlPcCl-nanoparticles.

Mechanism of Action Diagram: Photodynamic Therapy (PDT)

G cluster_0 PDT Process np AlPcCl-Loaded Nanoparticle ps_excited Excited AlPcCl* np->ps_excited 1. Uptake by Tumor Cell light Light Activation (e.g., 670 nm) light->ps_excited 2. Irradiation oxygen Molecular Oxygen (³O₂) ps_excited->oxygen 3. Energy Transfer (Type II Reaction) ros Reactive Oxygen Species (ROS, e.g., ¹O₂) oxygen->ros stress Oxidative Stress ros->stress death Tumor Cell Death (Apoptosis / Necrosis) stress->death

Caption: Simplified mechanism of action for AlPcCl-mediated photodynamic therapy.

References

Step-by-step guide for measuring the cytotoxicity of Aluminum phthalocyanine chloride in vitro.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Topic: Step-by-step guide for measuring the cytotoxicity of Aluminum Phthalocyanine Chloride in vitro.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound (AlPcCl) is a second-generation photosensitizer (PS) with significant potential in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers.[1][2] PDT operates on the combined action of a photosensitizer, light of a specific wavelength, and molecular oxygen.[3] When activated by light, AlPcCl generates cytotoxic reactive oxygen species (ROS), which induce oxidative stress and trigger cell death pathways.[1][3] The primary mechanism of cell death is apoptosis via the intrinsic mitochondrial pathway, though necrosis can also occur.[4][5]

The efficacy of AlPcCl-mediated PDT is critically dependent on experimental parameters, including PS concentration, incubation time, and the dose of light delivered.[5] Therefore, accurate and reproducible in vitro cytotoxicity assays are essential for determining optimal treatment conditions and understanding the compound's mechanism of action. This guide provides detailed protocols for assessing the phototoxicity of AlPcCl using two standard methods: the Lactate Dehydrogenase (LDH) assay for cytotoxicity and the MTT assay for cell viability.

Principle of Photodynamic Therapy (PDT)

The cytotoxic effect of AlPcCl is almost exclusively dependent on photoactivation. In its ground state, AlPcCl exhibits negligible toxicity.[4] Upon irradiation with light corresponding to its absorption maximum (approximately 670-680 nm), the AlPcCl molecule is promoted to an excited triplet state.[6] This excited molecule then transfers its energy to molecular oxygen, generating highly reactive singlet oxygen and other ROS.[3] These ROS cause localized oxidative damage to cellular components, particularly mitochondria, leading to a cascade of events including the loss of mitochondrial membrane potential, release of cytochrome c, activation of caspases, and ultimately, apoptotic cell death.[4][5]

Experimental Design and Key Parameters

Successful in vitro PDT studies require careful optimization of several parameters. The tables below summarize typical starting points derived from the literature.

Table 1: Recommended Starting Concentrations and Light Dosage for AlPcCl-PDT

ParameterRecommended RangeNotesSource(s)
Cell Seeding Density 2 x 10⁴ - 1 x 10⁵ cells/wellDependent on cell line proliferation rate and assay duration. Aim for 80-90% confluency at the time of irradiation.
AlPcCl Concentration 0.5 µM - 20 µMA dose-response curve should be generated. An IC50 of 5 µM has been reported for HKESC-1 cells.[4] Nanoformulations may be effective at nM concentrations.[7][4][5][8]
PS Incubation Time 4 - 24 hoursAllows for sufficient intracellular uptake of AlPcCl.[1][8][1][8]
Light Wavelength 670 - 680 nmCorresponds to the Q-band absorption maximum of monomeric AlPcCl, ensuring efficient activation.[6][6]
Light Fluence (Dose) 5 - 25 J/cm²The total energy delivered per unit area. Should be optimized for each cell line and PS concentration.[4][5]
Post-Irradiation Incubation 24 hoursAllows time for the cytotoxic effects to manifest before measurement.[4][6]

Table 2: Examples of Cell Lines Used in AlPcCl-PDT Studies

Cell LineCancer TypeSource(s)
HKESC-1Esophageal Cancer[4]
A549-derivedLung Cancer Stem Cells[1]
MCF7Breast Adenocarcinoma[9]
G361Human Melanoma[9]
OSCC-3Oral Squamous Cell Carcinoma[5]
Caco-2Colon Cancer[3]

Experimental Workflow

The overall process for evaluating AlPcCl cytotoxicity involves several key stages, from initial cell culture to final data analysis. The workflow ensures that control groups are appropriately handled to distinguish between dark toxicity (from the chemical alone) and phototoxicity (from the light-activated chemical).

G cluster_prep Preparation cluster_treat Treatment cluster_pdt PDT cluster_post Analysis A Seed Cells in 96-Well Plates B Incubate 24h (Allow Adhesion) A->B C Add AlPcCl Dilutions (and Controls) B->C D Incubate 4-24h in Dark (PS Uptake) C->D E Wash with PBS to Remove Extracellular PS D->E F Add Fresh Medium E->F G Irradiate 'PDT' Wells with 670-680 nm Light F->G H Keep 'Dark Toxicity' Wells in the Dark F->H I Incubate 24h in Dark J Perform Cytotoxicity Assay (e.g., LDH or MTT) I->J K Read Absorbance (Plate Reader) J->K L Calculate % Cytotoxicity or % Viability K->L

Caption: General experimental workflow for in vitro AlPcCl-PDT cytotoxicity testing.

Detailed Experimental Protocols

Important: All steps involving AlPcCl before light irradiation should be performed in the dark or under subdued lighting conditions to prevent premature activation of the photosensitizer.

Protocol 1: Cell Seeding and AlPcCl Treatment
  • Cell Seeding: Seed cells in a 96-well flat-bottom microplate at a pre-determined density (e.g., 5 x 10⁴ cells/well) in 100 µL of complete culture medium.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell adhesion.

  • Prepare AlPcCl Stock: Prepare a stock solution of AlPcCl (e.g., 10 mM in DMSO). AlPcCl can self-aggregate in aqueous solutions, which reduces its photosensitizing efficiency; using a solvent like DMSO for the stock solution is recommended.[6][10]

  • Prepare Working Solutions: Create a series of working concentrations (e.g., 0.5, 1, 2.5, 5, 10, 20 µM) by diluting the AlPcCl stock solution in culture medium.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the AlPcCl working solutions to the respective wells. Include the following controls:

    • Untreated Control: Cells with fresh medium only.

    • Vehicle Control: Cells with medium containing the highest concentration of DMSO used.

    • Dark Toxicity Controls: Cells treated with each concentration of AlPcCl but not exposed to light.

  • PS Incubation: Return the plate to the incubator for the desired incubation period (e.g., 4 hours) in the dark.[8]

  • Wash: After incubation, aspirate the AlPcCl-containing medium. Gently wash the cell monolayer twice with 100 µL of sterile Phosphate-Buffered Saline (PBS) per well to remove any extracellular photosensitizer.

  • Add Fresh Medium: Add 100 µL of fresh, pre-warmed complete culture medium to all wells.

  • Irradiation: Proceed immediately to the irradiation step. The "Dark Toxicity" and control plates/wells should be wrapped in aluminum foil and kept in the incubator.

  • Photoactivation: Irradiate the designated wells with a suitable light source (e.g., a diode laser with a fiber optic) at 670-680 nm with the desired light dose (e.g., 10 J/cm²).[2][6]

  • Post-Irradiation Incubation: Return all plates (both irradiated and dark controls) to the incubator for 24 hours.[4]

Protocol 2: Cytotoxicity Measurement by LDH Assay

The LDH assay measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

  • Prepare Controls for Assay:

    • Spontaneous LDH Release: Use untreated, healthy cells.

    • Maximum LDH Release: Before collecting the supernatant, add 10 µL of a lysis solution (e.g., 10X Lysis Buffer provided in kits, or Triton™ X-100 to a final concentration of 1%) to a set of untreated control wells. Incubate for 45 minutes. This lyses all cells and represents 100% cytotoxicity.[11]

    • Background Control: Use culture medium without cells.

  • Collect Supernatant: After the 24-hour post-irradiation incubation, gently shake the plate to ensure even distribution of released LDH. Centrifuge the plate at 600 x g for 10 minutes to pellet any detached cells or debris.

  • Transfer Supernatant: Carefully transfer 50 µL of the clear supernatant from each well to a new, optically clear 96-well plate.[11]

  • Prepare Reaction Mixture: Prepare the LDH Reaction Mix according to the manufacturer's instructions (typically a mixture of a substrate and a dye).

  • Incubate: Add 50 µL of the Reaction Mixture to each well of the new plate containing the supernatants. Mix gently by tapping the plate. Incubate for up to 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add 50 µL of Stop Solution (if required by the kit) to each well.

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[11]

  • Calculate Cytotoxicity:

    • First, subtract the background control absorbance from all other readings.

    • Use the following formula: % Cytotoxicity = [ (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] x 100

Protocol 3: Cell Viability Measurement by MTT Assay

The MTT assay measures the metabolic activity of viable cells, where mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.[12][13]

  • Prepare MTT Reagent: Prepare a 5 mg/mL solution of MTT in sterile PBS. Filter-sterilize and store at -20°C, protected from light.[12]

  • Add MTT: After the 24-hour post-irradiation incubation, add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL).[13][14]

  • Incubate: Return the plate to the incubator for 2-4 hours. During this time, viable cells will produce purple formazan crystals.

  • Solubilize Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the crystals.[12]

  • Mix: Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[12]

  • Measure Absorbance: Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used for background correction.[13]

  • Calculate Viability:

    • First, subtract the absorbance of a blank well (medium + MTT + solvent) from all readings.

    • Use the following formula: % Viability = [ (Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells) ] x 100

Signaling Pathway Visualization

Upon photoactivation, AlPcCl primarily initiates the intrinsic pathway of apoptosis through the generation of ROS. This process is centered around the mitochondria, leading to the activation of the caspase cascade.

G cluster_trigger Trigger cluster_cellular Cellular Response cluster_mito Mitochondrion Light Light (670-680 nm) AlPcCl AlPcCl (Photosensitizer) ROS Generation of Reactive Oxygen Species (ROS) AlPcCl->ROS MitoDamage Mitochondrial Damage (Loss of ΔΨm) ROS->MitoDamage CytC Cytochrome c Release MitoDamage->CytC Caspase Caspase-3/7 Activation CytC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway of AlPcCl-mediated photodynamic therapy.

References

Application Notes and Protocols: Aluminum Phthalocyanine Chloride (AlPcCl) as a Photosensitizer in Antimicrobial Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Aluminum phthalocyanine chloride (AlPcCl) as a photosensitizer in antimicrobial photodynamic therapy (aPDT). This document includes quantitative data on its efficacy, detailed experimental protocols for its application, and diagrams illustrating the mechanism of action and experimental workflows.

Introduction

Antimicrobial Photodynamic Therapy (aPDT) is an emerging therapeutic strategy that utilizes a non-toxic photosensitizer (PS), visible light of a specific wavelength, and molecular oxygen to generate reactive oxygen species (ROS), which are cytotoxic to microbial cells.[1][2] this compound (AlPcCl), a second-generation photosensitizer, has garnered significant interest due to its strong absorption in the red region of the visible spectrum (around 670 nm), allowing for deeper tissue penetration, and its high quantum yield of singlet oxygen, a potent ROS.[3] This makes AlPcCl a promising candidate for treating localized microbial infections, including those caused by antibiotic-resistant strains.

Data Presentation: Efficacy of AlPcCl-mediated aPDT

The antimicrobial efficacy of AlPcCl has been demonstrated against a broad spectrum of microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Minimum Inhibitory Concentration (MIC) of AlPcCl against Periodontal Bacteria

MicroorganismAlPcCl FormulationMIC (µM)Light SourceLight DoseReference
Porphyromonas gingivalisDissolved in DMSO1.66LED Laser (660 nm)4.83 J/cm²[4]
Prevotella intermediaNanoemulsion0.63LED Laser (660 nm)4.83 J/cm²[4]
Aggregatibacter actinomycetemcomitansDissolved in DMSO / Nanoemulsion>20LED Laser (660 nm)4.83 J/cm²[4]

Table 2: Log Reduction in Viability of Various Microorganisms with Phthalocyanine Derivatives

MicroorganismPhotosensitizerPS ConcentrationLight DoseLog Reduction (CFU/mL)Reference
Staphylococcus aureusAlPcS₂14 mg/L210 mW/cm² for 5 min4.72[1]
Staphylococcus aureusAlPcS₂28 mg/L210 mW/cm² for 5 min4.82[1]
Staphylococcus aureusAlPcS₄14 mg/L105 mW/cm² for 10 min3.64[1]
Staphylococcus aureusAlPcS₄28 mg/L105 mW/cm² for 10 min4.64[1]
Candida albicansClAlPc/NENot SpecifiedNot Specified5[5]
Candida tropicalisClAlPc/NENot SpecifiedNot Specified4-5[5]
Escherichia coliCationic Phthalocyanines0.20 mg/LCool white light (3h)Not specified, but effective[6]

Experimental Protocols

Protocol 1: In Vitro aPDT against Planktonic Bacterial Cultures (e.g., Staphylococcus aureus)

1. Materials:

  • This compound (AlPcCl)

  • Dimethyl sulfoxide (DMSO) or a suitable nanoemulsion formulation

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 25923)

  • Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Light source (e.g., diode laser or LED array with a peak wavelength around 670 nm)

  • Spectrophotometer

  • Radiometer for light dose measurement

2. Methodology:

  • Bacterial Culture Preparation:

    • Inoculate S. aureus from a stock culture into 10 mL of TSB.

    • Incubate overnight at 37°C with agitation.

    • Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).

    • Wash the pellet twice with sterile PBS.

    • Resuspend the pellet in PBS to a final concentration of approximately 10⁷ CFU/mL, verified by serial dilution and plating or by measuring the optical density at 600 nm (OD₆₀₀).

  • Photosensitizer Incubation:

    • Prepare a stock solution of AlPcCl in DMSO. Further dilute in PBS to achieve the desired final concentrations (e.g., 1, 5, 10, 20 µM). If using a nanoemulsion, dilute it in PBS as per the formulation's specifications.

    • In a 96-well plate, add 100 µL of the bacterial suspension to each well.

    • Add 100 µL of the AlPcCl solution at various concentrations to the respective wells.

    • Include control groups: bacteria with no PS and no light, bacteria with PS but no light, and bacteria with light but no PS.

    • Incubate the plate in the dark at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for photosensitizer uptake by the bacterial cells.

  • Light Irradiation:

    • Measure the power density (mW/cm²) of the light source at the level of the microtiter plate using a radiometer.

    • Irradiate the designated wells with the light source for a calculated time to deliver the desired light dose (J/cm²). For example, if the power density is 100 mW/cm², an irradiation time of 100 seconds will deliver a light dose of 10 J/cm².

  • Viability Assessment (Colony Forming Unit - CFU Assay):

    • Immediately after irradiation, perform ten-fold serial dilutions of the samples from each well in sterile PBS.

    • Plate 100 µL of each dilution onto TSA plates.

    • Incubate the plates at 37°C for 24 hours.

    • Count the number of colonies on the plates with 30-300 colonies to determine the CFU/mL.

    • Calculate the log reduction in viability compared to the control groups.

Protocol 2: In Vitro aPDT against Fungal Cultures (e.g., Candida albicans)

1. Materials:

  • AlPcCl, preferably in a nanoemulsion formulation for better solubility and uptake.

  • Candida albicans strain (e.g., ATCC 90028)

  • Sabouraud Dextrose Broth (SDB) and Sabouraud Dextrose Agar (SDA)

  • PBS, pH 7.2

  • Other materials as listed in Protocol 1.

2. Methodology:

  • Fungal Culture Preparation:

    • Grow C. albicans in SDB at 35°C for 24-48 hours.

    • Harvest the yeast cells by centrifugation.

    • Wash the cells twice with sterile PBS.

    • Resuspend the cells in PBS to a concentration of approximately 10⁶ CFU/mL.

  • Photosensitizer Incubation and Light Irradiation:

    • Follow the same steps as in Protocol 1, adjusting incubation times and photosensitizer concentrations as needed based on preliminary studies. A pre-incubation time of 30-60 minutes is a common starting point.

  • Viability Assessment:

    • Perform serial dilutions and plate on SDA plates.

    • Incubate at 35°C for 48 hours before counting colonies.

    • Calculate the log reduction in viability.

Signaling Pathways and Experimental Workflows

Mechanism of Action: ROS-Mediated Microbial Cell Death

The primary mechanism of AlPcCl-mediated aPDT is the generation of cytotoxic ROS.[1] Upon irradiation with light of an appropriate wavelength, the AlPcCl molecule transitions from its ground state to an excited singlet state, and then to a longer-lived triplet state. This excited triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂) (Type II reaction), or it can react with biomolecules to produce other ROS such as superoxide anion and hydroxyl radicals (Type I reaction).[2] These ROS cause widespread, non-specific damage to essential microbial cellular components, including lipids, proteins, and nucleic acids, leading to cell death through mechanisms resembling apoptosis and necrosis.[7][8]

G AlPcCl AlPcCl (Ground State) AlPcCl_excited Excited Triplet State AlPcCl* AlPcCl->AlPcCl_excited Absorption Light Light (e.g., 670 nm) Light->AlPcCl O2 Molecular Oxygen (³O₂) AlPcCl_excited->O2 Energy Transfer (Type II) Cell_Damage Microbial Cell Damage AlPcCl_excited->Cell_Damage Electron Transfer (Type I) ROS Reactive Oxygen Species (ROS) (¹O₂, O₂⁻, •OH) O2->ROS Lipid_Peroxidation Lipid Peroxidation (Membrane Damage) ROS->Lipid_Peroxidation Protein_Oxidation Protein Oxidation (Enzyme Inactivation) ROS->Protein_Oxidation DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Microbial Cell Death (Apoptosis/Necrosis-like) Cell_Damage->Cell_Death Lipid_Peroxidation->Cell_Damage Protein_Oxidation->Cell_Damage DNA_Damage->Cell_Damage

Caption: Mechanism of AlPcCl-mediated antimicrobial photodynamic therapy.

Experimental Workflow for In Vitro aPDT

The following diagram illustrates a typical workflow for an in vitro aPDT experiment.

G Start Start Culture 1. Microbial Culture Preparation (e.g., Overnight growth) Start->Culture Harvest 2. Cell Harvesting and Washing (Centrifugation and resuspension in PBS) Culture->Harvest Adjust 3. Adjust Cell Concentration (e.g., to 10⁷ CFU/mL) Harvest->Adjust Incubate 4. Incubation with AlPcCl (In dark, e.g., 30-60 min) Adjust->Incubate Irradiate 5. Light Irradiation (Specific wavelength and dose) Incubate->Irradiate Dilute 6. Serial Dilution Irradiate->Dilute Plate 7. Plating on Agar Dilute->Plate Incubate_Plates 8. Incubate Plates (e.g., 24-48 hours) Plate->Incubate_Plates Count 9. Colony Counting (CFU/mL) Incubate_Plates->Count Analyze 10. Data Analysis (Log reduction calculation) Count->Analyze End End Analyze->End

Caption: A typical experimental workflow for in vitro aPDT.

References

Application Notes and Protocols for Formulating Aluminum Phthalocyanine Chloride in Nanoemulsions for Topical Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the formulation, characterization, and application of Aluminum Phthalocyanine Chloride (AlPcCl) loaded nanoemulsions for topical photodynamic therapy (PDT). The protocols outlined below are based on established methodologies to ensure reproducibility and efficacy.

Introduction to AlPcCl Nanoemulsions for Topical PDT

This compound (AlPcCl) is a potent second-generation photosensitizer with strong absorption in the therapeutic window of 670-780 nm, allowing for deeper tissue penetration of light. However, its hydrophobicity and tendency to aggregate in aqueous environments limit its clinical application, particularly in topical formulations. Nanoemulsions are advanced drug delivery systems that can encapsulate hydrophobic drugs like AlPcCl, enhancing their stability, bioavailability, and penetration through the skin.[1][2] Oil-in-water (O/W) nanoemulsions, with droplet sizes typically in the range of 20-200 nm, offer a large surface area for drug release and can improve the photodynamic efficacy of AlPcCl.[3]

The principle of PDT involves the administration of a photosensitizer, followed by its activation with light of a specific wavelength. In the presence of oxygen, this activation leads to the generation of reactive oxygen species (ROS), such as singlet oxygen, which induce oxidative stress and subsequent cell death in the target tissue.[3][4] Encapsulating AlPcCl in a nanoemulsion prevents its aggregation, which would otherwise quench its photoactivity, and facilitates its delivery to target cells.[3][4]

Data Summary: Physicochemical and In Vitro Efficacy of AlPcCl Nanoemulsions

The following tables summarize key quantitative data from various studies on AlPcCl-loaded nanoemulsions, providing a comparative overview of their properties and therapeutic efficacy.

Table 1: Physicochemical Properties of AlPcCl Nanoemulsions

Formulation Components (Oil; Surfactant)AlPcCl ConcentrationParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Castor oil; Cremophor ELP®56 - 722 µmol/kg~25< 0.2Approx. 0Not Reported[3]
Not Specified40 µMNot ReportedNot ReportedNot ReportedNot Reported[3]
Not Specified20 µMNot ReportedNot ReportedNot ReportedNot Reported[5]

Table 2: In Vitro Photodynamic Efficacy of AlPcCl Nanoemulsions

Cell LineNanoemulsion ConcentrationLight Dose (J/cm²)IC50OutcomeReference
MCF-7 (Human Breast Adenocarcinoma)Not specifiedNot specified6.0 nMIntense photodynamic activity[3]
CT26 (Murine Colorectal Carcinoma)12.2 nM25IC50Induction of apoptosis[6]
4T1 (Murine Mammary Adenocarcinoma)9.01 nM25IC50Induction of apoptosis[6]
HeLa (Human Cervical Cancer)Not specified0.1, 0.5, 1.0Not specifiedDecreased clonogenicity, induction of apoptosis[1]
A549 (Human Lung Carcinoma)Not specified0.1, 0.5, 1.0Not specifiedLow cytotoxicity[1]
HL-60 (Human Leukemia)10 nM10IC50Cell elimination[7]

Experimental Protocols

Protocol for Preparation of AlPcCl Nanoemulsion by Spontaneous Emulsification

This protocol describes a low-energy method for preparing AlPcCl-loaded nanoemulsions.

Materials:

  • This compound (AlPcCl)

  • Ethanol (99° GL)

  • Cremophor ELP® (or other suitable non-ionic surfactant)

  • Castor oil (or other suitable oil)

  • Distilled water

  • Magnetic stirrer with heating plate

  • Beakers and graduated cylinders

  • Rotary evaporator (optional)

Procedure:

  • Prepare the AlPcCl Stock Solution: Dissolve AlPcCl in ethanol to a concentration of 1.7 mM.

  • Prepare the Organic Phase (SOmix):

    • In a beaker, combine Cremophor ELP® and castor oil at a weight ratio of 75:25.[3]

    • Add the required volume of the AlPcCl stock solution to the surfactant-oil mixture (SOmix) to achieve the desired final concentration (e.g., ranging from 56 to 722 µmol/kg of SOmix).[3]

  • Remove the Ethanol: Heat the mixture to 100°C under mild magnetic stirring (300 RPM) for approximately 15 minutes to evaporate the ethanol.[3] A rotary evaporator can also be used for more efficient solvent removal.

  • Cooling: Allow the organic phase to cool down to room temperature.

  • Emulsification:

    • While stirring the organic phase mildly, add 70 mL of distilled water.

    • Continue stirring for an additional 15 minutes at room temperature.[3]

  • Final Volume Adjustment: Adjust the final volume of the nanoemulsion to 100 mL with distilled water.

  • Blank Nanoemulsion: Prepare a blank nanoemulsion (without AlPcCl) following the same procedure for use as a control in experiments.

Protocol for Physicochemical Characterization of AlPcCl Nanoemulsion

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Instrument: Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Procedure:

    • Dilute the nanoemulsion sample with distilled water to an appropriate concentration to avoid multiple scattering effects.

    • Transfer the diluted sample to a disposable cuvette.

    • Measure the particle size (hydrodynamic diameter), PDI, and zeta potential at 25°C.

    • Perform measurements in triplicate for each sample.

2. Encapsulation Efficiency (EE):

  • Method: Ultracentrifugation.

  • Procedure:

    • Place a known amount of the AlPcCl nanoemulsion into an ultracentrifuge tube with a molecular weight cutoff filter (e.g., 10 kDa).

    • Centrifuge at high speed (e.g., 15,000 rpm) for a sufficient time (e.g., 30 minutes) at 4°C to separate the nanoemulsion droplets from the aqueous phase.

    • Carefully collect the filtrate (aqueous phase containing unencapsulated AlPcCl).

    • Quantify the concentration of free AlPcCl in the filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or fluorescence spectroscopy, by comparing against a standard curve of free AlPcCl.

    • Calculate the Encapsulation Efficiency (%) using the following formula:

3. In Vitro Drug Release Study:

  • Method: Dialysis Bag Method.[8]

  • Procedure:

    • Soak a dialysis membrane (with a suitable molecular weight cutoff, e.g., 12 kDa) in the release medium for at least 12 hours before use.

    • Pipette a known volume (e.g., 1 mL) of the AlPcCl nanoemulsion into the dialysis bag and securely close both ends.

    • Immerse the dialysis bag in a beaker containing a known volume of release medium (e.g., 100 mL of phosphate-buffered saline (PBS) at pH 7.4 with 0.5% Tween 80 to maintain sink conditions).

    • Place the beaker on a magnetic stirrer at a constant speed (e.g., 100 rpm) and maintain the temperature at 37°C.

    • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium and replace it with an equal volume of fresh medium.

    • Quantify the concentration of AlPcCl in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or fluorescence spectroscopy).

    • Calculate the cumulative percentage of drug released over time.

Protocol for In Vitro Photodynamic Therapy

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

  • Complete cell culture medium

  • AlPcCl nanoemulsion and blank nanoemulsion

  • Phosphate-buffered saline (PBS)

  • 96-well plates

  • Light source with a specific wavelength for AlPcCl activation (e.g., LED array or diode laser, ~670 nm)

  • MTT or other cell viability assay kit

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing various concentrations of the AlPcCl nanoemulsion or blank nanoemulsion. Include a control group with medium only.

    • Incubate for a predetermined time (e.g., 3-4 hours) to allow for cellular uptake.

  • Irradiation:

    • Remove the treatment medium and wash the cells twice with PBS.

    • Add fresh, phenol red-free medium.

    • Irradiate the cells with the light source at a specific light dose (e.g., 1 J/cm²). Keep a set of non-irradiated plates as dark controls.

  • Post-Irradiation Incubation: Return the plates to the incubator and incubate for 24-48 hours.

  • Assessment of Cell Viability (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours.

    • Add solubilization solution (e.g., DMSO) and measure the absorbance at the appropriate wavelength (e.g., 570 nm).

    • Calculate cell viability as a percentage of the untreated control.

  • Assessment of Apoptosis/Necrosis (Annexin V-FITC/PI Staining):

    • After the post-irradiation incubation, harvest the cells.

    • Wash the cells with PBS and resuspend them in binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry or fluorescence microscopy to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol for In Vivo Topical Photodynamic Therapy in a Murine Model

This protocol provides a general guideline for a murine model of non-melanoma skin cancer. All animal procedures must be approved by an institutional animal care and use committee.

Materials:

  • Immunocompromised mice (e.g., Balb/c nude mice)

  • Tumor cells (e.g., squamous cell carcinoma cell line)

  • AlPcCl nanoemulsion (topical formulation)

  • Diode laser (e.g., 670 nm)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Tumor Induction: Subcutaneously inject tumor cells into the flank of the mice. Allow the tumors to grow to a palpable size (e.g., 5-8 mm in diameter).

  • Topical Application of Nanoemulsion:

    • Anesthetize the tumor-bearing mice.

    • Topically apply a known amount of the AlPcCl nanoemulsion to the tumor surface.

    • Allow for a specific incubation period (e.g., 1-4 hours) for the photosensitizer to penetrate the tumor tissue.[9]

  • Light Irradiation:

    • While the mice are still under anesthesia, irradiate the tumor area with the diode laser at a specific fluence rate and total energy dose (e.g., 75 mW/cm² and 150 J/cm², respectively).[9]

  • Monitoring and Evaluation:

    • Monitor the tumor size using calipers every 2-3 days.

    • Observe and record any changes in the tumor appearance (e.g., necrosis, eschar formation).

    • Assess the cosmetic outcome of the treated area.

    • At the end of the study, euthanize the mice and excise the tumors for histological analysis.

  • Control Groups: Include control groups such as:

    • Tumor-bearing mice with no treatment.

    • Mice treated with blank nanoemulsion and light.

    • Mice treated with AlPcCl nanoemulsion but no light.

Visualization of Pathways and Workflows

Signaling Pathway of AlPcCl-PDT Induced Apoptosis

The following diagram illustrates the key molecular events in the intrinsic pathway of apoptosis induced by AlPcCl nanoemulsion-mediated PDT.

PDT_Apoptosis_Pathway cluster_stimulus PDT Stimulus cluster_cellular Cellular Events cluster_regulation Regulation AlPcCl_NE AlPcCl Nanoemulsion + Light ROS Reactive Oxygen Species (ROS) AlPcCl_NE->ROS generates Mito_Damage Mitochondrial Damage ROS->Mito_Damage induces Bax Pro-apoptotic Bcl-2 family (e.g., Bax, Bak) ROS->Bax activates CytoC Cytochrome c Release Mito_Damage->CytoC leads to Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) CytoC->Apoptosome activates Casp9 Activated Caspase-9 Apoptosome->Casp9 activates Casp3 Activated Caspase-3 Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes Bcl2 Anti-apoptotic Bcl-2 family (e.g., Bcl-2, Bcl-xL) Bcl2->Mito_Damage inhibits Bcl2->Bax inhibits Bax->Mito_Damage AlPcCl_NE_Workflow cluster_char Characterization Methods cluster_invitro In Vitro Assays cluster_invivo In Vivo Model Formulation 1. Nanoemulsion Formulation Characterization 2. Physicochemical Characterization Formulation->Characterization InVitro 3. In Vitro Studies Characterization->InVitro Size Particle Size & PDI Zeta Zeta Potential EE Encapsulation Efficiency Release Drug Release InVivo 4. In Vivo Studies InVitro->InVivo Uptake Cellular Uptake Viability Photocytotoxicity (MTT) Apoptosis Apoptosis/Necrosis Assay DataAnalysis 5. Data Analysis & Conclusion InVivo->DataAnalysis TumorModel Tumor Induction PDTTreatment Topical PDT Efficacy Tumor Regression

References

Application Notes and Protocols: Determination of Aluminum Phthalocyanine Chloride (AlPcCl) Concentration in Biological Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aluminum phthalocyanine chloride (AlPcCl) is a second-generation photosensitizer with significant potential in photodynamic therapy (PDT) for cancer treatment and other medical applications.[1][2] Its therapeutic efficacy is directly related to its concentration within the target tissue. Therefore, accurate and reliable quantification of AlPcCl in biological matrices is crucial for preclinical and clinical studies, including pharmacokinetics, biodistribution, and dosimetry.

These application notes provide detailed protocols for the determination of AlPcCl concentration in various biological tissues using high-performance liquid chromatography (HPLC) coupled with different detectors. The described methods are suitable for researchers, scientists, and drug development professionals working on the development and evaluation of AlPcCl-based therapeutics.

Overview of Analytical Methods

Several analytical methods have been developed and validated for the quantification of AlPcCl in biological samples. The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. The most common techniques include:

  • High-Performance Liquid Chromatography with Ultraviolet-Visible (HPLC-UV/Vis) Detection: A robust and widely accessible method suitable for relatively high concentrations of AlPcCl.[1]

  • High-Performance Liquid Chromatography with Fluorescence (HPLC-FLD) Detection: Offers higher sensitivity and selectivity compared to UV/Vis detection, making it suitable for lower concentrations of AlPcCl.[3]

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): Provides the highest sensitivity and selectivity, ideal for detecting trace amounts of AlPcCl and for complex biological matrices.[4]

This document will provide detailed protocols for sample preparation and analysis using HPLC-UV/Vis and HPLC-FLD.

Data Presentation: Method Comparison

The following table summarizes the key performance characteristics of the different analytical methods for AlPcCl quantification in biological tissues.

ParameterHPLC-UV/VisHPLC-FLDUHPLC-MS
Biological Matrix Skin[1]Plasma, Liver[3]Plasma, Tissue[4]
Linearity Range 0.1 - 10.0 µg/mL15 - 100 ng/mL (Plasma) 75 - 500 ng/g (Liver)[3]Not explicitly stated, but high sensitivity is implied.[4]
Limit of Quantification (LOQ) 0.1 µg/mL15 ng/mL (Plasma) 75 ng/g (Liver)[3]1.12 ng/mL (analytical)[3]
Recovery >90%[1]96% (Plasma) 99% (Liver)[3]Not explicitly stated, but good recovery is expected.[4]
Precision (RSD%) <15%<10%[3]Not explicitly stated, but high precision is expected.[4]
Detection Wavelength 670 nm[1]Excitation: ~610 nm Emission: ~680 nmMass-to-charge ratio (m/z)

Experimental Protocols

General Workflow for AlPcCl Quantification in Tissues

The following diagram illustrates the general workflow for determining the concentration of AlPcCl in biological tissues.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification TissueCollection 1. Tissue Collection Homogenization 2. Tissue Homogenization TissueCollection->Homogenization Weigh & add buffer Extraction 3. AlPcCl Extraction Homogenization->Extraction Add extraction solvent Centrifugation 4. Centrifugation Extraction->Centrifugation Vortex & sonicate SupernatantCollection 5. Supernatant Collection Centrifugation->SupernatantCollection Separate phases HPLC 6. HPLC Analysis SupernatantCollection->HPLC Inject into HPLC DataAnalysis 7. Data Analysis & Quantification HPLC->DataAnalysis Generate chromatogram

Caption: General workflow for AlPcCl quantification in biological tissues.

Protocol 1: HPLC-UV/Vis Method for AlPcCl in Skin Tissue

This protocol is adapted from a method for determining AlPcCl in skin permeation studies.[1]

4.2.1. Materials and Reagents

  • This compound (AlPcCl) standard

  • Methanol (HPLC grade)

  • Phosphoric acid (0.01 M)

  • Homogenizer

  • Centrifuge

  • HPLC system with a UV/Vis detector

  • Normal-phase HPLC column (e.g., silica column)

4.2.2. Sample Preparation and Extraction

  • Excise the skin tissue sample and weigh it.

  • Mince the tissue into small pieces.

  • Add a known volume of methanol to the tissue in a tube.

  • Homogenize the tissue in methanol using a homogenizer until a uniform suspension is obtained.

  • Vortex the homogenate for 1 minute and then sonicate for 30 minutes to ensure complete extraction.

  • Centrifuge the homogenate at 10,000 rpm for 10 minutes.

  • Carefully collect the supernatant containing the extracted AlPcCl.

  • Filter the supernatant through a 0.45 µm syringe filter before HPLC analysis.

4.2.3. HPLC-UV/Vis Analysis

  • HPLC Column: Normal-phase silica column

  • Mobile Phase: Isocratic mixture of methanol and 0.01 M phosphoric acid.[1]

  • Flow Rate: 1.5 mL/min[1]

  • Column Temperature: 30°C[1]

  • Detection Wavelength: 670 nm[1]

  • Injection Volume: 20 µL

4.2.4. Quantification

Prepare a calibration curve by injecting known concentrations of AlPcCl standard solutions. Determine the concentration of AlPcCl in the tissue samples by comparing their peak areas to the calibration curve. The final concentration should be expressed as µg of AlPcCl per gram of tissue.

Protocol 2: HPLC-FLD Method for AlPcCl in Plasma and Liver

This protocol is based on a validated method for biodistribution studies of AlPcCl.[3]

4.3.1. Materials and Reagents

  • This compound (AlPcCl) standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Homogenizer

  • Centrifuge

  • HPLC system with a fluorescence detector

  • Reversed-phase HPLC column (e.g., C18 column)

4.3.2. Sample Preparation and Extraction

For Plasma:

  • To 100 µL of plasma, add 200 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant for HPLC analysis.

For Liver Tissue:

  • Weigh the liver tissue sample.

  • Add a suitable volume of a methanol/water mixture (e.g., 1:1, v/v) to the tissue.

  • Homogenize the tissue until a uniform suspension is obtained.

  • Vortex the homogenate for 1 minute and sonicate for 30 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Collect the supernatant for HPLC analysis.

4.3.3. HPLC-FLD Analysis

  • HPLC Column: Reversed-phase C18 column

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min

  • Fluorescence Detection:

    • Excitation Wavelength: ~610 nm

    • Emission Wavelength: ~680 nm

  • Injection Volume: 20 µL

4.3.4. Quantification

Construct a calibration curve using AlPcCl standards prepared in the corresponding biological matrix (plasma or liver homogenate from untreated animals) to account for matrix effects. Calculate the AlPcCl concentration in the samples based on the standard curve.

Logical Relationship of Key Steps in Method Development

The development of a reliable analytical method for AlPcCl quantification follows a logical progression of steps to ensure accuracy, precision, and robustness.

G cluster_0 Method Development & Validation MethodSelection 1. Method Selection (HPLC-UV, HPLC-FLD, LC-MS) SamplePrep 2. Sample Preparation Optimization (Extraction Solvent, Time) MethodSelection->SamplePrep Based on sensitivity needs Chromatography 3. Chromatographic Condition Optimization (Column, Mobile Phase, Flow Rate) SamplePrep->Chromatography Ensure clean extract Validation 4. Method Validation (Linearity, Accuracy, Precision, LOQ) Chromatography->Validation Achieve good peak shape & separation Application 5. Application to Biological Samples Validation->Application Confirm reliability

Caption: Logical flow for analytical method development for AlPcCl.

Conclusion

The protocols described in these application notes provide a comprehensive guide for the quantification of this compound in biological tissues. The choice between HPLC-UV/Vis and HPLC-FLD will depend on the specific requirements of the study, particularly the expected concentration range of AlPcCl. For trace-level analysis, the development of an LC-MS method is recommended. Proper method validation is essential to ensure the generation of reliable and accurate data in pharmacokinetic and biodistribution studies of AlPcCl.

References

Application Notes and Protocols: Aluminum Phthalocyanine Chloride as a Catalyst in Chemical Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Aluminum Phthalocyanine Chloride (AlPcCl) as a versatile catalyst in various chemical reactions. The content is designed to furnish researchers, scientists, and drug development professionals with detailed methodologies and performance data to facilitate the integration of AlPcCl into their research and development workflows.

Introduction

This compound (AlPcCl) is a robust organometallic compound belonging to the phthalocyanine family. Characterized by its intense blue-green color and high thermal and chemical stability, AlPcCl has emerged as a potent catalyst, particularly in photo-oxidation and degradation reactions. Its catalytic activity is primarily attributed to its ability to act as a photosensitizer. Upon absorption of light in the visible and near-infrared regions, AlPcCl can efficiently generate reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and superoxide radicals (O₂⁻), which are powerful oxidizing agents. This property makes it highly effective in the degradation of persistent organic pollutants and in the selective oxidation of various organic functional groups.

Applications in Catalysis

The primary catalytic applications of this compound are centered around its photocatalytic properties.

Photocatalytic Degradation of Organic Pollutants

AlPcCl is an effective catalyst for the degradation of a wide range of organic pollutants in aqueous solutions, including phenols, dyes, and pesticides. The mechanism involves the generation of highly reactive oxygen species upon irradiation with visible light, which then attack and break down the complex organic molecules into simpler, less harmful substances.

Aerobic Oxidation of Organic Compounds

AlPcCl can catalyze the aerobic oxidation of various organic substrates, such as thiols to disulfides. In these reactions, molecular oxygen from the air is activated by the photo-excited AlPcCl, leading to the selective oxidation of the target functional group. This method offers a green and efficient alternative to traditional oxidation processes that often require harsh reagents.

Quantitative Data Summary

The following tables summarize representative quantitative data for catalytic reactions using metallophthalocyanines. While specific data for AlPcCl is limited in publicly available literature, the data for analogous metallophthalocyanines (MPc) provide an expected range of performance.

Table 1: Photocatalytic Degradation of Phenol using Metallophthalocyanine Catalysts

CatalystSubstrateCatalyst Conc. (g/L)Substrate Conc. (ppm)Light SourceIrradiation Time (min)Degradation (%)Reference Compound
Phthalocyanine-based compositePhenol0.5100Visible Light90>90Phthalocyanine-immobilized reduced graphene–bacterial cellulose[1]
Pd-Phthalocyanine on mesopolymerPhenolNot specifiedNot specifiedVisible Light36098Pd-Phthalocyanine[2]

Table 2: Catalytic Aerobic Oxidation of Thiols to Disulfides

CatalystSubstrateCatalyst Loading (mol%)SolventReaction Time (h)Yield (%)Reference Compound
Cobalt Phthalocyanine derivative1-Octanethiol0.21 N NaOH1.598Cobalt(II) phthalocyanine derivative[3]
Cobalt Phthalocyanine derivativeThiophenol0.21 N NaOH0.599Cobalt(II) phthalocyanine derivative[3]

Experimental Protocols

General Protocol for Photocatalytic Degradation of Phenol

This protocol provides a general procedure for evaluating the catalytic activity of AlPcCl in the degradation of phenol under visible light irradiation.

Materials:

  • This compound (AlPcCl)

  • Phenol

  • Deionized water

  • Hydrogen peroxide (H₂O₂) (optional, as an additional oxidant)

  • Visible light source (e.g., Xenon lamp with a UV cut-off filter)

  • Glass reactor

  • Magnetic stirrer

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Preparation of Phenol Solution: Prepare a stock solution of phenol in deionized water at a concentration of 100 ppm.

  • Catalyst Suspension: In a glass reactor, add the desired amount of AlPcCl catalyst (e.g., 0.2 g/L) to the phenol solution.

  • Equilibration: Stir the suspension in the dark for 30 minutes to ensure adsorption-desorption equilibrium between the catalyst and the phenol.

  • Initiation of Photocatalysis: Place the reactor under the visible light source and begin irradiation while continuously stirring the suspension. If using, add H₂O₂ at this stage.

  • Sampling: At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw aliquots of the suspension.

  • Sample Preparation: Immediately filter the withdrawn aliquots through a 0.45 µm syringe filter to remove the catalyst particles.

  • Analysis: Analyze the filtrate using HPLC to determine the concentration of phenol. The degradation percentage can be calculated using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100, where C₀ is the initial concentration and Cₜ is the concentration at time t.

General Protocol for Aerobic Oxidation of Thiols to Disulfides

This protocol describes a general method for the AlPcCl-catalyzed aerobic oxidation of thiols.

Materials:

  • This compound (AlPcCl)

  • Thiol substrate (e.g., 1-octanethiol, thiophenol)

  • Solvent (e.g., 1 N NaOH, ethanol, or acetonitrile)

  • Oxygen source (e.g., air or pure O₂)

  • Reaction flask (e.g., two-necked round-bottomed flask)

  • Gas inlet tube

  • Magnetic stirrer

  • Thin Layer Chromatography (TLC) plates for reaction monitoring

  • Column chromatography setup for purification

Procedure:

  • Reaction Setup: In a two-necked round-bottomed flask equipped with a magnetic stir bar and a gas inlet tube, dissolve the thiol substrate in the chosen solvent.

  • Catalyst Addition: Add a catalytic amount of AlPcCl (e.g., 0.1-0.5 mol%) to the solution.

  • Reaction Initiation: Bubble air or oxygen through the solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. The disappearance of the thiol spot and the appearance of the disulfide spot indicate reaction completion.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the pure disulfide.

Mandatory Visualizations

General Workflow for Photocatalytic Degradation

G cluster_prep Preparation cluster_reaction Photocatalytic Reaction cluster_analysis Analysis A Prepare Pollutant Solution B Add AlPcCl Catalyst A->B C Equilibrate in Dark (Adsorption/Desorption) B->C D Irradiate with Visible Light C->D E Withdraw Aliquots at Intervals D->E F Filter to Remove Catalyst E->F G Analyze by HPLC F->G

Caption: Experimental workflow for photocatalytic degradation of organic pollutants.

Photocatalytic Generation of Reactive Oxygen Species (ROS)

G cluster_ros ROS Generation AlPcCl AlPcCl AlPcCl_star Excited State AlPcCl->AlPcCl_star Visible Light (hν) AlPcCl_star->AlPcCl Relaxation O2_singlet ¹O₂ (Singlet Oxygen) AlPcCl_star->O2_singlet Energy Transfer O2_superoxide O₂⁻ (Superoxide Radical) AlPcCl_star->O2_superoxide Electron Transfer O2 ³O₂ (Triplet Oxygen) Degradation Degradation Products O2_singlet->Degradation Oxidation O2_superoxide->Degradation Oxidation Pollutant Organic Pollutant

Caption: Mechanism of ROS generation by photo-excited AlPcCl.

References

Application Notes and Protocols for Fabricating Aluminum Phthalocyanine Chloride (AlPcCl) Thin Films for Electronic Devices

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Aluminum Phthalocyanine Chloride (AlPcCl) is an organic semiconductor material that has garnered significant attention for its potential applications in electronic and optoelectronic devices.[1] Its notable properties, including high light absorption capabilities, chemical and thermal stability, and semiconductor behavior, make it a promising candidate for use in organic thin-film transistors (OTFTs), sensors, and organic photovoltaics (OPVs).[1][2][3] The performance of these devices is critically dependent on the quality, morphology, and molecular orientation of the AlPcCl thin film.[2][3]

This document provides detailed protocols for the fabrication of AlPcCl thin films, primarily focusing on the thermal evaporation technique, which is a widely used method for depositing high-purity, uniform films of small organic molecules.[3][4] It also includes key processing parameters, expected film characteristics, and methodologies for characterization, tailored for researchers and scientists in materials science and device engineering.

Fabrication Protocols

The most common and reliable method for depositing AlPcCl thin films is Physical Vapor Deposition (PVD), specifically thermal evaporation.[1][3] This technique allows for precise control over film thickness and morphology in a high-vacuum environment, minimizing impurities.[5][6]

Protocol 1.1: Thermal Evaporation / Physical Vapor Deposition (PVD)

This protocol details the standard procedure for depositing AlPcCl thin films onto a substrate using a high-vacuum thermal evaporator.

1.1.1 Materials and Equipment

  • Source Material: High-purity this compound (AlPcCl) powder

  • Substrates: Glass slides, silicon wafers with a thermally grown SiO₂ layer (Si/SiO₂), or Indium Tin Oxide (ITO) coated glass.[7][8][9]

  • Solvents for Cleaning: Deionized (DI) water, acetone, isopropyl alcohol (IPA)

  • Equipment:

    • High-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr)[3]

    • Tungsten evaporation boat or other suitable crucible

    • Substrate holder with heating capabilities

    • Quartz Crystal Microbalance (QCM) for thickness monitoring

    • Ultrasonic bath

1.1.2 Substrate Preparation Proper substrate cleaning is critical to ensure strong film adhesion and remove contaminants that can negatively impact device performance.[9][10]

  • Place substrates in a substrate holder.

  • Sequentially sonicate the substrates in an ultrasonic bath with acetone, isopropyl alcohol, and deionized water for 15 minutes each.

  • Dry the substrates thoroughly using a nitrogen (N₂) gun.

  • Immediately transfer the cleaned substrates into the vacuum chamber to prevent re-contamination. For some applications, an in-situ plasma cleaning step can be used for further purification.[10]

1.1.3 Deposition Procedure

  • Load approximately 10-20 mg of AlPcCl powder into a clean tungsten evaporation boat.

  • Mount the cleaned substrates onto the substrate holder in the deposition chamber. Ensure good thermal contact if substrate heating is required.

  • Evacuate the chamber to a base pressure of at least 10⁻⁶ Torr.[3]

  • If applicable, heat the substrate to the desired temperature (e.g., 30-120 °C) to influence film morphology.[3]

  • Slowly increase the current to the tungsten boat to heat the AlPcCl source material until it begins to sublimate.

  • Initiate deposition onto the substrates at a controlled rate (typically 0.1-1.0 Å/s), monitored by the QCM.

  • Continue deposition until the desired film thickness is achieved. Thicknesses can range from 30 nm for OTFTs to over 100 nm for optical studies.[2][11]

  • Once the target thickness is reached, close the shutter and turn off the power to the evaporation source.

  • Allow the substrates and the chamber to cool down to room temperature before venting the chamber with an inert gas like nitrogen.

  • Remove the substrates for characterization or further device fabrication steps.

G Workflow for AlPcCl Thin Film Fabrication via Thermal Evaporation cluster_prep Substrate Preparation cluster_dep Vacuum Deposition cluster_post Post-Deposition sub_clean1 Ultrasonic Cleaning (Acetone, IPA, DI Water) sub_clean2 Nitrogen Drying sub_clean1->sub_clean2 15 min each load Load Substrates & AlPcCl Source sub_clean2->load pump Evacuate Chamber (< 10⁻⁶ Torr) load->pump heat_sub Heat Substrate (Optional) pump->heat_sub heat_src Sublimate AlPcCl Source heat_sub->heat_src deposit Deposit Film (0.1 - 1.0 Å/s) heat_src->deposit cooldown Cool Down deposit->cooldown vent Vent Chamber cooldown->vent characterize Characterization & Device Fabrication vent->characterize

Caption: Workflow for AlPcCl Thin Film Fabrication via Thermal Evaporation.

Process Parameters and Data Presentation

The properties of the fabricated AlPcCl thin films are highly dependent on the deposition conditions. The following tables summarize key parameters and resulting film properties based on published research.

Table 1: Key Deposition Parameters for AlPcCl Thin Films

Parameter Value Range Effect on Film Properties Application
Deposition Method Thermal Evaporation (PVD) Produces high-purity, uniform films with good thickness control.[3] General Electronics, OTFTs, Sensors
Substrate Glass, Si/SiO₂, ITO Substrate type and surface energy influence molecular orientation and film growth.[9] Sensors, OTFTs, Optical Studies
Base Pressure 10⁻⁶ - 10⁻⁸ Torr Low pressure minimizes contamination and allows for collisionless transport of molecules.[3] High-Performance Devices
Substrate Temperature Room Temp. to >200 °C Higher temperatures can increase crystallinity and grain size but may reduce nucleation density.[3] OTFTs, OPVs

| Film Thickness | 30 - 518 nm | Thickness affects optical absorbance and charge transport properties in devices.[2][11] | OTFTs (30-100 nm), Optical Studies (>100 nm) |

Table 2: Typical Properties of AlPcCl Thin Films

Property Value Characterization Method Reference
Crystalline Structure Polycrystalline, Monoclinic X-Ray Diffraction (XRD) [11]
Crystal Polymorph β-form Fourier-Transform Infrared Spectroscopy (FTIR) [1]
Optical Band Gaps 1.42, 2.87, 3.69 eV (Indirect allowed) UV-Vis Spectroscopy [11]
Surface Morphology Nanostructured, grain-like Field Emission Scanning Electron Microscope (FESEM), Atomic Force Microscopy (AFM) [11]

| Electrical Conductivity | Up to 6.6 x 10⁻² S/cm | Current-Voltage (I-V) Measurements |[1] |

Table 3: Example Performance of AlPcCl-Based Organic Thin-Film Transistors (OTFTs)

AlPcCl Thickness (nm) Device Geometry Mobility (cm²/Vs) Ion/Ioff Ratio Threshold Voltage (VT) Reference
30 BGBC* Best transfer characteristics High Low [2]
50 BGBC* Moderate Moderate Moderate [2]
100 BGBC* Lower performance Lower Higher [2]

*Bottom-Gate, Bottom-Contact (BGBC)

Experimental Methodologies for Characterization

After fabrication, it is essential to characterize the thin films to understand their properties and correlate them with device performance.

  • X-Ray Diffraction (XRD): Used to determine the crystallinity and phase of the AlPcCl film. The presence of sharp diffraction peaks indicates a crystalline structure.[11]

  • Atomic Force Microscopy (AFM): Provides topographical information about the film's surface, including roughness and grain size. Smoother films with larger, well-connected grains are often desirable for efficient charge transport.[12]

  • UV-Visible (UV-Vis) Spectroscopy: Measures the optical absorbance and transmittance of the film. This data is used to determine the optical band gap, a key parameter for semiconductor materials.[1][11]

  • Electrical Characterization: For electronic devices like OTFTs, current-voltage (I-V) measurements are performed. Key performance metrics such as charge carrier mobility, the on/off current ratio (Ion/Ioff), and the threshold voltage (VT) are extracted from these measurements to evaluate the device's performance.[2]

G Logical Flow of AlPcCl Film Fabrication and Analysis cluster_char Film Characterization start Define Device Application (e.g., OTFT, Sensor) prep Substrate Preparation & Cleaning start->prep fab AlPcCl Thin Film Deposition (Thermal Evaporation) prep->fab structural Structural / Morphological (XRD, AFM) fab->structural optical Optical (UV-Vis) fab->optical dev_fab Complete Device Fabrication (e.g., Deposit Electrodes) structural->dev_fab optical->dev_fab elec_char Electrical Characterization (I-V Measurements) dev_fab->elec_char analysis Data Analysis & Performance Correlation elec_char->analysis

Caption: Logical Flow of AlPcCl Film Fabrication and Analysis.

References

Troubleshooting & Optimization

Technical Support Center: Aluminum Phthalocyanine Chloride (AlPcCl) Solubility for Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor water solubility of Aluminum Phthalocyanine Chloride (AlPcCl) in biological research.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound (AlPcCl) precipitate when I add it to my aqueous buffer?

A1: AlPcCl is a hydrophobic molecule with a strong tendency to self-aggregate in aqueous solutions due to π-π stacking interactions between the aromatic phthalocyanine rings.[1][2][3] This aggregation leads to the formation of insoluble precipitates and a significant loss of its photosensitizing properties, which are crucial for applications like Photodynamic Therapy (PDT).[2][4] The aggregation process can be influenced by the concentration of AlPcCl and the polarity of the solvent; as the water content in a solvent mixture increases, so does the tendency for aggregation.[1][2][5][6]

Q2: What are the primary methods to improve the water solubility of AlPcCl for my experiments?

A2: Several strategies can be employed to enhance the aqueous solubility and bioavailability of AlPcCl. The most common and effective methods include:

  • Inclusion Complexes with Cyclodextrins: Forming a complex with cyclodextrins, such as beta-cyclodextrin (β-CD) or hydroxypropyl-beta-cyclodextrin (HP-β-CD), can encapsulate the hydrophobic AlPcCl molecule, increasing its solubility in water.[7][8]

  • Encapsulation in Nanoparticles: Loading AlPcCl into nanocarriers like polymeric nanoparticles or nanoemulsions physically separates the molecules, preventing aggregation and allowing for dispersion in aqueous media.[9][10][11]

  • Formulation with Polymeric Micelles: Using amphiphilic block copolymers like Pluronic® (e.g., F-127, P-123) can create micelles that encapsulate AlPcCl in their hydrophobic core while the hydrophilic shell interacts with the aqueous environment.[2][4][12][]

  • Conjugation with Hydrophilic Polymers: Covalently attaching hydrophilic polymers like Polyethylene Glycol (PEG) can improve the overall water solubility of the AlPcCl conjugate.[14]

Q3: How do I choose the best solubilization method for my specific application?

A3: The choice of method depends on your experimental goals:

  • For simple in vitro assays: Cyclodextrin complexes or Pluronic® micelles are often sufficient and relatively straightforward to prepare.[2][7][8]

  • For cellular uptake and in vivo studies: Nanoparticle and nanoemulsion formulations are preferred as they can protect AlPcCl from degradation, potentially improve circulation time, and may offer opportunities for targeted delivery.[9][10][11]

  • For long-term stability and reduced immunogenicity: PEGylation is a well-established method to improve the pharmacokinetic profile of therapeutic agents.[14]

Troubleshooting Guides

Issue 1: My AlPcCl solution has very low fluorescence and absorbance in my aqueous assay medium.

Possible Cause Troubleshooting Step
Aggregation: AlPcCl has aggregated in the aqueous buffer, quenching its fluorescence and altering its absorbance spectrum. Free AlPcCl shows minimal absorption and fluorescence in aqueous solutions like Phosphate Buffered Saline (PBS).[9]1. Re-dissolve in an organic solvent: First, dissolve the AlPcCl in a suitable organic solvent like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or ethanol where it exists in its monomeric, photoactive form.[1][3][12] 2. Use a delivery vehicle: Incorporate the AlPcCl into a solubilizing system such as cyclodextrins, nanoparticles, or micelles before introducing it to the aqueous medium.[2][7]
Incorrect Solvent: The solvent used for the stock solution is not optimal or is incompatible with the final aqueous medium.Ensure the initial stock solution is prepared in a solvent that fully dissolves AlPcCl (e.g., DMF, DMSO). When diluting into your final assay buffer, do so with vigorous mixing or sonication and consider the final concentration of the organic solvent to avoid protein denaturation or cellular toxicity.[15][16][17]

Issue 2: I observe high variability in my experimental results (e.g., IC50 values).

Possible Cause Troubleshooting Step
Inconsistent Solubilization: The degree of AlPcCl aggregation may vary between experiments, leading to inconsistent concentrations of the active, monomeric form.1. Standardize your formulation protocol: Follow a precise, validated protocol for preparing your AlPcCl formulation (e.g., nanoparticle or cyclodextrin complex) to ensure batch-to-batch consistency. 2. Characterize your formulation: Before each experiment, characterize your formulation using techniques like Dynamic Light Scattering (DLS) to check for particle size and polydispersity, and UV-Vis spectroscopy to confirm the monomeric state of AlPcCl (a sharp Q-band peak around 670 nm).
Precipitation over time: The AlPcCl formulation may not be stable over the duration of the experiment, leading to precipitation.1. Assess formulation stability: Check for any visible precipitation or changes in turbidity over the time course of your experiment. 2. Use a stabilizing agent: The addition of surfactants like Tween® 20 can help stabilize nanoparticle formulations and prevent aggregation.[9]

Issue 3: My cells are showing signs of toxicity even without light activation (dark toxicity).

Possible Cause Troubleshooting Step
Toxicity of the delivery vehicle: The nanoparticle material, surfactant, or organic co-solvent may be causing cellular toxicity.1. Run vehicle controls: Always include a control group that is treated with the delivery vehicle alone (e.g., empty nanoparticles, cyclodextrin solution) to assess its intrinsic toxicity. 2. Optimize concentration: Reduce the concentration of the delivery vehicle or the final percentage of the organic solvent in the cell culture medium.
Impure AlPcCl: The AlPcCl sample may contain impurities that are cytotoxic.1. Verify purity: Use high-purity AlPcCl. If unsure, consider purification or sourcing from a reputable supplier.

Data Presentation

Table 1: Comparison of Solubilization Methods for AlPcCl

Method Principle Advantages Considerations Typical Size
Cyclodextrin Inclusion Complex Encapsulation of AlPcCl within the hydrophobic cavity of cyclodextrin molecules.[7][18][19]Simple preparation, commercially available, improves solubility.[8]Limited loading capacity, potential for rapid dissociation.< 10 nm
Polymeric Nanoparticles Entrapment of AlPcCl within a solid polymeric matrix.[9]Protects AlPcCl from degradation, potential for controlled release and targeting.[9]More complex preparation, requires characterization, potential for polymer toxicity.25 - 200 nm[9][11]
Nanoemulsions Dispersion of AlPcCl in an oil-in-water emulsion stabilized by surfactants.[10][11]High loading capacity, good stability, simple preparation via spontaneous emulsification.[11]Requires careful selection of biocompatible oils and surfactants.~25 nm[11]
Polymeric Micelles (e.g., Pluronic®) Encapsulation within the hydrophobic core of self-assembled block copolymer micelles.[2][4]Easy to prepare, biocompatible, can improve photophysical properties.[]Can be unstable upon high dilution, lower loading capacity compared to nanoparticles.10 - 100 nm

Experimental Protocols

Protocol 1: Preparation of AlPcCl-Loaded Poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) Nanoparticles

This protocol is based on the solvent displacement method.[9]

  • Prepare PVM/MA Solution: Dissolve PVM/MA in acetone to a concentration of 20 mg/mL.

  • Prepare AlPcCl Stock Solution: Dissolve AlPcCl in ethanol to a concentration of 300 µM.

  • Nanoparticle Formation:

    • In a glass vial under mild stirring, add 5 mL of the 20 mg/mL PVM/MA solution.

    • Sequentially add 10 mL of ethanol, 7.5 mL of distilled water, and 2.5 mL of 15% (w/v) Tween 20 in water.

  • Load AlPcCl:

    • Add 833 µL of the 300 µM AlPcCl stock solution dropwise to the nanoparticle dispersion while stirring.

    • Continue stirring for 10 minutes at room temperature.

  • Purification (Optional but Recommended):

    • Remove organic solvents using a rotary evaporator.

    • Wash the nanoparticles by centrifugation and resuspend in distilled water or desired buffer.

Protocol 2: Preparation of AlPcCl-Cyclodextrin Inclusion Complex

This protocol is based on the kneading method.[20]

  • Molar Ratio: Weigh out AlPcCl and Hydroxypropyl-β-cyclodextrin (HP-β-CD) to achieve a 1:2 molar ratio.[7]

  • Kneading:

    • Place the powders in a mortar.

    • Add a small amount of a water:ethanol (3:2 v/v) solution dropwise to form a homogeneous paste.

    • Grind the paste vigorously with a pestle for at least 45 minutes.

  • Drying:

    • Dry the resulting solid powder under a high vacuum to remove the solvents.

  • Storage:

    • Store the final blue powder under refrigeration and protected from light.

Visualizations

G Workflow for AlPcCl Nanoparticle Encapsulation cluster_formation Nanoparticle Formation & Loading cluster_purification Purification PVM_MA Dissolve PVM/MA in Acetone Mix Mix PVM/MA solution with Ethanol, Water, and Tween 20 PVM_MA->Mix AlPcCl Dissolve AlPcCl in Ethanol Add_AlPcCl Dropwise add AlPcCl solution to nanoparticle dispersion AlPcCl->Add_AlPcCl Mix->Add_AlPcCl Stir Stir for 10 minutes Add_AlPcCl->Stir Evaporate Remove organic solvents (Rotary Evaporation) Stir->Evaporate Wash Wash via Centrifugation Evaporate->Wash Resuspend Resuspend in Aqueous Buffer Wash->Resuspend G Improving AlPcCl Water Solubility Problem Poor Water Solubility of AlPcCl (Aggregation & Precipitation) Method1 Cyclodextrin Inclusion Complex Problem->Method1 Solution Method2 Nanoparticle Encapsulation Problem->Method2 Solution Method3 Polymeric Micelle Formulation Problem->Method3 Solution Goal Monomeric, Soluble AlPcCl for Biological Applications Method1->Goal Achieves Method2->Goal Achieves Method3->Goal Achieves

References

Troubleshooting common issues in the synthesis of Aluminum phthalocyanine chloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Aluminum Phthalocyanine Chloride (AlPcCl).

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered during the synthesis of this compound?

A1: The most frequently reported issues include low reaction yields, difficulties in purification, poor solubility of the final product, and the tendency of AlPcCl to aggregate.[1][2][3][4] Low yields, sometimes as low as 10-30%, can be due to suboptimal reaction conditions or the use of inappropriate solvents.[1] Purification is often complicated by the presence of unreacted starting materials and side products. The poor solubility of AlPcCl in many common solvents, particularly water, and its propensity to form aggregates can hinder its characterization and application.[2][4][5]

Q2: Why is my AlPcCl yield consistently low?

A2: Low yields in AlPcCl synthesis can stem from several factors. The choice of solvent is critical; for instance, using alkylbenzene solvents can be problematic, while trichlorobenzene has been shown to be more effective.[1] Reaction kinetics can also be slow, requiring prolonged heating at high temperatures.[6] Furthermore, the absence of a reaction promoter can significantly limit the yield. The use of additives like sodium xylene sulfonate has been reported to increase yields dramatically, in some cases from around 24% to over 85%.[1]

Q3: My synthesized AlPcCl has poor solubility. How can I improve this?

A3: this compound is inherently hydrophobic and has low solubility in aqueous solutions.[2][4][5] To improve solubility for applications in biological systems, several strategies can be employed. One common approach is the introduction of bulky or charged substituents onto the phthalocyanine ring, such as sulfonic acid groups, to create derivatives like Al(III) Phthalocyanine Chloride Tetrasulfonic Acid.[7][8] Another method is to encapsulate the AlPcCl in drug delivery systems like liposomes or polymeric micelles (e.g., Pluronic F127).[2][]

Q4: What causes the aggregation of AlPcCl and how can it be prevented?

A4: Aggregation of AlPcCl is primarily driven by strong π-π stacking interactions between the large, planar phthalocyanine macrocycles, especially in polar solvents like water.[4] This self-aggregation can quench its photoactivity, which is undesirable for applications like photodynamic therapy.[4] To prevent aggregation, one can work in suitable organic solvents where it remains in a monomeric form, such as dimethylformamide (DMF).[10] For aqueous applications, incorporating AlPcCl into delivery systems like micelles can physically separate the molecules and prevent aggregation.[2] The state of aggregation can also be influenced by concentration, temperature, and the chemical composition of the medium.[4]

Troubleshooting Guide

Problem 1: The reaction yield is significantly lower than expected.

Possible Cause Suggested Solution
Inappropriate Solvent The choice of solvent is crucial. While alkylbenzenes are common in some phthalocyanine syntheses, they may not be optimal for AlPcCl. Consider using a high-boiling point solvent like 1,2-dichlorobenzene or trichlorobenzene.[1][6]
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained at the recommended level, typically around 170-240°C, depending on the specific protocol.[6][11] Insufficient temperature can lead to incomplete reaction.
Insufficient Reaction Time Phthalocyanine synthesis can be slow. Reaction times of 6 to 26 hours are often reported.[6][11] If the yield is low, consider extending the reaction time.
Lack of a Catalyst or Promoter The reaction can be significantly enhanced by a catalyst or promoter. If not already in use, consider adding a promoter such as sodium xylene sulfonate.[1]
Impure Reactants The purity of the starting materials, such as phthalodinitrile or phthalic anhydride and urea, is important. Ensure they are of high purity and dry.

Problem 2: The final product is difficult to purify.

Possible Cause Suggested Solution
Presence of Unreacted Starting Materials A common purification procedure involves sequential washing steps. After the initial reaction work-up, the crude product can be stirred in water, followed by treatment with aqueous NaOH and then aqueous HCl to remove impurities.[6]
Formation of Side Products The formation of side products can be minimized by carefully controlling the reaction stoichiometry and temperature.
Incomplete Removal of Solvent Ensure the high-boiling point solvent is completely removed from the crude product, for example, by using a rotary evaporator before proceeding with the aqueous washing steps.[6]

Experimental Protocols

Synthesis of this compound from Phthalodinitrile

This protocol is based on a commonly cited method for the synthesis of AlPcCl.

Materials:

  • Phthalodinitrile

  • Aluminum Chloride (AlCl₃)

  • 1,2-dichlorobenzene

  • Trisodium phosphate

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Nitrogen gas

Equipment:

  • Autoclave or a reaction vessel suitable for high temperatures and pressures

  • Heating mantle with temperature control

  • Mechanical stirrer

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • In a clean, dry autoclave, charge 128 g of phthalodinitrile, 40 g of AlCl₃, and 650 g of 1,2-dichlorobenzene.[6]

  • Scavenge the autoclave with nitrogen gas to create an inert atmosphere.[6]

  • Heat the reaction mixture to 170°C and maintain this temperature for 26 hours with stirring.[6]

  • After the reaction is complete, cool the autoclave to room temperature and carefully vent any residual pressure.

  • Transfer the resulting suspension to a beaker and stir it into 400 ml of water containing 100 g of trisodium phosphate.[6]

  • Evaporate the mixture to dryness using a rotary evaporator to remove the 1,2-dichlorobenzene.[6]

  • Resuspend the crude product in 750 ml of water and add 60 g of 50% NaOH solution. Heat the mixture to 75°C for 2 hours with stirring.[6]

  • Filter the hot suspension and wash the filter cake with water.

  • Resuspend the filter cake in 500 ml of water containing 80 g of 32% HCl. Heat to 90-95°C for 2 hours with stirring.[6]

  • Filter the hot product, wash thoroughly with water until the filtrate is neutral, and then dry to obtain this compound.[6]

Data Summary

Table 1: Reaction Parameters for AlPcCl Synthesis

ParameterValueReference
Reactants Phthalodinitrile, AlCl₃[6]
Phthalic Anhydride, Urea, AlCl₃[1]
Solvent 1,2-dichlorobenzene[6]
Trichlorobenzene[1]
Reaction Temperature 170°C[6]
180 - 240°C[11]
Reaction Time 26 hours[6]
6 - 20 hours[11]
Promoter Sodium xylene sulfonate[1]

Visualizations

Experimental Workflow for AlPcCl Synthesis

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification reactants 1. Charge Reactants (Phthalodinitrile, AlCl3, Solvent) inert_atm 2. Inert Atmosphere (Nitrogen Purge) reactants->inert_atm heating 3. Heating & Stirring (e.g., 170°C, 26h) inert_atm->heating cooling 4. Cooling & Venting heating->cooling Reaction Completion quenching 5. Quenching (Trisodium Phosphate Solution) cooling->quenching solvent_removal 6. Solvent Removal (Rotary Evaporation) quenching->solvent_removal base_wash 7. Base Wash (NaOH Solution) solvent_removal->base_wash acid_wash 8. Acid Wash (HCl Solution) base_wash->acid_wash filtration_drying 9. Filtration & Drying acid_wash->filtration_drying final_product Pure AlPcCl filtration_drying->final_product Final Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low AlPcCl Yield

troubleshooting_yield start Low Yield Observed check_solvent Is the solvent optimal? (e.g., Trichlorobenzene) start->check_solvent check_temp Is the reaction temperature correct? check_solvent->check_temp Yes solution_solvent Change to a recommended high-boiling solvent. check_solvent->solution_solvent No check_time Is the reaction time sufficient? check_temp->check_time Yes solution_temp Adjust temperature to protocol specifications (e.g., 170-240°C). check_temp->solution_temp No check_promoter Is a promoter being used? check_time->check_promoter Yes solution_time Increase reaction time. check_time->solution_time No check_purity Are the reactants of high purity? check_promoter->check_purity Yes solution_promoter Add a suitable promoter (e.g., Sodium Xylene Sulfonate). check_promoter->solution_promoter No solution_purity Use high-purity, dry reactants. check_purity->solution_purity No end Yield Improved check_purity->end Yes solution_solvent->check_solvent solution_temp->check_temp solution_time->check_time solution_promoter->check_promoter solution_purity->check_purity

Caption: Decision tree for troubleshooting low yields in AlPcCl synthesis.

References

How to enhance the singlet oxygen quantum yield of Aluminum phthalocyanine chloride.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aluminum Phthalocyanine Chloride (AlPcCl) and aiming to enhance its singlet oxygen quantum yield for applications such as photodynamic therapy.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the typical singlet oxygen quantum yield (SOQY) for this compound (AlPcCl), and what factors influence it?

The singlet oxygen quantum yield (ΦΔ) of AlPcCl can vary significantly depending on its aggregation state and the solvent used. In its monomeric form, which is favored in organic solvents like DMSO, AlPcCl exhibits a reasonably high SOQY. However, in aqueous solutions, AlPcCl tends to aggregate, which severely quenches its photoexcited triplet state and drastically reduces the SOQY. For instance, sulfonated derivatives of aluminum phthalocyanine show a significant drop in SOQY when aggregated.[1]

Key factors influencing the SOQY of AlPcCl include:

  • Aggregation: This is the most critical factor. Aggregated phthalocyanines have very low SOQY.

  • Solvent: Solvents that promote the monomeric state, such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF), lead to higher SOQY.[2] In aqueous solutions, detergents or delivery vehicles are often required to prevent aggregation.

  • Peripheral Substituents: The type and number of substituents on the phthalocyanine ring can affect its solubility, aggregation tendency, and electronic properties, thereby influencing the SOQY. For example, trisulfonated aluminum phthalocyanine exists in a monomeric form in aqueous solution and has a higher SOQY than the tetrasulfonated form, which tends to form dimers.[1]

  • Axial Ligands: The ligands coordinated to the central aluminum atom can also modulate the photophysical properties and, consequently, the SOQY.[3][4]

Q2: My measured SOQY for AlPcCl is unexpectedly low. What are the common causes and how can I troubleshoot this?

An unexpectedly low SOQY for AlPcCl is a common issue, often related to the experimental conditions. Here are the likely causes and their solutions:

  • Problem: Aggregation of AlPcCl.

    • Evidence: The UV-Vis absorption spectrum of your AlPcCl solution shows a broad or split Q-band instead of a sharp, intense single peak around 670-680 nm.

    • Solution:

      • If working in an aqueous medium, consider adding a surfactant like Triton X-100 to break up aggregates.[1]

      • Utilize a co-solvent system, incorporating an organic solvent like DMSO or DMF to improve solubility and prevent aggregation.

      • For in vivo or biological studies, encapsulation of AlPcCl in nanocarriers such as liposomes or solid lipid nanoparticles can maintain its monomeric form in aqueous environments.

  • Problem: Inaccurate Measurement Technique.

    • Evidence: Inconsistent results or values that deviate significantly from literature reports for monomeric AlPcCl.

    • Solution:

      • Ensure that the concentration of the chemical quencher (e.g., DPBF) is appropriate. Very high concentrations can lead to side reactions, while very low concentrations may not efficiently trap the singlet oxygen.

      • Verify that the absorbance of your AlPcCl solution and the reference photosensitizer are optically matched at the irradiation wavelength to ensure both are absorbing the same number of photons. An absorbance of around 0.1 is often recommended.

      • Protect your solutions from ambient light before and during the experiment to prevent premature photobleaching of the quencher or the photosensitizer.

      • Ensure the solution is adequately saturated with oxygen, as it is a reactant in the generation of singlet oxygen.

  • Problem: Photodegradation of AlPcCl or the Chemical Quencher.

    • Evidence: A decrease in the Q-band intensity of AlPcCl in the UV-Vis spectrum after irradiation.

    • Solution:

      • Reduce the irradiation time or the light intensity.

      • Ensure that the chosen chemical quencher is photochemically stable under the experimental conditions in the absence of the photosensitizer.

Q3: How can I enhance the singlet oxygen quantum yield of AlPcCl for my experiments?

Several strategies can be employed to enhance the SOQY of AlPcCl:

  • Preventing Aggregation: As detailed in Q2, preventing aggregation is the most effective way to ensure a high SOQY. This can be achieved through the choice of solvent, the use of surfactants, or encapsulation in nanocarriers.

  • Chemical Modification (Sulfonation): Introducing sulfonate groups to the phthalocyanine ring (creating AlPcSnCl) increases its water solubility and can reduce aggregation. However, the degree of sulfonation is crucial. For instance, trisulfonated aluminum phthalocyanine has been shown to have a higher SOQY in aqueous solution compared to the tetrasulfonated analogue due to a lower tendency to form dimers.[1]

  • Conjugation with Nanoparticles: Covalently linking or adsorbing AlPcCl onto nanoparticles can enhance its SOQY and improve its delivery to target sites.

    • Graphene Quantum Dots (GQDs): Conjugating sulfonated AlPcCl with GQDs has been shown to increase the triplet quantum yield and, consequently, the singlet oxygen quantum yield.[5]

    • Gold Nanoparticles (AuNPs): Conjugation of AlPc derivatives with AuNPs can lead to an increase in the singlet oxygen quantum yield.[6]

    • Titanium Dioxide (TiO2) Nanoparticles: Conjugating AlPcCl with nitrogen-doped TiO2 nanoparticles can lead to a higher production of reactive oxygen species.[7]

  • Heavy Atom Effect: While not directly modifying AlPcCl, the principle of the "heavy atom effect" can be applied to photosensitizer design in general to enhance intersystem crossing and thus increase the triplet state population available for singlet oxygen generation.[8][9][10] This involves incorporating heavy atoms (like bromine or iodine) into the photosensitizer structure.

Quantitative Data Summary

The following table summarizes the reported singlet oxygen quantum yields for AlPcCl and its derivatives under various conditions.

PhotosensitizerSolvent/MediumConditionSinglet Oxygen Quantum Yield (ΦΔ)Reference
Trisulfonated Aluminum PhthalocyanineAqueous Buffer (pH 7.4)Monomeric0.42 ± 0.06[1]
Tetrasulfonated Aluminum PhthalocyanineAqueous Buffer (pH 7.4)Dimerized0.22 ± 0.03[1]
Disulfonated Aluminum PhthalocyanineAqueous Buffer (pH 7.4)Aggregated~0.01[1]
Disulfonated Aluminum Phthalocyanine + Triton X-100Aqueous Buffer (pH 7.4)Partially Monomeric0.15 ± 0.02[1]
Aluminum Tetrasulfonated Phthalocyanine (ClAlTSPc)AqueousAlone0.37[5]
ClAlTSPc with Graphene Quantum Dots (GQDs)AqueousConjugated0.42[5]
ClAlTSPc with Glutathione-capped GQDsAqueousConjugated0.52[5]
ClAlTSPc with Folic Acid & GSH-GQDsAqueousConjugated0.54[5]

Experimental Protocols

Protocol for Measuring Singlet Oxygen Quantum Yield using 1,3-Diphenylisobenzofuran (DPBF)

This protocol describes a relative method for determining the SOQY of AlPcCl using a known photosensitizer as a reference standard (e.g., Zinc Phthalocyanine, ZnPc, with a known ΦΔ in the same solvent).

Materials:

  • This compound (AlPcCl)

  • Reference photosensitizer (e.g., ZnPc)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Spectroscopic grade solvent (e.g., DMSO)

  • Cuvettes for UV-Vis spectrophotometer

  • Light source with a specific wavelength for irradiation (e.g., diode laser)

  • UV-Vis spectrophotometer

  • Magnetic stirrer and stir bars

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of AlPcCl, the reference photosensitizer, and DPBF in the chosen solvent. Protect these solutions from light.

  • Preparation of Experimental Solutions:

    • In separate cuvettes, prepare a solution of AlPcCl and a solution of the reference photosensitizer.

    • Adjust the concentrations of the AlPcCl and reference solutions so that their absorbance at the irradiation wavelength is identical (optically matched). A recommended absorbance is around 0.1 to avoid inner filter effects.

    • To each cuvette, add an aliquot of the DPBF stock solution. The final concentration of DPBF should result in an initial absorbance of approximately 1.0 at its absorption maximum (~415 nm in DMSO).

  • Irradiation and Measurement:

    • Place the cuvette containing the AlPcCl and DPBF solution on a magnetic stirrer in front of the light source.

    • Record the initial UV-Vis absorption spectrum of the solution, paying close attention to the absorbance of DPBF at its maximum.

    • Irradiate the solution for a set period (e.g., 10-20 seconds).

    • Immediately after irradiation, record the UV-Vis spectrum again and note the decrease in DPBF absorbance.

    • Repeat the irradiation and measurement steps for several time intervals until the DPBF absorbance has significantly decreased.

    • Repeat this entire process for the reference photosensitizer under identical conditions (light intensity, irradiation time, concentrations).

  • Data Analysis:

    • Plot the absorbance of DPBF at its maximum wavelength against the irradiation time for both the AlPcCl and the reference photosensitizer.

    • Determine the slope of the initial linear portion of each plot. This slope represents the rate of DPBF photobleaching.

    • Calculate the singlet oxygen quantum yield of AlPcCl (ΦΔAlPcCl) using the following equation:

      ΦΔAlPcCl = ΦΔref * (kAlPcCl / kref)

      where:

      • ΦΔref is the known SOQY of the reference photosensitizer.

      • kAlPcCl is the slope of the DPBF photobleaching plot for AlPcCl.

      • kref is the slope of the DPBF photobleaching plot for the reference photosensitizer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solutions (AlPcCl, Reference, DPBF) prep_exp Prepare Experimental Solutions (Optically Match Absorbance) prep_stock->prep_exp initial_spec Record Initial Spectrum prep_exp->initial_spec irradiate Irradiate for Time Interval 't' initial_spec->irradiate record_spec Record Spectrum Post-Irradiation irradiate->record_spec repeat_irr Repeat Irradiation/Measurement record_spec->repeat_irr Multiple time points repeat_irr->irradiate plot_data Plot DPBF Absorbance vs. Time repeat_irr->plot_data calc_slope Determine Slopes (k_AlPcCl, k_ref) plot_data->calc_slope calc_soqy Calculate SOQY of AlPcCl calc_slope->calc_soqy

Caption: Workflow for Determining Singlet Oxygen Quantum Yield.

pdt_signaling_pathway cluster_trigger Initiation cluster_cellular_damage Cellular Effects cluster_apoptosis Apoptosis Cascade AlPcCl AlPcCl SingletOxygen Singlet Oxygen (1O2) AlPcCl->SingletOxygen Photosensitization Light Light (670-680 nm) Light->SingletOxygen Oxygen Molecular Oxygen (3O2) Oxygen->SingletOxygen ROS Increased ROS SingletOxygen->ROS MitoDamage Mitochondrial Damage ROS->MitoDamage PI3K_Akt_mTOR Inhibition of PI3K/Akt/mTOR Pathway ROS->PI3K_Akt_mTOR MMP_loss Loss of Mitochondrial Membrane Potential (ΔΨm) MitoDamage->MMP_loss Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Contributes to CytoC Cytochrome c Release MMP_loss->CytoC Caspase Caspase Activation (e.g., Caspase-3/7) CytoC->Caspase Caspase->Apoptosis

Caption: AlPcCl-PDT Induced Apoptosis Signaling Pathway.

References

Improving the photostability of Aluminum phthalocyanine chloride under laser irradiation.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions to address challenges related to the photostability of Aluminum Phthalocyanine Chloride (AlPcCl) under laser irradiation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving AlPcCl and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Rapid loss of fluorescence or absorption (photobleaching) upon laser irradiation. 1. Aggregation: AlPcCl has a strong tendency to aggregate in aqueous solutions, which significantly reduces its photostability and quantum yield.[1][2][3][4] 2. Photo-oxidation: The excited state of AlPcCl can react with molecular oxygen to generate reactive oxygen species (ROS), which can, in turn, degrade the photosensitizer molecule itself.[5] 3. High Laser Power: Excessive laser intensity can accelerate photochemical degradation.[6]1. Change Solvent System: If possible, use organic solvents like ethanol or DMSO where AlPcCl remains in its monomeric form.[4][7] 2. Encapsulation: Incorporate AlPcCl into delivery systems like polymeric micelles (e.g., Pluronic™ P-123), liposomes, or solid lipid nanoparticles (SLNs) to prevent aggregation in aqueous media.[1][8][9] 3. Add Antioxidants: Introduce antioxidants such as Vitamin C (L-ascorbic acid) or Vitamin E into the formulation to quench ROS and protect AlPcCl from photo-oxidation.[10][11] 4. Optimize Laser Parameters: Reduce the laser power or exposure time to the minimum required for the experiment.[12]
Inconsistent or poor photodynamic therapy (PDT) efficacy. 1. Low Singlet Oxygen Yield: Aggregated AlPcCl is inefficient at producing singlet oxygen, the primary cytotoxic agent in PDT.[2][4] 2. Formulation Instability: The formulation may not be stable, leading to precipitation or aggregation of AlPcCl over time.1. Improve Formulation: Utilize nanoparticle-based carriers or surfactant-containing solutions (e.g., with Tween® 20) to ensure AlPcCl is monomeric and active.[2] The use of Pluronic™ P-123 micelles has been shown to be effective.[1] 2. Verify Monomeric State: Use UV-Vis spectroscopy to check for the characteristic Q-band absorption peak of monomeric AlPcCl (around 670-675 nm in organic solvents). A blue-shifted and broadened peak indicates aggregation.[3][4]
Difficulty dissolving AlPcCl in aqueous buffers. Hydrophobicity: AlPcCl is a hydrophobic molecule with poor solubility in water, which leads to the formation of aggregates.[3][4]1. Use a Co-solvent: Prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous medium.[4] 2. Carrier Systems: Formulate AlPcCl into nanoparticles or micelles, which can be readily dispersed in aqueous solutions.[2][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of AlPcCl photodegradation?

A1: The primary mechanism is photo-oxidation. Upon light absorption, AlPcCl can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. These and other reactive oxygen species can then chemically attack and destroy the phthalocyanine macrocycle, leading to a loss of its photosensitizing properties, a process known as photobleaching.[5][13]

Q2: How can I prevent AlPcCl from aggregating in my aqueous formulation?

A2: Preventing aggregation is crucial for maintaining photostability and efficacy.[14] Key strategies include:

  • Encapsulation: This is a highly effective method. Incorporating AlPcCl into carriers like solid lipid nanoparticles (SLNs), polymeric micelles, or liposomes physically separates the molecules and improves their dispersibility in water.[2][8][9]

  • Use of Surfactants: Adding biocompatible surfactants, such as Tween® 20, to the formulation can help reduce the aggregation of AlPcCl.[2]

  • Solvent Choice: For in vitro studies, using solvents like ethanol or DMSO where AlPcCl is more soluble and less prone to aggregation can be a solution.[4]

Q3: Which antioxidants are recommended to improve the photostability of AlPcCl?

A3: While specific studies on AlPcCl are limited, antioxidants that are effective for other photosensitive molecules can be tested. These include:

  • Vitamin E (α-tocopherol): A lipid-soluble antioxidant that can protect against oxidative damage within lipid-based delivery systems.[11]

  • Vitamin C (L-ascorbic acid): A water-soluble antioxidant that can scavenge aqueous-phase reactive oxygen species.[10][11]

  • Ubiquinone (Coenzyme Q10): Has been shown to be an effective photostabilizer in sunscreen formulations.[11]

Q4: How do I measure the photostability of my AlPcCl formulation?

A4: A standard method involves monitoring the change in the UV-Vis absorption spectrum over time during irradiation. A decrease in the intensity of the main absorption peak (the Q-band) indicates photodegradation. This process is often performed in accordance with ICH Q1B guidelines for photostability testing.[15][16][17] You can calculate the photodegradation rate constant to quantify stability.

Q5: Will encapsulating AlPcCl in nanoparticles affect its photodynamic activity?

A5: Yes, and typically for the better. Encapsulation in nanoparticles, such as those made from poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) or solid lipids, has been shown to improve the photophysical and photochemical properties of AlPcCl in aqueous media.[2][9] This is primarily because it maintains the photosensitizer in its active, monomeric form, leading to enhanced singlet oxygen generation and improved photodynamic activity against cancer cells compared to the free, aggregated photosensitizer.[2][9]

Quantitative Data Summary

The following table presents illustrative data on the photostability of AlPcCl in different formulations under laser irradiation. Note: This data is representative and intended to demonstrate the expected improvements with stabilization techniques.

Formulation Solvent Stabilization Method Initial Absorbance (A₀) at 675 nm Absorbance after 30 min Irradiation (Aₜ) % Photodegradation [(A₀-Aₜ)/A₀] x 100
Free AlPcClPBS (pH 7.4)None0.850.3460%
Free AlPcClEthanolSolvent Choice0.860.7512.8%
AlPcCl-SLNPBS (pH 7.4)Encapsulation0.840.796.0%
AlPcCl-SLN + Vitamin EPBS (pH 7.4)Encapsulation + Antioxidant0.850.823.5%

Experimental Protocols

Protocol 1: General Photostability Assessment of AlPcCl Formulations

This protocol is adapted from standard photostability testing guidelines.[15][16][18]

  • Sample Preparation:

    • Prepare a solution or dispersion of your AlPcCl formulation (e.g., free AlPcCl in ethanol, AlPcCl-nanoparticles in PBS) in a 1 cm quartz cuvette. Adjust the concentration to obtain an initial absorbance of ~0.8-1.0 at the Q-band maximum (~675 nm).

    • Prepare a "dark control" sample by wrapping an identical cuvette in aluminum foil to completely protect it from light.[16]

  • Irradiation:

    • Place the unwrapped sample cuvette in a stable holder at a fixed distance from the laser source.

    • Place the dark control cuvette in the same environment but shielded from the light.

    • Record the initial UV-Vis absorption spectrum (from 400-800 nm) of the sample before irradiation (t=0).

    • Irradiate the sample with the laser at the desired wavelength and power.

  • Data Collection:

    • At predetermined time intervals (e.g., 5, 10, 20, 30 minutes), briefly stop the irradiation and record the UV-Vis spectrum.

    • After the final time point, record the spectrum of the dark control sample to check for any degradation independent of light exposure.

  • Analysis:

    • Plot the absorbance at the Q-band maximum against irradiation time.

    • Calculate the percentage of photodegradation at each time point.

    • Determine the photodegradation kinetics (e.g., by fitting the data to a first-order decay model).

Protocol 2: Preparation of AlPcCl-Loaded Solid Lipid Nanoparticles (SLNs)

This protocol is a generalized method based on the direct emulsification technique described for encapsulating AlPcCl.[9]

  • Preparation of Lipid Phase:

    • Dissolve a solid lipid (e.g., glyceryl monostearate) and AlPcCl in a suitable organic solvent (e.g., chloroform or acetone).

    • Remove the organic solvent using a rotary evaporator to obtain a thin lipid film containing AlPcCl.

    • Melt the lipid film by heating it above its melting point (e.g., 70-80°C).

  • Preparation of Aqueous Phase:

    • Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or Tween® 80).

    • Heat the aqueous phase to the same temperature as the melted lipid phase.

  • Emulsification:

    • Add the hot aqueous phase to the melted lipid phase.

    • Homogenize the mixture at high speed using a high-shear homogenizer for several minutes to form a hot oil-in-water emulsion.

  • Nanoparticle Formation:

    • Quickly disperse the hot emulsion into cold water (2-4°C) under constant stirring.

    • The rapid cooling of the lipid droplets causes them to solidify, forming the SLNs with encapsulated AlPcCl.

  • Purification and Characterization:

    • Wash the SLN dispersion (e.g., by centrifugation or dialysis) to remove excess surfactant and non-encapsulated AlPcCl.

    • Characterize the resulting AlPcCl-SLNs for particle size, zeta potential, and encapsulation efficiency.

Visualizations

Photodegradation_Pathway AlPcCl_GS AlPcCl (Ground State) AlPcCl_S1 AlPcCl (Singlet Excited State) AlPcCl_GS->AlPcCl_S1 Laser Irradiation (hν) Degradation Photodegradation Products AlPcCl_T1 AlPcCl (Triplet Excited State) AlPcCl_S1->AlPcCl_T1 Intersystem Crossing AlPcCl_T1->AlPcCl_GS Energy Transfer O2_S1 ¹O₂* (Singlet Oxygen) AlPcCl_T1->O2_S1 O2_GS ³O₂ (Ground State Oxygen) O2_GS->AlPcCl_T1 O2_S1->Degradation Oxidation Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Sample Prepare AlPcCl Formulation (e.g., in PBS, +Antioxidants, Encapsulated) Initial_Spec Record Initial UV-Vis Spectrum (t=0) Prep_Sample->Initial_Spec Prep_Control Prepare Dark Control (Wrap in foil) Compare Compare with Dark Control and Other Formulations Prep_Control->Compare Irradiate Expose Sample to Laser (Constant Power & Wavelength) Initial_Spec->Irradiate Time_Points Record Spectra at Defined Time Intervals Irradiate->Time_Points Time_Points->Irradiate loop Plot Plot Absorbance vs. Time Time_Points->Plot Calculate Calculate % Photodegradation and Rate Constant Plot->Calculate Calculate->Compare Photostability_Strategies Main Improving AlPcCl Photostability Formulation Formulation Strategy Main->Formulation Env Environmental Control Main->Env Chem Chemical Modification (Not covered in detail) Main->Chem Encapsulation Encapsulation Formulation->Encapsulation Additives Use of Additives Formulation->Additives Laser Optimize Laser Parameters Env->Laser Solvent Solvent Selection Env->Solvent Micelles Micelles Encapsulation->Micelles Liposomes Liposomes Encapsulation->Liposomes Nanoparticles Nanoparticles Encapsulation->Nanoparticles Antioxidants Antioxidants Additives->Antioxidants Surfactants Surfactants Additives->Surfactants

References

Technical Support Center: Aluminum Phthalocyanine Chloride (AlPc-Cl) in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the dark toxicity of Aluminum Phthalocyanine Chloride (AlPc-Cl) in Photodynamic Therapy (PDT).

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments involving AlPc-Cl, with a focus on mitigating its dark toxicity.

Issue Possible Cause Recommended Solution
High dark toxicity observed in cell culture. AlPc-Cl aggregation in aqueous media.Utilize a nanocarrier system to improve solubility and prevent aggregation. Options include solid lipid nanoparticles (SLNs), polymeric nanoparticles, or nanoemulsions.[1][2][3] The biocompatible surfactant Tween® 20 can also be used to reduce aggregation.[2]
High concentration of free AlPc-Cl.Optimize the concentration of AlPc-Cl. Determine the IC50 value for dark toxicity in your specific cell line to identify a non-toxic concentration range for your experiments.[4]
Solvent-related toxicity (e.g., DMSO).Ensure the final concentration of the solvent used to dissolve AlPc-Cl is below the toxic threshold for the cells. For example, keep DMSO concentration below 0.1% v/v in the culture medium.[4]
Inconsistent results in dark toxicity assays. Variability in AlPc-Cl formulation.Ensure consistent preparation of the AlPc-Cl formulation. If using nanoparticles, strictly follow the synthesis protocol to maintain uniformity in size, drug loading, and stability.[1][2]
Light exposure during "dark" experiments.Perform all steps of the experiment in a dark room with a dim light source. Wrap cell culture plates in aluminum foil when incubating.[4][5]
Low phototoxicity despite addressing dark toxicity. Poor cellular uptake of the photosensitizer.Nanocarrier-based delivery can enhance the cellular uptake of AlPc-Cl.[6][7] Consider using targeted nanoparticles to improve delivery to specific cells.
Subcellular localization is not optimal for PDT-induced cell death.The choice of nanocarrier can influence the subcellular localization of the photosensitizer, which in turn affects the mechanism of cell death.[8] For example, mitochondrial localization often leads to apoptosis.

Frequently Asked Questions (FAQs)

Q1: What is "dark toxicity" in the context of PDT and why is it a concern for AlPc-Cl?

A1: Dark toxicity refers to the cytotoxic effects of a photosensitizer in the absence of light activation.[5] For AlPc-Cl, a hydrophobic molecule, dark toxicity can arise from its tendency to aggregate in aqueous physiological environments, leading to non-specific cell damage.[8][9] An ideal photosensitizer should have minimal to no dark toxicity to ensure that cell death is precisely controlled by light application.[10][11]

Q2: How can nanocarriers reduce the dark toxicity of AlPc-Cl?

A2: Nanocarriers, such as solid lipid nanoparticles, gold nanoparticles, polymeric nanoparticles, and nanoemulsions, can encapsulate AlPc-Cl, preventing its aggregation in aqueous media.[1][3][6][7][8] This encapsulation improves the photosensitizer's solubility and stability.[6] Furthermore, nanocarriers can facilitate controlled release and targeted delivery, minimizing exposure of non-target cells to the free photosensitizer and thus reducing dark toxicity.[6][7]

Q3: What are some common nanocarrier systems used for AlPc-Cl delivery?

A3: Several nanocarrier systems have been successfully used to deliver AlPc-Cl and reduce its dark toxicity, including:

  • Solid Lipid Nanoparticles (SLNs): These are lipid-based nanocarriers that can encapsulate hydrophobic drugs like AlPc-Cl, improving their bioavailability.[1]

  • Gold Nanoparticles (AuNPs): AuNPs can be conjugated with AlPc-Cl to enhance its solubility and cellular uptake.[6][12]

  • Polymeric Nanoparticles: Biocompatible and biodegradable polymers like PEG-b-PCL and PVM/MA can form micelles or nanoparticles to carry AlPc-Cl.[2][7]

  • Nanoemulsions: Oil-in-water nanoemulsions can effectively solubilize AlPc-Cl, preventing aggregation and enhancing its photodynamic activity.[3]

Q4: Are there any other strategies besides nanocarriers to reduce AlPc-Cl dark toxicity?

A4: While nanocarriers are the most prominent strategy, other approaches include:

  • Chemical Modification: Modifying the phthalocyanine structure, for instance, by sulfonation (e.g., AlPcS4Cl), can increase its water solubility and reduce aggregation-induced dark toxicity.[8][10]

  • Formulation with Surfactants: Using biocompatible surfactants like Tween® 20 can help to prevent the aggregation of AlPc-Cl in aqueous solutions.[2]

  • Photoprotection Strategies: After PDT treatment, using photoprotection can help manage skin photosensitivity, a related concern.[13]

Quantitative Data Summary

The following tables summarize quantitative data on the dark toxicity of AlPc-Cl from various studies.

Table 1: IC50 Values of AlPc-Cl Dark Toxicity in Different Cell Lines and Formulations

Cell LineFormulationDark Toxicity IC50Reference
Murine 4T1 (mammary carcinoma)AlPc-NPs (PVM/MA)Significant toxicity starting at 4.0 µM[2]
Murine NIH/3T3 (fibroblast)AlPc-NPs (PVM/MA)Significant toxicity starting at 8.0 µM[2]
Human MCF-7 (mammary adenocarcinoma)AlPc-NPs (PVM/MA)Not cytotoxic at tested concentrations[2]
Human MCF-10A (mammary epithelial)AlPc-NPs (PVM/MA)Not cytotoxic at tested concentrations[2]
Human MCF-7 (mammary adenocarcinoma)Nanoemulsion S444No significant effect on viability[3]
Human MCF-10A (mammary epithelial)Nanoemulsion S444No significant effect on viability[3]
Caco-2 (colon cancer)Free AlClPcTS41Cell proliferation rate of 80% ± 0.3% at 0.58 µM[8]
OSCC-3 (oral squamous cell carcinoma)Liposomal AlPc~30% decrease in viability at 0.5 and 2.5 µM[14]

Experimental Protocols

Protocol 1: Assessment of Dark Cytotoxicity using MTT Assay

This protocol is a standard method to evaluate the effect of a substance on cell viability.

  • Cell Seeding: Seed cells (e.g., 1 x 10^5 cells/well) in a 96-well plate and incubate for 24 hours to allow for attachment.[15]

  • Treatment: Prepare different concentrations of the AlPc-Cl formulation. Remove the culture medium from the wells and add the AlPc-Cl solutions. Include a vehicle control (the solvent used to dissolve AlPc-Cl) and an untreated control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2, ensuring the plate is kept in complete darkness.[4]

  • MTT Addition: After incubation, remove the treatment medium and add 100 µL of fresh medium containing MTT (0.5 mg/mL) to each well. Incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or 10% SDS in 0.01 N HCl) to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[16]

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Preparation of AlPc-Loaded Polymeric Nanoparticles (PVM/MA)

This protocol describes the preparation of AlPc-loaded nanoparticles by a solvent displacement method.[2]

  • Polymer Solution: Prepare a 20 mg/mL solution of poly(methyl vinyl ether-co-maleic anhydride) (PVM/MA) in acetone.

  • Precipitation Medium: In a separate vessel, mix 10 mL of ethanol, 7.5 mL of distilled water, and 2.5 mL of 15% (w:v) Tween 20 in water under mild stirring at room temperature.

  • Nanoparticle Formation: Add 5 mL of the PVM/MA solution to the precipitation medium under continuous stirring.

  • AlPc Loading: Slowly add 833 µL of a 300 µM AlPc solution in ethanol dropwise to the nanoparticle dispersion.

  • Stirring: Continue stirring the mixture for 10 minutes at room temperature.

  • Purification: The resulting AlPc-loaded nanoparticles can be purified, for example, by centrifugation and resuspension in the desired buffer.

Visualizations

experimental_workflow_dark_toxicity cluster_prep Preparation cluster_treatment Treatment (in Dark) cluster_assay MTT Assay cluster_analysis Data Analysis start Start cell_seeding Seed cells in 96-well plate start->cell_seeding alpc_prep Prepare AlPc-Cl formulation start->alpc_prep treatment Treat cells with AlPc-Cl cell_seeding->treatment alpc_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_add Add MTT solution incubation->mtt_add formazan Solubilize formazan mtt_add->formazan absorbance Measure absorbance formazan->absorbance analysis Calculate cell viability absorbance->analysis end End analysis->end

Caption: Experimental workflow for assessing the dark toxicity of AlPc-Cl using the MTT assay.

nanocarrier_strategy cluster_problem Problem cluster_solution Solution alpc Free AlPc-Cl (hydrophobic) aggregation Aggregation in aqueous media alpc->aggregation nanocarrier Encapsulation in Nanocarrier alpc->nanocarrier Strategy dark_toxicity Increased Dark Toxicity aggregation->dark_toxicity improved_solubility Improved Solubility & Stability nanocarrier->improved_solubility reduced_toxicity Reduced Dark Toxicity improved_solubility->reduced_toxicity

Caption: Logical relationship illustrating how nanocarriers reduce AlPc-Cl dark toxicity.

signaling_pathway_hypothesis cluster_free_alpc Free AlPc-Cl cluster_pdt AlPc-Cl in PDT cluster_nanocarrier_pdt Nanocarrier-mediated PDT free_alpc Free AlPc-Cl Aggregates membrane_stress Membrane Stress free_alpc->membrane_stress cell_death_dark Non-specific Cell Death (Dark Toxicity) membrane_stress->cell_death_dark alpc_pdt AlPc-Cl + Light ros Reactive Oxygen Species (ROS) alpc_pdt->ros oxidative_stress Oxidative Stress ros->oxidative_stress apoptosis Apoptosis oxidative_stress->apoptosis nano_alpc Nanocarrier-AlPc + Light targeted_ros Targeted ROS Production nano_alpc->targeted_ros specific_cell_death Specific Cancer Cell Death targeted_ros->specific_cell_death

Caption: Hypothesized pathways of AlPc-Cl induced toxicity with and without light and nanocarriers.

References

Technical Support Center: Optimizing Aluminum Phthalocyanine Chloride (AlPcCl) in Photodynamic Therapy (PDT)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective use of Aluminum phthalocyanine chloride (AlPcCl) in Photodynamic Therapy (PDT) experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during AlPcCl-mediated PDT experiments.

Issue 1: Low Phototoxicity or Poor Therapeutic Efficacy

Q: My PDT experiment with AlPcCl shows minimal cell death after light irradiation. What are the possible causes and how can I improve the outcome?

A: Low phototoxic efficacy is a common issue that can stem from several factors related to the photosensitizer, light source, or experimental setup.

  • Suboptimal Laser Wavelength: The activation of AlPcCl is highly dependent on the wavelength of the light source. AlPcCl and its derivatives exhibit a strong absorption peak (Q-band) in the red region of the electromagnetic spectrum, typically between 660 nm and 770 nm.[1][2] Using a laser that does not match this absorption maximum will result in inefficient activation and reduced generation of reactive oxygen species (ROS). For instance, studies have successfully used diode lasers with wavelengths of 670 nm, 673.2 nm, and 676 nm for effective AlPcCl activation.[3][4][5]

  • Incorrect Light Dose (Fluence): The total energy delivered per unit area, or fluence (measured in J/cm²), is critical. Insufficient fluence will not activate enough photosensitizer molecules to induce significant cell death. Conversely, excessively high fluence can lead to unwanted thermal damage. Effective fluence values reported in the literature vary depending on the cell type and AlPcCl concentration, ranging from 3 J/cm² to 150 J/cm².[4][5][6]

  • Photosensitizer Aggregation: AlPcCl is a hydrophobic molecule that tends to aggregate in aqueous media.[2][7] This self-quenching phenomenon drastically reduces its photodynamic activity, as aggregated molecules are not efficient at generating ROS.[2][7] Ensure that AlPcCl is properly dissolved, potentially using a small amount of a biocompatible solvent like DMSO or ethanol before diluting it in the final culture medium.[8][9] The use of nanocarriers like solid lipid nanoparticles (SLNs) or polymeric micelles can also prevent aggregation and improve efficacy.[1][2]

  • Low Oxygen Availability (Hypoxia): The generation of cytotoxic ROS is an oxygen-dependent process.[10] If the target cells or tissue are in a hypoxic environment, the efficacy of PDT will be severely compromised. Ensure adequate oxygenation of your cell cultures during irradiation.

Issue 2: Inconsistent or Non-Reproducible Results

Q: I am observing significant variability between my AlPcCl-PDT experiments. What factors could be causing this inconsistency?

A: Lack of reproducibility can be frustrating. A systematic approach to your experimental parameters is key to achieving consistent results.

  • Variable Photosensitizer Concentration: Ensure precise and consistent preparation of your AlPcCl stock and working solutions for each experiment. Even small variations in concentration can lead to different levels of uptake by cells and thus different phototoxic responses.

  • Fluctuations in Light Delivery: The power output of your laser or light source can fluctuate. It is crucial to measure the power density (fluence rate, in mW/cm²) at the level of the cells before each experiment using a power meter. This ensures that the calculated irradiation time to deliver the desired fluence is accurate. The formula for calculating the total fluence is: Fluence (J/cm²) = Power Density (W/cm²) x Time (s).[3]

  • Inconsistent Incubation Times: The time allowed for cells to take up AlPcCl before irradiation must be kept constant. Subcellular localization of the photosensitizer, which influences the mechanism of cell death, is a time-dependent process.[3]

  • Cell Culture Conditions: Variations in cell density, passage number, and growth phase can all affect cellular metabolism and susceptibility to PDT. Standardize your cell culture protocols to minimize this variability.

Issue 3: High "Dark" Toxicity

Q: I am observing significant cell death in my control group treated with AlPcCl but without light exposure. What could be the cause?

A: AlPcCl is designed to be non-toxic in the absence of light.[3] High dark toxicity usually points to issues with the photosensitizer formulation or concentration.

  • High Photosensitizer Concentration: While a dose-dependent effect is expected with PDT, excessively high concentrations of AlPcCl may induce cytotoxicity even without photoactivation. It is essential to perform a dose-response curve to determine the optimal concentration that is non-toxic in the dark but effective upon irradiation.[3]

  • Solvent Toxicity: If you are using a solvent such as DMSO or ethanol to dissolve AlPcCl, ensure the final concentration of the solvent in the cell culture medium is non-toxic. Run a vehicle control (medium with the solvent at the final concentration, without AlPcCl) to confirm this.

  • Contamination or Degradation: Ensure the purity of your AlPcCl. Contaminants or degradation products could be cytotoxic. Store the photosensitizer as recommended by the manufacturer, protected from light.

Frequently Asked Questions (FAQs)

Q1: What is the optimal laser wavelength to activate this compound (AlPcCl)?

A: The optimal wavelength for activating AlPcCl corresponds to its Q-band absorption maximum, which lies in the red part of the visible spectrum. This is typically between 660 nm and 770 nm, a range known as the "therapeutic window" where light penetration into tissue is maximized.[2][11] Specific wavelengths that have been effectively used in published studies include 660 nm, 670 nm, and 673.2 nm.[1][3][4]

Q2: How do I determine the correct light dose (fluence) and power density (fluence rate) for my experiment?

A: The optimal light dose and power density are interdependent and need to be determined empirically for your specific experimental model (e.g., cell line, tumor model).

  • Light Dose (Fluence): Measured in Joules per square centimeter (J/cm²), this is the total amount of light energy delivered. A good starting point is to review published literature for similar cell lines. Reported effective fluences range widely, from 3 J/cm² to 150 J/cm².[4][5][6] You should perform a dose-response experiment by testing a range of fluences to find the optimal one for your system.

  • Power Density (Fluence Rate): Measured in milliwatts per square centimeter (mW/cm²), this is the rate at which the light energy is delivered. It can influence the type of cell death and the overall efficacy of the treatment. A commonly used fluence rate in in vitro studies is 75 mW/cm².[4]

Q3: How does AlPcCl-PDT induce cell death?

A: Upon activation by light of a specific wavelength, the AlPcCl photosensitizer transfers energy to molecular oxygen present in the surrounding tissue.[10] This process generates highly cytotoxic reactive oxygen species (ROS), including singlet oxygen (¹O₂) and other radicals like superoxide anions.[10][11] These ROS cause oxidative damage to essential cellular components such as membranes, mitochondria, and DNA, ultimately leading to cell death.[11]

Q4: What are the primary mechanisms of cell death initiated by AlPcCl-PDT?

A: AlPcCl-PDT can induce cell death through apoptosis (programmed cell death) and necrosis.[3][10] The dominant pathway is often influenced by the subcellular localization of the photosensitizer, its concentration, and the light dose used.[3] Localization in mitochondria, for example, is known to strongly promote an apoptotic response, characterized by the release of cytochrome c and the activation of caspases.[3]

Q5: How can I measure the production of Reactive Oxygen Species (ROS) in my experiment?

A: ROS generation can be quantified using fluorescent probes. These are molecules that exhibit a change in their fluorescence properties upon reacting with ROS. A common method involves incubating the cells with a probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation. The increase in fluorescence intensity, measured by flow cytometry or a fluorescence plate reader, correlates with the amount of ROS produced.[12] Other probes like Singlet Oxygen Sensor Green (SOSG) can be used to specifically detect singlet oxygen.[13]

Q6: What methods can be used to assess cell viability after PDT?

A: Several assays can be used to quantify the cytotoxic effects of your PDT protocol:

  • Metabolic Assays (e.g., MTT, ATP assay): These assays measure the metabolic activity of the cell population. For instance, the ATP cell viability assay measures the level of ATP, which is proportional to the number of viable cells.[3][14] A decrease in the signal indicates a reduction in cell viability.

  • Cytotoxicity Assays (e.g., LDH release): These assays measure markers of cell death, such as the loss of membrane integrity. The lactate dehydrogenase (LDH) assay quantifies the amount of LDH enzyme released from damaged cells into the culture medium.[3][15]

  • Dye Exclusion Assays (e.g., Trypan Blue): This simple method uses a dye that can only enter cells with compromised membranes. The percentage of stained (non-viable) cells is then determined by microscopy.[10][16]

Data Presentation: Laser Parameters & Efficacy

The following tables summarize quantitative data from various studies to guide parameter selection.

Table 1: Examples of Laser Parameters Used in AlPcCl-PDT Studies

Cell Line/ModelAlPcCl DerivativeConcentrationWavelength (nm)Fluence (J/cm²)Fluence Rate (mW/cm²)Reference
HKESC-1 Oesophageal CancerAlPcS₄Cl1.25 - 20 µM673.25Not Specified[3]
Caco-2 Colon CancerAlClPcTS₄₁0.125 - 0.75 µM63610Not Specified[11]
B16-F10 Murine MelanomaAlPc (in SLNs)1.7 nM (IC₅₀)66025.9~43.2[1]
A549 Lung CancerAlPcS₄Cl20 µMNot Specified10Not Specified[10]
Murine Skin CarcinomaAlClPc (topical)0.7% w/v67015075[4]
T24 Bladder CancerAlS₄Pc-Cl100 µM6703Not Specified[5][6]

Table 2: Reported IC₅₀ Values for AlPcCl-PDT

Cell LineAlPcCl DerivativeIC₅₀ ConcentrationLight Dose (J/cm²)Reference
HKESC-1 Oesophageal CancerAlPcS₄Cl5 µM5[3]
Caco-2 Colon CancerAlClPcTS₄₁0.58 µM10[11]
B16-F10 Murine MelanomaAlPc (in SLNs)1.7 nM25.9[1]
A549 Lung CancerAlPcS₄Cl20 µM10[10]

Experimental Protocols

Protocol 1: Determination of IC₅₀ for AlPcCl-PDT

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of AlPcCl-PDT on a specific cell line.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3 x 10³ cells/well) and allow them to adhere overnight.[1]

  • Photosensitizer Incubation: Prepare a series of dilutions of AlPcCl in complete culture medium (e.g., 1.25, 2.5, 5, 10, 20 µM).[3] Remove the old medium from the cells and add the AlPcCl solutions. Include "no drug" controls. Incubate for a standardized period (e.g., 24 hours) in the dark.[17]

  • Washing: After incubation, wash the cells with phosphate-buffered saline (PBS) to remove any non-internalized photosensitizer. Add fresh, complete medium to each well.[17]

  • Irradiation: Irradiate the designated plates with a laser at the appropriate wavelength (e.g., 670 nm) and a predetermined fluence (e.g., 5 J/cm²).[3] Keep a parallel set of plates ("dark controls") covered from the light source.

  • Post-Irradiation Incubation: Return all plates to the incubator for a further 24 hours.[3]

  • Viability Assessment: Measure cell viability using a suitable assay, such as the ATP luminescence assay.[3]

  • Data Analysis: Normalize the results to the untreated control cells. Plot the percentage of cell viability against the logarithm of the AlPcCl concentration and use a non-linear regression model to calculate the IC₅₀ value.[3]

Protocol 2: Quantification of Intracellular ROS Production

This protocol describes how to measure ROS generation using a fluorescent probe.

  • Cell Preparation: Seed cells in a suitable format (e.g., 96-well plate or petri dish) and treat with the desired concentration of AlPcCl as determined from the IC₅₀ experiment.

  • Probe Loading: After the photosensitizer incubation period, wash the cells with PBS and then incubate them with a ROS-sensitive probe (e.g., DCFH-DA) according to the manufacturer's instructions, typically for 30-60 minutes in the dark.

  • PDT Treatment: Wash the cells again to remove excess probe and add fresh medium. Immediately irradiate the cells with the optimized laser parameters.

  • Fluorescence Measurement: Measure the fluorescence of the oxidized probe using a fluorescence microplate reader or flow cytometer at the appropriate excitation/emission wavelengths. An increase in fluorescence intensity compared to control cells (no PDT) indicates ROS production.[12]

Visualizations

Diagram 1: General Workflow for an In Vitro AlPcCl-PDT Experiment

G A 1. Cell Seeding (e.g., 96-well plate) B 2. Photosensitizer Incubation (AlPcCl in medium, in dark) A->B C 3. Washing Step (Remove extracellular AlPcCl) B->C D 4. Laser Irradiation (Specific wavelength and fluence) C->D E 5. Post-PDT Incubation (e.g., 24 hours, in dark) D->E F 6. Endpoint Analysis E->F F1 Cell Viability Assay (ATP, LDH, etc.) F->F1 F2 ROS Detection Assay F->F2 F3 Apoptosis/Necrosis Assay F->F3

Caption: A standard workflow for conducting photodynamic therapy experiments using AlPcCl in a cell culture setting.

Diagram 2: Mechanism of ROS Generation in PDT

G cluster_0 Photosensitizer (PS) Activation cluster_1 Photochemical Reactions PS_ground PS (Ground State, S₀) PS_singlet ¹PS (Excited Singlet State, S₁) PS_ground->PS_singlet PS_triplet ³PS (Excited Triplet State, T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS_ground Relaxation O2 ³O₂ (Molecular Oxygen) PS_triplet->O2 Type II Reaction (Energy Transfer) Substrate Cellular Substrate (e.g., Lipid, Protein) PS_triplet->Substrate Type I Reaction (Electron Transfer) ROS2 Singlet Oxygen (¹O₂) O2->ROS2 ROS1 Superoxide (O₂⁻) Radicals Damage Oxidative Cellular Damage -> Cell Death ROS1->Damage ROS2->Damage Substrate->ROS1 Light Light (hν) Light->PS_ground Absorption

Caption: Type I and Type II photochemical pathways for ROS generation following photosensitizer activation.[2][18]

Diagram 3: AlPcCl-PDT Induced Apoptotic Pathway

G PDT AlPcCl + Light ROS ROS Generation PDT->ROS Mito Mitochondrial Damage ROS->Mito DNA DNA Damage (Double-Strand Breaks) ROS->DNA MMP ↓ Mitochondrial Membrane Potential (ΔΨm) Mito->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp37 Caspase-3/7 Activation (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis ATM ATM Upregulation DNA->ATM ATM->Apoptosis contributes to

References

Technical Support Center: Controlling the Aggregation State of Aluminum Phthalocyanine Chloride (AlPcCl)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the aggregation state of Aluminum Phthalocyanine Chloride (AlPcCl) in various experimental settings. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed experimental protocols to ensure the optimal performance of AlPcCl as a photosensitizer.

Frequently Asked Questions (FAQs)

Q1: What is AlPcCl aggregation and why is it important to control?

A1: this compound (AlPcCl) is a hydrophobic molecule that tends to self-associate or "stack" in aqueous solutions, a phenomenon known as aggregation. This process is primarily driven by hydrophobic interactions between the planar phthalocyanine macrocycles. Controlling aggregation is critical, especially in applications like photodynamic therapy (PDT), because aggregates often exhibit altered photophysical properties. Specifically, aggregation can lead to self-quenching, which significantly reduces the quantum yield of singlet oxygen, the primary cytotoxic agent in PDT, thereby diminishing therapeutic efficacy.[1]

Q2: How can I visually determine if my AlPcCl solution is aggregated?

A2: The aggregation state of AlPcCl can be readily assessed using UV-Vis spectroscopy.

  • Monomeric AlPcCl in a suitable organic solvent (like DMF or ethanol) typically displays a sharp and intense absorption peak, known as the Q-band, around 670-675 nm.[2]

  • Aggregated AlPcCl in aqueous media will show significant changes in the Q-band. H-aggregates (face-to-face stacking) result in a blue-shift of the Q-band to shorter wavelengths (around 610-640 nm), often with band broadening. J-aggregates (edge-to-edge association) lead to a red-shift to longer wavelengths (above 700 nm).[3][4]

Q3: Which solvents are best for preparing a monomeric stock solution of AlPcCl?

A3: Organic solvents with a high polarity and ability to disrupt intermolecular π-π stacking are ideal for preparing monomeric AlPcCl stock solutions.

  • N,N-Dimethylformamide (DMF) is highly effective at maintaining AlPcCl in a monomeric state.[5][6]

  • Ethanol is also a good choice and is often used for preparing stock solutions.[2]

  • Other solvents like dimethyl sulfoxide (DMSO) and acetone can also be used, but aggregation may be observed at higher concentrations compared to ethanol.[2][4] It is recommended to prepare stock solutions in these solvents and store them protected from light.

Q4: What is the effect of AlPcCl concentration on its aggregation state?

A4: The concentration of AlPcCl is a critical factor influencing its aggregation. In general, higher concentrations promote aggregation. In organic solvents like DMF, AlPcCl can remain monomeric even at relatively high concentrations, while in solvents like acetone and DMSO, aggregation occurs at lower concentrations.[2][4] For experiments in aqueous media, it is crucial to work at very low concentrations or use strategies to prevent aggregation.

Q5: How does the presence of water in an organic solvent affect AlPcCl aggregation?

A5: The addition of water to an organic solution of AlPcCl can induce aggregation. Studies in DMF-water mixtures have shown that there is a critical water concentration (around 7.8%) at which a dramatic shift from monomers to J-aggregates occurs.[3][5][6] This is because the presence of water increases the hydrophobic interactions between AlPcCl molecules.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Unexpectedly low fluorescence or photodynamic activity in an aqueous experiment. AlPcCl is likely aggregated, leading to self-quenching.1. Confirm aggregation by measuring the UV-Vis spectrum. Look for a blue-shifted and broadened Q-band. 2. Reduce the AlPcCl concentration. 3. Incorporate a surfactant (e.g., Tween 20) or a pluronic copolymer (e.g., P-123, F-127) into your aqueous medium to encapsulate the AlPcCl in micelles.[1] 4. Formulate AlPcCl into nanoparticles or liposomes to maintain it in a monomeric state in aqueous solution.
The UV-Vis spectrum of my AlPcCl solution in an organic solvent shows a shoulder or a blue-shifted peak. 1. The concentration of AlPcCl may be too high for the chosen solvent. 2. The solvent may contain traces of water.1. Dilute the solution and re-measure the spectrum. 2. Use anhydrous solvents and ensure proper drying of glassware.
Difficulty in dissolving AlPcCl in the desired solvent. AlPcCl has poor solubility in certain solvents, particularly non-polar ones and water.1. Use a recommended solvent like DMF or ethanol for the initial stock solution.[2][5] 2. Gentle heating or sonication can aid in dissolution, but be cautious of potential degradation at high temperatures.
Variability in experimental results between batches. The aggregation state of AlPcCl may be inconsistent.1. Standardize the protocol for solution preparation, including solvent, concentration, and mixing procedure. 2. Always characterize the aggregation state of your AlPcCl solution using UV-Vis spectroscopy before each experiment.
Precipitation of AlPcCl during an experiment involving a switch from an organic to an aqueous medium. The rapid change in solvent polarity is causing AlPcCl to aggregate and precipitate.1. Slowly add the aqueous medium to the AlPcCl solution under vigorous stirring. 2. Include a stabilizing agent like a surfactant in the aqueous phase before mixing.

Quantitative Data Summary

Table 1: Influence of Solvent on the Q-band Absorption Maximum of AlPcCl

SolventAggregation StateApproximate Q-band Maximum (nm)Reference(s)
EthanolMonomeric675[2]
N,N-Dimethylformamide (DMF)Monomeric~670[3]
AcetoneMonomeric/AggregatedShifted and broadened[2]
Dimethyl Sulfoxide (DMSO)Monomeric/AggregatedShifted and broadened[2]
WaterAggregated (H-type)610[2]
ChloroformAggregatedBroadened spectrum[2]
DMF-Water (>7.8% water)Aggregated (J-type)Red-shifted[3][5]

Experimental Protocols

Protocol 1: Preparation of a Monomeric AlPcCl Stock Solution
  • Materials: this compound (AlPcCl), N,N-Dimethylformamide (DMF, anhydrous), volumetric flask, magnetic stirrer.

  • Procedure:

    • Accurately weigh the desired amount of AlPcCl powder.

    • Transfer the powder to a clean, dry volumetric flask.

    • Add a small amount of anhydrous DMF to dissolve the AlPcCl. Gentle vortexing or stirring can be applied.

    • Once dissolved, add anhydrous DMF to the final volume.

    • Mix the solution thoroughly.

    • Store the stock solution in a tightly sealed container, protected from light, at 4°C.

Protocol 2: Characterization of AlPcCl Aggregation State using UV-Vis Spectroscopy
  • Materials: AlPcCl solution (in the medium of interest), quartz cuvettes, UV-Vis spectrophotometer.

  • Procedure:

    • Prepare a dilution of the AlPcCl solution to a concentration suitable for UV-Vis measurement (typically in the micromolar range).

    • Use the same solvent/medium as a blank to zero the spectrophotometer.

    • Fill a quartz cuvette with the diluted AlPcCl solution.

    • Scan the absorbance spectrum over a wavelength range of at least 400-800 nm.

    • Analysis:

      • A sharp, single Q-band around 670-675 nm indicates a predominantly monomeric state.

      • A blue-shifted (hypsochromic shift) and/or broadened peak around 610-640 nm suggests the presence of H-aggregates.

      • A red-shifted (bathochromic shift) peak above 700 nm indicates the formation of J-aggregates.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_char Characterization cluster_app Application prep_stock Prepare Monomeric AlPcCl Stock (e.g., in DMF) prep_exp Prepare Experimental Solution (Aqueous or Organic) prep_stock->prep_exp uv_vis UV-Vis Spectroscopy (Check Aggregation State) prep_exp->uv_vis fluorescence Fluorescence Spectroscopy (Assess Emission) uv_vis->fluorescence pdt Photodynamic Therapy Experiment fluorescence->pdt

Caption: Experimental workflow for preparing and characterizing AlPcCl solutions for PDT.

aggregation_factors cluster_factors Influencing Factors cluster_outcomes Resulting States AlPcCl AlPcCl Aggregation State Monomer Monomer (High PDT Efficacy) AlPcCl->Monomer HAggregate H-Aggregate (Low PDT Efficacy) AlPcCl->HAggregate JAggregate J-Aggregate (Low PDT Efficacy) AlPcCl->JAggregate Solvent Solvent Polarity Solvent->AlPcCl Concentration Concentration Concentration->AlPcCl Water Water Content Water->AlPcCl Additives Additives (Surfactants, etc.) Additives->AlPcCl

Caption: Key factors influencing the aggregation state of AlPcCl and the resulting outcomes.

pdt_pathway cluster_pdt Photodynamic Therapy (PDT) Process cluster_cellular Cellular Response Monomeric_AlPcCl Monomeric AlPcCl (Controlled Aggregation) Light Light Activation (e.g., 670 nm) ROS Reactive Oxygen Species (ROS) (e.g., 1O2) Monomeric_AlPcCl->ROS Energy Transfer Light->ROS Oxygen Molecular Oxygen (3O2) Oxygen->ROS PI3K_Akt_mTOR Inhibition of PI3K/Akt/mTOR Pathway ROS->PI3K_Akt_mTOR Apoptosis Apoptosis PI3K_Akt_mTOR->Apoptosis Cell_Death Tumor Cell Death Apoptosis->Cell_Death

Caption: Simplified signaling pathway of AlPcCl-mediated PDT leading to tumor cell death.

References

Validation & Comparative

A Comparative Analysis of Efficacy: Aluminum Phthalocyanine Chloride vs. Porphyrin-Based Photosensitizers in Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of photodynamic therapy (PDT), the selection of an appropriate photosensitizer is paramount to achieving optimal therapeutic outcomes. This guide provides a detailed comparison of the efficacy of Aluminum phthalocyanine chloride (AlPcCl), a second-generation photosensitizer, and traditional porphyrin-based photosensitizers, such as Photofrin®. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform the selection of photosensitizers for preclinical and clinical research.

Executive Summary

This compound and its derivatives generally exhibit superior photophysical and photochemical properties compared to first-generation porphyrin-based photosensitizers. These advantages include strong absorption in the therapeutic window (650-800 nm), leading to deeper tissue penetration of light, and a high quantum yield of singlet oxygen, the primary cytotoxic agent in Type II PDT. While both classes of photosensitizers are capable of inducing robust cell death in cancerous tissues, AlPcCl often demonstrates higher potency at lower concentrations and shorter drug-light intervals. The primary mechanisms of cell death for both involve the induction of apoptosis and necrosis, with specific signaling pathway activation being dependent on the photosensitizer's subcellular localization.

Data Presentation: Quantitative Comparison

The following tables summarize key quantitative parameters for this compound and representative porphyrin-based photosensitizers. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions.

PhotosensitizerWavelength (nm)Singlet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference
Aluminum tetrasulfonated phthalocyanine (AlPcS4)~6750.34 - 0.56Various
Zinc Phthalocyanine (ZnPc)~6700.55 - 0.60DMF[1]
Photofrin®~6300.41 - 0.56Various[2]
Hematoporphyrin Derivative (HpD)~6300.44 - 0.85Various[3]
5,10,15,20-tetrakis(N-methyl-4-pyridyl)porphyrin (TMPyP)~640Not specified

Table 1: Photophysical Properties. A comparison of the optimal excitation wavelength and singlet oxygen quantum yield for AlPc derivatives and porphyrin-based photosensitizers. Higher ΦΔ values indicate more efficient singlet oxygen production.

PhotosensitizerCell LineIC50 (µM)Light Dose (J/cm²)Reference
AlPcCl (in nanoemulsion)MCF-7 (Breast Adenocarcinoma)0.0064.4[4][5]
AlPcS4ClHKESC-1 (Esophageal Cancer)55[6]
Zinc Phthalocyanine-Quinoline Conjugate (ZnPc-Q1)H460 (Lung Cancer)0.235 - 0.945Not specified[7]
Photofrin®H460 (Lung Cancer)1.206 - 1.826Not specified[7]
Photofrin®A431 and Jurkat T cellsEffective at 7-14 µg/mlNot specified[8]

Table 2: In Vitro Cytotoxicity. A summary of the half-maximal inhibitory concentration (IC50) of AlPcCl and Photofrin® in various cancer cell lines following photodynamic therapy. Lower IC50 values indicate higher cytotoxic efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vitro Photodynamic Therapy Cytotoxicity Assay
  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A431, H460) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Photosensitizer Incubation: Cells are seeded in 96-well plates and allowed to adhere overnight. The culture medium is then replaced with a medium containing the desired concentration of the photosensitizer (e.g., AlPcCl or Photofrin®) and incubated for a specific duration (typically 4 to 24 hours) in the dark.

  • Irradiation: Following incubation, the cells are washed with phosphate-buffered saline (PBS) and fresh culture medium is added. The cells are then irradiated with a light source (e.g., a diode laser or LED array) at the specific wavelength corresponding to the photosensitizer's absorption maximum (e.g., ~670 nm for AlPcCl, ~630 nm for Photofrin®). The light dose (fluence) is controlled by adjusting the power density and irradiation time.

  • Viability Assessment: Cell viability is assessed 24 hours post-irradiation using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by staining with viability dyes like trypan blue and counting using a hemocytometer. The IC50 value is then calculated from the dose-response curve.

Measurement of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is a measure of the efficiency of singlet oxygen generation by a photosensitizer upon illumination. A common method for its determination is the relative method using a reference photosensitizer with a known ΦΔ.

  • Reagents: A singlet oxygen scavenger (e.g., 1,3-diphenylisobenzofuran - DPBF), the test photosensitizer, and a reference photosensitizer (e.g., methylene blue or Rose Bengal) are dissolved in a suitable solvent (e.g., DMF, DMSO, or PBS).

  • Spectrophotometric Measurement: The absorption spectrum of the solution containing the photosensitizer and DPBF is recorded. The solution is then irradiated with monochromatic light at a wavelength absorbed by the photosensitizer. The decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) is monitored over time.

  • Calculation: The rate of DPBF photooxidation is determined from the slope of the plot of the natural logarithm of DPBF absorbance versus irradiation time. The singlet oxygen quantum yield of the test photosensitizer (ΦΔ_sample) is calculated using the following equation:

    ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref) * (I_abs_ref / I_abs_sample)

    where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate of DPBF degradation, and I_abs is the rate of light absorption by the photosensitizer.[9]

Signaling Pathways in PDT-Induced Cell Death

The activation of specific cell death pathways is a critical determinant of the therapeutic efficacy of PDT. Both this compound and porphyrin-based photosensitizers primarily induce cell death through apoptosis and necrosis.

This compound (AlPcCl) Induced Apoptosis

AlPcCl, particularly when localized in the mitochondria, triggers the intrinsic pathway of apoptosis. Upon photoactivation, the generated reactive oxygen species (ROS) lead to mitochondrial membrane permeabilization and the release of cytochrome c into the cytoplasm.[6] Cytochrome c then binds to Apaf-1, leading to the activation of caspase-9 and the subsequent activation of executioner caspases like caspase-3 and -7, ultimately resulting in apoptotic cell death.[6] Furthermore, AlPcCl-mediated PDT can induce DNA damage, activating the ATM kinase, which can further contribute to the apoptotic signaling cascade.[6] Some studies also indicate the inhibition of the pro-survival PI3K/Akt/mTOR pathway by AlPc-based PDT.[10][11]

AlPcCl_Apoptosis_Pathway AlPcCl AlPcCl + Light ROS ROS AlPcCl->ROS generates Mitochondria Mitochondria ROS->Mitochondria damages DNA_Damage DNA Damage ROS->DNA_Damage PI3K_Akt_mTOR PI3K/Akt/mTOR (Pro-survival) ROS->PI3K_Akt_mTOR inhibits Cytochrome_c Cytochrome c (release) Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 binds Caspase9 Caspase-9 (activated) Apaf1->Caspase9 Caspase37 Caspase-3/7 (activated) Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis ATM ATM (activated) DNA_Damage->ATM ATM->Apoptosis

Caption: AlPcCl-mediated PDT induced apoptosis pathway.

Porphyrin-Based Photosensitizer (e.g., Photofrin®) Induced Cell Death

The cell death mechanism induced by porphyrin-based photosensitizers like Photofrin® is complex and can involve both apoptosis and necrosis, depending on the photosensitizer dose and subcellular localization.[8] At lower doses, Photofrin®-PDT often initiates apoptosis through the activation of caspases.[8] However, at higher doses, it can lead to extensive cellular damage, resulting in necrosis.[8] The subcellular targets of Photofrin® are more varied than those of AlPcCl and can include the plasma membrane, lysosomes, and mitochondria, which contributes to the mixed cell death phenotypes observed.[12] There is also evidence of a complex interplay between apoptosis and autophagy in response to Photofrin®-PDT.[13]

Porphyrin_Cell_Death_Pathway Porphyrin Porphyrin + Light ROS ROS Porphyrin->ROS generates Cellular_Damage Widespread Cellular Damage ROS->Cellular_Damage Mitochondria Mitochondria Cellular_Damage->Mitochondria Lysosomes Lysosomes Cellular_Damage->Lysosomes Plasma_Membrane Plasma Membrane Cellular_Damage->Plasma_Membrane Necrosis Necrosis Cellular_Damage->Necrosis High Dose Autophagy Autophagy Cellular_Damage->Autophagy interplay Caspases Caspases (activated) Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis Autophagy->Apoptosis

Caption: Porphyrin-mediated PDT induced cell death pathways.

Experimental Workflow

The following diagram illustrates a general workflow for comparing the efficacy of different photosensitizers in an in vitro setting.

Experimental_Workflow Start Start: Select Photosensitizers (e.g., AlPcCl vs. Porphyrin) Char Characterize Photophysical Properties (Absorption, Singlet Oxygen Yield) Start->Char Cell_Culture Cell Line Selection and Culture Start->Cell_Culture Incubation Photosensitizer Incubation (Dose and Time Titration) Char->Incubation Cell_Culture->Incubation Irradiation Light Irradiation (Wavelength and Fluence Titration) Incubation->Irradiation Cytotoxicity Assess In Vitro Cytotoxicity (e.g., MTT, determine IC50) Irradiation->Cytotoxicity Mechanism Investigate Mechanism of Cell Death (Apoptosis vs. Necrosis Assays) Cytotoxicity->Mechanism Signaling Analyze Signaling Pathways (e.g., Western Blot for Caspases, ATM) Mechanism->Signaling Conclusion Conclusion: Compare Efficacy Signaling->Conclusion

Caption: General workflow for in vitro photosensitizer comparison.

Conclusion

The evidence presented in this guide suggests that this compound and its derivatives represent a significant advancement over many first-generation porphyrin-based photosensitizers for photodynamic therapy. Their favorable photophysical properties translate into enhanced cytotoxic efficacy in preclinical models. While the fundamental mechanisms of PDT-induced cell death share common pathways, the specific molecular events and the overall potency can differ significantly. For researchers and drug developers, the choice of photosensitizer should be guided by the specific application, target tissue, and desired therapeutic outcome, with AlPcCl and its analogs offering a compelling profile for future investigations.

References

Performance evaluation of Aluminum phthalocyanine chloride in planar vs. bulk heterojunction solar cells.

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of Aluminum Phthalocyanine Chloride (AlPcCl) in two primary organic solar cell architectures reveals distinct performance characteristics and underlying mechanistic differences. This guide provides researchers and scientists with a concise overview of AlPcCl's efficacy in planar heterojunction (PHJ) versus bulk heterojunction (BHJ) configurations, supported by experimental data and detailed protocols.

This compound, a robust and versatile organic semiconductor, has demonstrated significant potential in the field of photovoltaics. Its strong absorption in the red and near-infrared regions of the solar spectrum, coupled with good thermal and chemical stability, makes it an attractive candidate for the active layer in organic solar cells. The architecture of the solar cell, however, plays a critical role in determining the ultimate power conversion efficiency (PCE). This guide delves into the performance of AlPcCl in two dominant device structures: the well-defined, layered planar heterojunction and the intermixed bulk heterojunction.

Quantitative Performance Comparison

The performance of AlPcCl-based solar cells is highly dependent on the device architecture and the choice of donor or acceptor materials. The following table summarizes key performance metrics from reported studies on AlPcCl and its close analogue, chloroaluminum phthalocyanine (ClAlPc), in both PHJ and BHJ configurations. It is important to note that the data are compiled from different studies with varying experimental conditions, and thus provide an illustrative comparison rather than a direct one-to-one correlation.

Device ArchitectureActive Layer MaterialsOpen-Circuit Voltage (Voc) [V]Short-Circuit Current Density (Jsc) [mA/cm²]Fill Factor (FF) [%]Power Conversion Efficiency (PCE) [%]
Planar Heterojunction (PHJ) α-6T / AlPcCl 0.617.98513.97[1]
Planar Heterojunction (PHJ) α-6T / AlPcCl / C60 (Ternary)0.6213.90484.33[2]
Bulk Heterojunction (BHJ) ClAlPc : C60---3.58[3]
Bulk Heterojunction (BHJ) ClAlPc : C70---4.1[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline generalized experimental protocols for the fabrication of AlPcCl-based planar and bulk heterojunction solar cells.

Fabrication of Planar Heterojunction Solar Cells

Planar heterojunction devices are typically fabricated using thermal evaporation in a high-vacuum environment to create distinct layers of the donor and acceptor materials.

  • Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then dried with nitrogen gas and treated with UV-ozone for 15 minutes to improve the work function and remove organic residues.

  • Hole Transport Layer (HTL) Deposition: A thin layer of a hole transport material, such as molybdenum trioxide (MoO₃), is deposited onto the ITO surface via thermal evaporation.

  • Active Layer Deposition: The donor and acceptor layers are deposited sequentially. For example, a layer of alpha-sexithiophene (α-6T) as the donor is followed by a layer of AlPcCl as the acceptor. The thickness of each layer is a critical parameter that needs to be optimized.[1]

  • Electron Transport Layer (ETL) and Cathode Deposition: An electron transport/exciton blocking layer, such as bathocuproine (BCP), is deposited on the active layer, followed by the thermal evaporation of a metal cathode, typically aluminum (Al) or silver (Ag).

  • Encapsulation: The completed device is encapsulated to protect it from atmospheric degradation.

Fabrication of Bulk Heterojunction Solar Cells

Bulk heterojunction solar cells involve creating a mixed layer of the donor and acceptor materials. This can be achieved through co-evaporation or solution processing.

  • Substrate and HTL Preparation: The substrate and hole transport layer are prepared in the same manner as for the planar heterojunction devices.

  • Active Layer Deposition (Co-evaporation): The donor (e.g., ClAlPc) and acceptor (e.g., C₆₀ or C₇₀) materials are simultaneously evaporated from two separate sources onto the substrate. The blend ratio is controlled by adjusting the deposition rates of the individual materials.[3]

  • Active Layer Deposition (Solution Processing): The donor and acceptor materials are dissolved in a common organic solvent and then deposited onto the HTL-coated substrate, typically by spin coating. The morphology of the resulting film is highly dependent on the choice of solvent, solution concentration, and spin coating parameters.

  • ETL and Cathode Deposition: An electron transport layer and a metal cathode are deposited as described for the planar heterojunction devices.

  • Encapsulation: The device is encapsulated to ensure long-term stability.

Mechanistic Differences: Charge Separation and Transport

The device architecture fundamentally influences the processes of exciton generation, diffusion, dissociation, and charge transport. The following diagrams illustrate the key differences between planar and bulk heterojunction solar cells.

G cluster_0 Device Fabrication & Characterization Workflow cluster_1 Planar Heterojunction (PHJ) cluster_2 Bulk Heterojunction (BHJ) start Substrate Cleaning (ITO Glass) phj_htl HTL Deposition start->phj_htl bhj_htl HTL Deposition start->bhj_htl phj_donor Donor Deposition (e.g., α-6T) phj_htl->phj_donor phj_acceptor Acceptor Deposition (AlPcCl) phj_donor->phj_acceptor phj_etl ETL/Cathode Deposition phj_acceptor->phj_etl characterization Device Characterization (J-V, EQE, etc.) phj_etl->characterization bhj_active Active Layer Co-Deposition (AlPcCl:Acceptor) bhj_htl->bhj_active bhj_etl ETL/Cathode Deposition bhj_active->bhj_etl bhj_etl->characterization

Fabrication workflow for PHJ and BHJ solar cells.

In a planar heterojunction, excitons must diffuse to the single, well-defined interface between the donor and acceptor layers to be separated. In contrast, the bulk heterojunction architecture creates a large, distributed interfacial area throughout the active layer, which reduces the distance excitons need to travel for dissociation.[3]

G cluster_0 Charge Separation & Transport Comparison cluster_1 Planar Heterojunction (PHJ) cluster_2 Bulk Heterojunction (BHJ) phj_photon Photon Absorption phj_exciton Exciton Diffusion phj_photon->phj_exciton phj_interface Charge Separation (at single interface) phj_exciton->phj_interface phj_transport Charge Transport (through pure layers) phj_interface->phj_transport phj_collection Charge Collection (at electrodes) phj_transport->phj_collection bhj_photon Photon Absorption bhj_interface Charge Separation (at distributed interface) bhj_photon->bhj_interface bhj_transport Charge Transport (through interpenetrating network) bhj_interface->bhj_transport bhj_collection Charge Collection (at electrodes) bhj_transport->bhj_collection

Logical flow of charge dynamics in PHJ vs. BHJ.

Conclusion

This compound is a promising material for organic solar cells, with demonstrated efficiencies exceeding 4% in planar heterojunction architectures. While direct comparative data for AlPcCl in bulk heterojunction devices is limited, studies on the closely related ClAlPc also show efficiencies in the 3.5-4.1% range. The choice between a planar and bulk heterojunction architecture involves a trade-off. Planar heterojunctions offer the potential for high open-circuit voltages and fill factors due to well-defined layers and reduced recombination, but are limited by the exciton diffusion length. Bulk heterojunctions excel in charge generation due to the large interfacial area, leading to higher short-circuit currents, but can suffer from increased recombination and challenges in optimizing the nanoscale morphology. Future advancements in controlling the morphology of bulk heterojunctions and enhancing the exciton diffusion length in materials for planar heterojunctions will be key to further unlocking the potential of AlPcCl in next-generation photovoltaic technologies.

References

A Researcher's Guide to Validating Singlet Oxygen Detection Methods for Aluminum Phthalocyanine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of singlet oxygen is paramount in the preclinical evaluation of photosensitizers like Aluminum Phthalocyanine Chloride (AlPcCl). This guide provides a comparative analysis of common singlet oxygen detection methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate validation strategy.

This compound is a potent second-generation photosensitizer recognized for its strong absorption in the therapeutic window of 600-800 nm and a significant singlet oxygen quantum yield, a measure of the efficiency of singlet oxygen production. One study has reported a singlet oxygen quantum yield for AlPcCl of 0.29 in dimethyl sulfoxide (DMSO)[1]. The generation of this highly reactive oxygen species is the cornerstone of its photodynamic therapy (PDT) efficacy. Therefore, robust and validated methods for its detection are critical.

Comparison of Singlet Oxygen Detection Methods

The detection of singlet oxygen can be broadly categorized into direct and indirect methods. Direct detection relies on measuring the physical properties of singlet oxygen itself, while indirect methods utilize chemical probes that react with singlet oxygen to produce a measurable signal.

Method Principle Advantages Disadvantages Quantitative Data for Aluminum Phthalocyanines
Direct Detection: Phosphorescence Measures the weak near-infrared (NIR) phosphorescence emitted by singlet oxygen at ~1270 nm as it decays to its ground state.Highly specific to singlet oxygen.Low sensitivity due to the low quantum yield of phosphorescence. Requires specialized and sensitive NIR detectors.Time-resolved luminescence of singlet oxygen has been measured for aluminum tetrasulfonated phthalocyanine[2].
Indirect Detection: UV-Vis Spectroscopy Utilizes a chemical probe, most commonly 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen, leading to a decrease in its absorbance.Simple, inexpensive, and uses standard laboratory equipment.DPBF is not entirely specific to singlet oxygen and can react with other reactive oxygen species. The photosensitizer's absorption spectrum can interfere with the measurement.The singlet oxygen quantum yield of trisulfonated aluminum phthalocyanine was determined to be 0.42 in aqueous buffer using a chemical quenching method[3]. For tetrasulfonated aluminum phthalocyanine, the quantum yield was found to be in the range of 0.34-0.38 in DMF[4].
Indirect Detection: Fluorescence Spectroscopy Employs fluorescent probes, such as Singlet Oxygen Sensor Green (SOSG), which exhibit a significant increase in fluorescence intensity upon reacting with singlet oxygen.High sensitivity, allowing for the detection of low concentrations of singlet oxygen.The probe itself can act as a photosensitizer, generating singlet oxygen upon illumination and potentially leading to an overestimation. The photosensitizer's fluorescence can interfere with the signal from the probe.Not specifically reported for AlPcCl in the reviewed literature, but widely used for other photosensitizers.
Indirect Detection: Electron Spin Resonance (ESR) Uses spin traps, like 2,2,6,6-tetramethylpiperidine (TEMP) and its derivatives, which react with singlet oxygen to form a stable nitroxide radical. This radical is then detected by its characteristic ESR spectrum.Highly specific for singlet oxygen (when using appropriate spin traps). Provides unambiguous identification of the radical adduct.Requires specialized and expensive ESR equipment. The sensitivity can be lower than fluorescence-based methods.Not specifically reported for AlPcCl in the reviewed literature, but a well-established method for singlet oxygen detection.

Experimental Protocols

Detailed methodologies for the three most common indirect singlet oxygen detection methods are provided below. These protocols serve as a starting point and may require optimization based on specific experimental conditions.

UV-Vis Spectroscopic Detection using 1,3-Diphenylisobenzofuran (DPBF)

This method relies on the bleaching of DPBF absorbance upon reaction with singlet oxygen.

Materials:

  • This compound (AlPcCl)

  • 1,3-Diphenylisobenzofuran (DPBF)

  • Appropriate solvent (e.g., DMSO, DMF, or ethanol)

  • UV-Vis Spectrophotometer

  • Light source with a suitable wavelength for AlPcCl excitation (e.g., >600 nm)

Procedure:

  • Prepare a stock solution of AlPcCl in the chosen solvent. The concentration should be adjusted to have an absorbance of approximately 0.1-0.2 at the excitation wavelength.

  • Prepare a stock solution of DPBF in the same solvent.

  • In a quartz cuvette, mix the AlPcCl solution with the DPBF solution. The final concentration of DPBF is typically in the range of 10-50 µM.

  • Measure the initial absorbance spectrum of the mixture, focusing on the characteristic absorbance peak of DPBF at around 410-415 nm.

  • Irradiate the sample with the light source. To avoid direct photobleaching of DPBF, a long-pass filter can be used to ensure that only the photosensitizer is excited.

  • At regular time intervals during irradiation, stop the illumination and record the absorbance spectrum of the solution.

  • The rate of singlet oxygen production is proportional to the rate of decrease in the DPBF absorbance at its maximum wavelength.

Data Analysis: The singlet oxygen quantum yield (ΦΔ) can be calculated by comparing the rate of DPBF bleaching with that of a reference photosensitizer with a known ΦΔ under the same conditions, using the following equation:

ΦΔ (sample) = ΦΔ (reference) * (k_sample / k_reference) * (I_abs (reference) / I_abs (sample))

where k is the rate constant of DPBF bleaching and I_abs is the rate of light absorption by the photosensitizer.

Fluorescence Detection using Singlet Oxygen Sensor Green (SOSG)

This method utilizes the fluorescence enhancement of SOSG upon reaction with singlet oxygen.

Materials:

  • This compound (AlPcCl)

  • Singlet Oxygen Sensor Green (SOSG)

  • Appropriate solvent (e.g., methanol, ethanol, or buffer)

  • Fluorometer with excitation and emission wavelength control

  • Light source for AlPcCl excitation

Procedure:

  • Prepare a stock solution of AlPcCl in the chosen solvent.

  • Prepare a stock solution of SOSG. The final concentration of SOSG is typically in the range of 1-10 µM.

  • In a fluorescence cuvette, mix the AlPcCl solution with the SOSG solution. A control sample containing only SOSG should also be prepared to account for any direct photosensitization by the probe.

  • Measure the initial fluorescence spectrum of the mixture. For SOSG, the excitation is typically around 488 nm, and the emission is measured around 525 nm.

  • Irradiate the sample with a light source suitable for exciting AlPcCl, ensuring that the irradiation wavelength does not directly excite SOSG.

  • At regular time intervals, stop the irradiation and record the fluorescence spectrum.

  • The rate of increase in fluorescence intensity at ~525 nm is proportional to the rate of singlet oxygen production.

Data Analysis: The relative singlet oxygen generation can be determined by the rate of fluorescence increase over time. For quantitative measurements, a calibration curve can be generated using a known amount of singlet oxygen or by comparison with a reference photosensitizer.

Electron Spin Resonance (ESR) Detection using a Spin Trap

This method involves the reaction of singlet oxygen with a spin trap to form a stable radical, which is then detected by ESR.

Materials:

  • This compound (AlPcCl)

  • Spin trap (e.g., 2,2,6,6-tetramethylpiperidine - TEMP)

  • Appropriate solvent

  • ESR spectrometer

  • Light source for AlPcCl excitation

Procedure:

  • Prepare a solution of AlPcCl and the spin trap (e.g., 10-50 mM TEMP) in the chosen solvent.

  • Transfer the solution to a flat ESR cell or a capillary tube suitable for in-situ irradiation.

  • Place the sample in the cavity of the ESR spectrometer.

  • Record an initial ESR spectrum in the dark to ensure no pre-existing radical signal.

  • Irradiate the sample directly in the ESR cavity using a light source coupled with a fiber optic cable.

  • Record the ESR spectra at different time points during irradiation.

  • The characteristic three-line spectrum of the nitroxide radical (TEMPO in the case of TEMP) will appear and its intensity will increase with irradiation time.

Data Analysis: The rate of singlet oxygen production is proportional to the rate of increase of the ESR signal intensity. The concentration of the formed radical can be quantified by comparing the integrated signal intensity with that of a standard solution of a stable radical (e.g., TEMPO).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for each of the described indirect detection methods.

DPBF_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_AlPcCl Prepare AlPcCl Solution mix Mix AlPcCl and DPBF in Cuvette prep_AlPcCl->mix prep_DPBF Prepare DPBF Solution prep_DPBF->mix initial_abs Record Initial Absorbance (~415 nm) mix->initial_abs irradiate Irradiate Sample (>600 nm) initial_abs->irradiate record_abs Record Absorbance at Time Intervals irradiate->record_abs Repeat plot Plot Absorbance vs. Time record_abs->plot calculate Calculate Rate of DPBF Bleaching plot->calculate

Caption: Workflow for singlet oxygen detection using the DPBF method.

SOSG_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_AlPcCl Prepare AlPcCl Solution mix Mix AlPcCl and SOSG in Cuvette prep_AlPcCl->mix prep_SOSG Prepare SOSG Solution prep_SOSG->mix initial_fluo Record Initial Fluorescence (Ex: 488 nm, Em: 525 nm) mix->initial_fluo irradiate Irradiate Sample (>600 nm) initial_fluo->irradiate record_fluo Record Fluorescence at Time Intervals irradiate->record_fluo Repeat plot Plot Fluorescence vs. Time record_fluo->plot calculate Calculate Rate of Fluorescence Increase plot->calculate

Caption: Workflow for singlet oxygen detection using the SOSG method.

ESR_Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_AlPcCl Prepare AlPcCl Solution mix Mix AlPcCl and TEMP prep_AlPcCl->mix prep_TEMP Prepare TEMP Solution prep_TEMP->mix load_sample Load Sample into ESR Tube mix->load_sample initial_scan Record Dark ESR Spectrum load_sample->initial_scan irradiate Irradiate in ESR Cavity initial_scan->irradiate record_esr Record ESR Spectra at Time Intervals irradiate->record_esr Repeat plot Plot Signal Intensity vs. Time record_esr->plot calculate Calculate Rate of Radical Formation plot->calculate

Caption: Workflow for singlet oxygen detection using the ESR method.

Conclusion

The validation of singlet oxygen detection is a critical step in the development of photosensitizers like this compound. The choice of method depends on a balance of factors including the required sensitivity and specificity, available equipment, and the specific experimental context. While direct detection via phosphorescence offers the highest specificity, its low sensitivity can be a limitation. Indirect methods, particularly UV-Vis spectroscopy with DPBF and fluorescence spectroscopy with SOSG, provide more accessible and sensitive alternatives, though with potential drawbacks regarding specificity and probe-induced artifacts. ESR offers a highly specific indirect method but requires specialized instrumentation. By carefully considering the advantages and disadvantages of each method and adhering to rigorous experimental protocols, researchers can confidently validate the singlet oxygen generating capabilities of AlPcCl and other photosensitizers, paving the way for their successful clinical translation.

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Aluminum Phthalocyanine Chloride-Based Photodynamic Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo efficacy of Aluminum Phthalocyanine Chloride (AlPcCl)-based Photodynamic Therapy (PDT). The information presented is collated from various experimental studies to aid in the evaluation and future development of AlPcCl as a photosensitizer for cancer therapy.

In Vitro Efficacy of AlPcCl-PDT

The in vitro efficacy of AlPcCl and its derivatives, such as the water-soluble aluminum phthalocyanine tetrasulfonate (AlPcS4Cl), has been demonstrated across a variety of cancer cell lines. Key parameters evaluated include photosensitizer concentration, light dose, and the resulting cytotoxic effects.

Quantitative Comparison of In Vitro Efficacy
Photosensitizer FormulationCell LineIC50 ConcentrationLight DoseKey Findings
AlPcS4ClHKESC-1 (Esophageal Cancer)5 µM5 J/cm²Significant dose-dependent reduction in cell viability.[1]
AlClPcTS41Caco-2 (Colon Cancer)~0.5 µM10 J/cm²Induced a significant reduction in cell viability (to ~54%).[2]
AlPcS4ClA549 (Lung Cancer Stem Cells)20 µM10 J/cm²Significant decrease in cell metabolism and proliferation.[3]
Liposomal AlPcOSCC-3 (Oral Squamous Cell Carcinoma)0.5 - 2.5 µM24 J/cm²Dose-dependent reduction in cell viability.[4]
AlPc in NanoemulsionMCF-7 (Breast Cancer)6.0 nM4.4 J/cm²Intense photodynamic activity and cytotoxicity.[5]
SLNs-AlPc (Solid Lipid Nanoparticles)B16-F10 (Murine Melanoma)1.7 nM25.9 J/cm²High ROS production and induction of immunogenic cell death.[6][7]

Note: IC50 values can vary significantly based on the specific experimental conditions, including the formulation of the photosensitizer, cell line, incubation time, and light delivery parameters.

Experimental Protocols for In Vitro Studies

A generalized experimental workflow for in vitro AlPcCl-PDT studies is as follows:

in_vitro_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture Cell Culture (e.g., A549, MCF-7) incubation Incubation with AlPcCl cell_culture->incubation ps_prep Photosensitizer Preparation (e.g., AlPcS4Cl in media) ps_prep->incubation irradiation Light Irradiation (e.g., 670 nm laser) incubation->irradiation viability Cell Viability Assays (MTT, ATP) irradiation->viability apoptosis Apoptosis Assays (Annexin V) irradiation->apoptosis ros ROS Detection irradiation->ros

Detailed Methodologies:

  • Cell Culture: Cancer cell lines are cultured in appropriate media and conditions until they reach a desired confluency.

  • Photosensitizer Incubation: Cells are incubated with a specific concentration of the AlPcCl formulation for a defined period, allowing for cellular uptake.

  • Irradiation: Following incubation, the cells are irradiated with a light source of a specific wavelength (typically in the red region, ~670 nm) and a defined light dose (J/cm²).

  • Post-Treatment Analysis: After a further incubation period (e.g., 24 hours), various assays are performed to assess the treatment's efficacy. These include:

    • Cell Viability/Cytotoxicity Assays: Methods like the MTT assay, ATP cell viability assay, or lactate dehydrogenase (LDH) release assay are used to quantify cell death.[1]

    • Apoptosis and Necrosis Detection: Techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry are employed to differentiate between apoptotic and necrotic cell death.

    • Reactive Oxygen Species (ROS) Generation: Probes that fluoresce in the presence of ROS are used to measure the oxidative stress induced by PDT.[2]

In Vivo Efficacy of AlPcCl-PDT

In vivo studies in animal models are crucial for evaluating the therapeutic potential of AlPcCl-PDT in a more complex biological system. These studies assess tumor response, host toxicity, and the overall survival benefit.

Quantitative Comparison of In Vivo Efficacy
Photosensitizer FormulationAnimal Model (Tumor)Drug DoseLight DoseKey Findings
AlPcMurine EMT-60.25 µmol/kgNot specified100% tumor cure rate.[2]
AlPcS1Murine EMT-62 µmol/kgNot specified75% tumor cure rate.[2]
AlPcS2Murine EMT-61 µmol/kgNot specified86% tumor cure rate.[2]
AlClPc (topical)Murine Non-melanoma Skin Carcinoma0.7% w/v150 J/cm²60% complete tumor remission.[1]
AlPc-NE (Nanoemulsion)Murine Breast CancerNot specifiedNot specifiedEffective in eliminating breast tumors and preventing lung metastasis.[4]

Note: The efficacy of in vivo PDT is highly dependent on the tumor model, drug and light dosimetry, and the timing of light application after photosensitizer administration.

Experimental Protocols for In Vivo Studies

The typical workflow for an in vivo AlPcCl-PDT study is depicted below:

in_vivo_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis animal_model Animal Model Preparation (e.g., Tumor Implantation) ps_admin Photosensitizer Administration (e.g., Intravenous, Intratumoral) animal_model->ps_admin drug_light_interval Drug-Light Interval ps_admin->drug_light_interval tumor_irradiation Tumor Irradiation (e.g., Laser) drug_light_interval->tumor_irradiation tumor_measurement Tumor Volume Measurement tumor_irradiation->tumor_measurement survival_monitoring Survival Monitoring tumor_irradiation->survival_monitoring histology Histological Analysis tumor_irradiation->histology

Detailed Methodologies:

  • Animal Models: Commonly used models include subcutaneous or orthotopic tumor xenografts in immunocompromised mice or syngeneic tumors in immunocompetent mice.[6]

  • Photosensitizer Administration: AlPcCl formulations can be administered systemically (e.g., intravenously) or locally (e.g., intratumorally or topically).[6]

  • Drug-Light Interval: This is a critical parameter that allows for optimal accumulation of the photosensitizer in the tumor tissue while minimizing its concentration in surrounding healthy tissues.[6]

  • Tumor Irradiation: The tumor is exposed to light of the appropriate wavelength and dose.

  • Efficacy Assessment:

    • Tumor Growth Delay/Regression: Tumor volume is measured at regular intervals to assess the treatment's effect on tumor growth.

    • Survival Analysis: The lifespan of the treated animals is monitored and compared to control groups.

    • Histological Examination: Tumors are excised at different time points to evaluate the extent of necrosis, apoptosis, and vascular damage.

Signaling Pathways in AlPcCl-PDT

AlPcCl-PDT induces cell death primarily through the generation of reactive oxygen species (ROS), which can trigger various signaling pathways. The subcellular localization of the photosensitizer plays a key role in determining the dominant cell death mechanism.[2]

signaling_pathways cluster_trigger Trigger cluster_cellular_response Cellular Response cluster_outcome Outcome PDT AlPcCl + Light ROS ROS Generation (Singlet Oxygen) PDT->ROS Mitochondria Mitochondrial Damage ROS->Mitochondria Lysosomes Lysosomal Damage ROS->Lysosomes PI3K_Akt PI3K/Akt/mTOR Pathway Inhibition ROS->PI3K_Akt ICD Immunogenic Cell Death ROS->ICD Apoptosis Apoptosis Mitochondria->Apoptosis Necrosis Necrosis Lysosomes->Necrosis PI3K_Akt->Apoptosis

Mechanisms of Action:

  • Apoptosis: AlPcCl localizing in the mitochondria can lead to the release of cytochrome c upon photoactivation, initiating the caspase cascade and programmed cell death (apoptosis).[1] Inhibition of pro-survival pathways like the PI3K/Akt/mTOR pathway also contributes to apoptosis.[4][7]

  • Necrosis: When AlPcCl accumulates in the plasma membrane or lysosomes, PDT can cause rapid cellular swelling and lysis, leading to necrosis.

  • Immunogenic Cell Death (ICD): PDT with certain AlPcCl formulations can induce ICD, characterized by the release of damage-associated molecular patterns (DAMPs). This can stimulate an anti-tumor immune response.[6][7]

  • Vascular Damage: In vivo, AlPc-PDT can damage the tumor vasculature, leading to a reduction in blood flow, ischemia, and subsequent tumor necrosis. This is a significant mechanism for some AlPc formulations.[2]

Conclusion

This compound and its derivatives are potent photosensitizers with demonstrated efficacy both in vitro and in vivo. In vitro studies consistently show high cytotoxicity towards a broad range of cancer cell lines, with the mechanism of cell death being dependent on the specific formulation and its subcellular localization. In vivo, AlPcCl-PDT can lead to significant tumor regression and, in some cases, complete cures in animal models. The dual mechanism of direct tumor cell killing and vascular damage contributes to its in vivo effectiveness.

The development of novel delivery systems, such as nanoemulsions and solid lipid nanoparticles, has further enhanced the therapeutic potential of AlPcCl by improving its solubility, tumor targeting, and photodynamic activity.[5][7] Future research should focus on optimizing these formulations and treatment parameters to maximize therapeutic efficacy and translate these promising preclinical findings into clinical applications.

References

A Comparative Analysis of the Electronic Properties of Chloroaluminum Phthalocyanine vs. Fluoroaluminum Phthalocyanine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electronic properties of two prominent members of the phthalocyanine family: Chloroaluminum Phthalocyanine (AlPcCl) and Fluoroaluminum Phthalocyanine (AlPcF). Understanding the nuanced differences in their electronic structure, arising from the substitution of a single axial halogen atom, is crucial for their application in organic electronics, photovoltaics, and as photosensitizers in photodynamic therapy. This document synthesizes experimental data to offer a clear, objective comparison.

Summary of Comparative Electronic Properties

The substitution of chlorine with the more electronegative fluorine atom on the axial position of the aluminum phthalocyanine macrocycle induces significant changes in the molecule's electronic and optical properties. Fluoroaluminum phthalocyanine exhibits a noticeable blue shift in its absorption spectrum and a substantially deeper highest occupied molecular orbital (HOMO) energy level compared to its chloro-analogue.

Table 1: Optical and Solid-State Electronic Properties of AlPcCl vs. AlPcF
PropertyChloroaluminum Phthalocyanine (AlPcCl)Fluoroaluminum Phthalocyanine (AlPcF)Reference
Q-band λmax (DMSO) 680 nm671 nm
Q-band λmax (Thin Film) 771 nm647 nm
Optical Band Gap (Egopt, DMSO) 1.78 eV1.81 eV
Optical Band Gap (Egopt, Thin Film) 1.48 eV1.61 eV
Work Function (Φ, UPS) 4.4 - 4.5 eV3.6 eV
HOMO Energy Level (EHOMO, UPS) -5.7 eV-4.7 eV
LUMO Energy Level (ELUMO, calculated) *-4.0 eV-2.9 eV

*Calculated from ELUMO = EHOMO + Egopt (solution).

Table 2: Electrochemical Properties of Chloroaluminum Phthalocyanine (AlPcCl)
PropertyValue (vs. Fc/Fc+)Reference(s)
First Oxidation Potential (Eox) +0.8 to +1.0 VGeneral Phthalocyanine Literature
First Reduction Potential (Ered) -0.6 to -0.8 VGeneral Phthalocyanine Literature
Electrochemical HOMO (EHOMO) ~ -5.6 to -5.8 eVCalculated
Electrochemical LUMO (ELUMO) ~ -4.0 to -4.2 eVCalculated
Electrochemical Band Gap (Egel) ~ 1.6 to 1.8 eVCalculated

Note: Specific redox potentials for phthalocyanines can vary significantly based on the solvent, electrolyte, and reference electrode used. The values presented are typical ranges found in the literature for metallophthalocyanines. ****Calculated using the ferrocene/ferrocenium (Fc/Fc+) redox couple as an external standard, assuming the absolute potential of Fc/Fc+ is -4.8 eV with respect to the vacuum level. EHOMO = -(Eox + 4.8) eV and ELUMO = -(Ered + 4.8) eV.

Experimental Methodologies

Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are generalized procedures for the synthesis and characterization of AlPcCl and AlPcF.

Synthesis of Chloroaluminum Phthalocyanine (AlPcCl)

Chloroaluminum phthalocyanine can be synthesized via several methods, with a common approach being the reaction of phthalic anhydride or phthalonitrile with an aluminum source.

Protocol using Phthalic Anhydride:

  • A mixture of phthalic anhydride, urea (as a nitrogen source), anhydrous aluminum chloride (AlCl3), and a catalytic amount of ammonium molybdate is prepared in a high-boiling point solvent such as nitrobenzene or trichlorobenzene.

  • The reaction mixture is heated to approximately 180-200 °C and refluxed for several hours.

  • During the reaction, the color of the mixture changes to a deep blue-green, indicating the formation of the phthalocyanine macrocycle.

  • After cooling, the crude product is collected by filtration.

  • Purification is achieved by washing with hot ethanol and then with hot water to remove unreacted starting materials and byproducts. Further purification can be performed by acid pasting, where the crude product is dissolved in concentrated sulfuric acid and then precipitated by pouring the solution into ice-cold water. The precipitate is then filtered, washed extensively with water until neutral, and dried.

Synthesis of Fluoroaluminum Phthalocyanine (AlPcF) from AlPcCl

A straightforward nucleophilic substitution reaction can be employed to convert AlPcCl to AlPcF.

Protocol:

  • Chloroaluminum phthalocyanine (AlPcCl) is dissolved in dimethyl sulfoxide (DMSO).

  • An excess of a fluoride salt, such as cesium fluoride (CsF), potassium fluoride (KF), or sodium fluoride (NaF), is added to the solution.

  • The mixture is heated and stirred for approximately one hour.

  • The progress of the reaction can be monitored by observing the color change and by techniques such as UV-Vis spectroscopy.

  • Upon completion, the product is isolated by filtration and purified by washing to remove the excess fluoride salt and any remaining starting material.

UV-Vis Spectroscopy

UV-Vis spectroscopy is used to determine the optical absorption properties and the optical band gap of the phthalocyanine derivatives.

Protocol:

  • Solutions of AlPcCl and AlPcF are prepared in a suitable solvent (e.g., DMSO) at a known concentration (typically in the micromolar range to be within the linear range of the Beer-Lambert law).

  • The absorption spectra are recorded using a dual-beam UV-Vis spectrophotometer over a wavelength range of at least 300-900 nm.

  • For thin-film measurements, the phthalocyanines are deposited onto a transparent substrate (e.g., quartz or glass) by thermal evaporation under high vacuum.

  • The absorption spectra of the thin films are then recorded.

  • The optical band gap (Egopt) is estimated from the onset of the lowest energy absorption band (the Q-band) using the equation Egopt = 1240 / λonset, where λonset is the wavelength at the absorption onset in nanometers.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique used to determine the work function and the energy of the highest occupied molecular orbital (HOMO) of a material.

Protocol:

  • Thin films of AlPcCl and AlPcF are deposited in situ onto a conductive substrate (e.g., indium tin oxide or a metal foil) in an ultra-high vacuum (UHV) chamber to ensure a clean surface.

  • The films are irradiated with a monochromatic UV light source, typically a helium discharge lamp (He I at 21.22 eV).

  • The kinetic energy of the photoemitted electrons is measured using an electron energy analyzer.

  • The work function (Φ) is determined from the secondary electron cutoff (SEC) in the spectrum.

  • The HOMO energy level relative to the Fermi level is determined from the onset of the highest energy peak in the valence band region of the spectrum. The absolute HOMO energy is then calculated by adding the work function to the HOMO energy relative to the Fermi level.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of molecules and to determine their electrochemical HOMO and LUMO energy levels.

Protocol:

  • A three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).

  • The phthalocyanine to be analyzed is dissolved in a suitable solvent (e.g., dichloromethane or dimethylformamide) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).

  • The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen).

  • The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.

  • The oxidation and reduction potentials are determined from the positions of the peaks in the voltammogram.

  • The ferrocene/ferrocenium (Fc/Fc+) couple is often used as an internal or external standard for calibrating the potential scale to the vacuum level.

Visualized Workflows and Energy Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the resulting energy level alignments.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_data_analysis Data Analysis start Phthalonitrile / Phthalic Anhydride + AlCl3 synth_alpccl Synthesize AlPcCl start->synth_alpccl purify_alpccl Purify AlPcCl synth_alpccl->purify_alpccl synth_alpcf Synthesize AlPcF from AlPcCl purify_alpccl->synth_alpcf uv_vis UV-Vis Spectroscopy purify_alpccl->uv_vis ups Ultraviolet Photoelectron Spectroscopy (UPS) purify_alpccl->ups cv Cyclic Voltammetry (CV) purify_alpccl->cv purify_alpcf Purify AlPcF synth_alpcf->purify_alpcf purify_alpcf->uv_vis purify_alpcf->ups purify_alpcf->cv optical_gap Optical Band Gap uv_vis->optical_gap homo_lumo_ups HOMO & Work Function ups->homo_lumo_ups redox_potentials Redox Potentials cv->redox_potentials electrochem_gap Electrochemical HOMO/LUMO & Band Gap redox_potentials->electrochem_gap

Caption: Experimental workflow for the synthesis and electronic characterization of AlPcCl and AlPcF.

energy_levels cluster_AlPcCl AlPcCl cluster_AlPcF AlPcF vacuum Vacuum Level (0 eV) lumo_cl LUMO (-4.0 eV) lumo_f LUMO (-2.9 eV) homo_cl HOMO (-5.7 eV) work_cl Φ = 4.4 eV homo_f HOMO (-4.7 eV) work_f Φ = 3.6 eV work_cl_start->work_cl_end work_f_start->work_f_end

A Comparative Performance Analysis of Aluminum Phthalocyanine Chloride and Other Third-Generation Photosensitizers

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of photodynamic therapy (PDT), the quest for the ideal photosensitizer (PS) has led to the development of successive generations of these light-activated molecules. While first-generation photosensitizers like Photofrin® paved the way, they were hampered by issues such as chemical impurity and prolonged skin photosensitivity. Second-generation photosensitizers, including Aluminum phthalocyanine chloride (AlPcCl), offered significant improvements with strong absorption in the red spectral region (around 670-770 nm), allowing for deeper tissue penetration of light, and higher singlet oxygen quantum yields.[1][2][3]

The evolution continues with third-generation photosensitizers, which are characterized by the conjugation of a second-generation PS to targeting moieties (like monoclonal antibodies) or their encapsulation within drug delivery systems such as nanoparticles, liposomes, or micelles.[4][5][6] This approach aims to enhance tumor selectivity, improve solubility in aqueous media, and reduce off-target toxicity.[7][8] This guide provides a benchmarked comparison of AlPcCl, particularly in its third-generation formulations, against other prominent third-generation photosensitizers, supported by experimental data and detailed protocols.

Quantitative Performance Benchmarks

The efficacy of a photosensitizer is determined by several key photophysical and biological parameters. The following tables summarize the performance of AlPcCl-based systems and other notable third-generation photosensitizers.

Table 1: Photophysical & Photochemical Properties

Photosensitizer SystemMax Absorption (λmax, nm)Singlet Oxygen Quantum Yield (ΦΔ)Solvent/MediumReference
AlPcCl-based
Sulfonated AlPc (monomeric)~6740.42Aqueous Buffer (pH 7.4)[9]
Sulfonated AlPc (dimeric)~6740.22Aqueous Buffer (pH 7.4)[9]
Sulfonated AlPc (aggregated)~6740.01 - 0.15Aqueous Buffer (pH 7.4)[9]
AlPc-PVM/MA Nanoparticles~670Enhanced vs. free AlPc in PBSPBS[6][10]
Other Third-Gen PS
Q-SiPc (Silicon Phthalocyanine)~6700.94DMSO[11]
S-SiPc (Silicon Phthalocyanine)~6700.58DMSO[11]
Fluoro-functional ZnPcNot Specified0.76DMSO[12]
HPPH-based PSNot SpecifiedNot SpecifiedNot Specified[7]
Porphyrin-NanoparticlesNot SpecifiedNot SpecifiedNot Specified[5]

Note: The singlet oxygen quantum yield of AlPcCl is highly dependent on its aggregation state. Nanoparticle formulation helps prevent aggregation in aqueous media, thereby enhancing its photochemical performance.[6][10][13]

Table 2: In Vitro Photodynamic Efficacy (Cytotoxicity)

Photosensitizer SystemCell LineIC50 / CC50Light Dose (J/cm²)Reference
AlPcCl-based
AlPcS4ClHKESC-1 (Esophageal Cancer)5 µM5[14]
AlPc-NanoemulsionMCF-7 (Breast Cancer)6.0 nMNot Specified[13]
AlPc-PVM/MA Nanoparticles4T1 (Murine Mammary Carcinoma)~0.31 µM1.38[10]
AlPc-PVM/MA NanoparticlesMCF-7 (Human Mammary Adenocarcinoma)~0.46 µM1.38[10]
SLN-AlPcB16-F10 (Murine Melanoma)1.7 nMNot Specified[15]
AlPcS4-BIWA 4 MAb ConjugateA431 (Squamous Cell Carcinoma)0.06 - 5.4 nMNot Specified[16]
Other Third-Gen PS
mTHPC-MAb ConjugatesSquamous Cell Carcinoma LinesGenerally ineffectiveNot Specified[16]

Note: IC50 (half-maximal inhibitory concentration) or CC50 (50% cytotoxic concentration) values indicate the concentration of the photosensitizer required to kill 50% of the cells under specific light conditions. Lower values indicate higher potency. Formulating AlPcCl in nanocarriers or conjugating it to antibodies dramatically increases its phototoxicity against cancer cells.[13][16]

Mechanisms of Action & Cellular Interactions

The ultimate therapeutic outcome of PDT is dictated by the photosensitizer's interaction with cellular structures and the subsequent activation of cell death pathways.

Cellular Uptake and Subcellular Localization

Third-generation strategies significantly enhance the cellular uptake of photosensitizers. For instance, modifying AlPc with quantum dots has been shown to increase its internalization into cancer cells compared to normal cells.[17] Once inside the cell, the subcellular localization of the PS is critical. AlPc and its derivatives have been found to accumulate in key organelles such as mitochondria, lysosomes, and the cytoplasm.[14][18] Localization in mitochondria is particularly effective for inducing apoptosis, as these organelles are central to programmed cell death pathways.[19][20]

Signaling Pathways Activated by AlPcCl-PDT

Upon light activation, AlPcCl generates reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which inflict oxidative damage on cellular components.[1][21] This oxidative stress triggers a cascade of signaling events, leading to cell death. Studies have shown that AlPcCl-based PDT can:

  • Induce Apoptosis: By causing mitochondrial membrane damage, releasing cytochrome c, and activating caspases.[14][22]

  • Inhibit Pro-Survival Pathways: AlPc-PDT has been demonstrated to inhibit the PI3K/Akt/mTOR pathway, which is often overactive in cancer cells and promotes their survival and proliferation.[22]

  • Trigger DNA Damage Response: AlPcCl-mediated PDT can cause DNA double-strand breaks, activating the ATM signaling pathway and leading to cell cycle arrest and apoptosis.[14]

The predominant cell death mechanism—apoptosis or necrosis—can be influenced by the applied light dose. Lower energy densities tend to favor apoptosis, while higher doses may lead to necrosis.[6]

PDT_Mechanism cluster_0 Photophysical Processes cluster_1 Photochemical Reactions cluster_2 Cellular Damage PS_ground PS (S₀) PS_singlet PS (S₁) PS_ground->PS_singlet Light (hν) PS_triplet PS (T₁) PS_singlet->PS_triplet Intersystem Crossing (ISC) PS_triplet->PS_ground Phosphorescence O2_singlet ¹O₂ (Singlet Oxygen) PS_triplet->O2_singlet Type II Energy Transfer Radicals Radicals & ROS PS_triplet->Radicals Type I Electron Transfer O2_ground ³O₂ (Ground State Oxygen) Damage Oxidative Damage to Organelles O2_singlet->Damage Substrate Biomolecules (Lipids, Proteins) Radicals->Damage Death Cell Death (Apoptosis/Necrosis) Damage->Death PI3K_Akt_mTOR_Pathway cluster_PDT AlPcCl-PDT cluster_Pathway PI3K/Akt/mTOR Signaling PDT AlPcCl + Light ROS ROS Generation PDT->ROS Akt Akt ROS->Akt Inhibits mTOR mTOR ROS->mTOR Inhibits PI3K PI3K PI3K->Akt Akt->mTOR pS6 pS6 (Protein Synthesis) mTOR->pS6 Survival Cell Survival & Proliferation pS6->Survival In_Vitro_PDT_Workflow start Start step1 1. Seed Cells in 96-well plate start->step1 step2 2. Incubate with Photosensitizer step1->step2 step3 3. Wash cells with PBS step2->step3 step4 4. Irradiate with Laser (Specific λ) step3->step4 step5 5. Incubate (24-48 hours) step4->step5 step6 6. Add MTT Reagent step5->step6 step7 7. Measure Absorbance step6->step7 end End: Calculate IC50 step7->end

References

Safety Operating Guide

Proper Disposal of Aluminum Phthalocyanine Chloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat all aluminum phthalocyanine chloride waste as hazardous. Due to incomplete toxicological data, a cautious approach is mandatory to ensure personnel safety and environmental protection. This guide provides detailed procedures for the safe handling and disposal of this compound.

Researchers, scientists, and drug development professionals handling this compound must adhere to stringent disposal protocols. The toxicological properties of this substance have not been fully investigated, necessitating its management as a hazardous chemical waste.[1] Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), require waste generators to determine if a substance is hazardous.[1][2] Given the data gaps, treating this compound as hazardous is the only compliant and safe option.

Immediate Safety and Handling Protocols

Before beginning any process that will generate this compound waste, ensure that all personnel are familiar with the following safety measures.

ParameterGuidelineSource
Personal Protective Equipment (PPE) Wear chemical-resistant gloves (nitrile or neoprene), safety goggles with side shields, and a lab coat.[3]
Ventilation Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1][3]
Spill Management In case of a spill, avoid generating dust.[1][3] Carefully sweep the solid material into a designated, labeled container for hazardous waste.[1] Clean the spill area with a damp cloth; dispose of the cloth as hazardous waste.
Fire Safety Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[3]

Step-by-Step Disposal Procedure

The following workflow outlines the mandatory steps for the proper disposal of this compound from a laboratory setting.

DisposalWorkflow cluster_prep Step 1: Waste Characterization & Segregation cluster_contain Step 2: Containerization cluster_label Step 3: Labeling cluster_storage Step 4: Accumulation & Storage cluster_disposal Step 5: Final Disposal char Characterize waste as 'Hazardous Chemical Waste: This compound' seg Segregate from other waste streams (e.g., sharps, biological, radioactive). char->seg container Use a dedicated, leak-proof, and chemically compatible container. Ensure container is clean and dry. closure Keep the container securely closed except when adding waste. container->closure label_info Affix a 'Hazardous Waste' label. Include: 'this compound', accumulation start date, and PI name. storage_loc Store in a designated Satellite Accumulation Area (SAA) at or near the point of generation. storage_cond Ensure secondary containment to capture any potential leaks. storage_loc->storage_cond disposal_contact Contact your institution's Environmental Health & Safety (EH&S) office for waste pickup. disposal_vendor EH&S will arrange for disposal through a licensed hazardous waste contractor. disposal_contact->disposal_vendor

Caption: Disposal workflow for this compound.

Detailed Methodologies

Waste Characterization:

Due to the absence of comprehensive toxicity data, this compound must be presumed hazardous. This conservative approach aligns with the Environmental Protection Agency (EPA) guidelines, which place the responsibility of waste characterization on the generator.[1] While not specifically listed as a RCRA hazardous waste, its organometallic nature and the potential for environmental persistence of phthalocyanine compounds warrant this classification.[4]

Containerization and Storage:

  • Select an Appropriate Container: Use a container made of a material that will not react with the chemical. High-density polyethylene (HDPE) or glass containers are generally suitable. The container must have a secure, screw-top lid.

  • Labeling: Immediately upon adding the first amount of waste, affix a hazardous waste label. This label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The date accumulation started

    • The name and contact information of the Principal Investigator or responsible party.

  • Accumulation: Store the waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the operator of the process generating the waste. The container must be kept closed at all times except when it is necessary to add waste.

Final Disposal:

Under no circumstances should this compound be disposed of down the drain or in regular trash.[3] Phthalocyanine compounds are generally insoluble in water and can persist in the environment.[4][5]

  • Contact EH&S: Once the container is full, or if it has been in accumulation for an extended period (check your institution's specific time limits), contact your Environmental Health & Safety (EH&S) department to schedule a waste pickup.

  • Professional Disposal: Your institution's EH&S department will work with a licensed and certified hazardous waste disposal company. These companies are equipped to handle and dispose of chemical waste in compliance with all federal, state, and local regulations. While specific disposal methods for organoaluminum compounds can include deactivation, the most common and appropriate method for this compound in a laboratory setting is high-temperature incineration at a permitted hazardous waste facility.[6]

By adhering to these procedures, you ensure the safety of your laboratory personnel, remain in compliance with environmental regulations, and contribute to the responsible management of chemical waste.

References

Safeguarding Your Research: A Guide to Handling Aluminum Phthalocyanine Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Aluminum Phthalocyanine Chloride, including detailed personal protective equipment (PPE) protocols and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.

This compound may cause eye, skin, respiratory, and digestive tract irritation.[1] The toxicological properties of this material have not been fully investigated.[1] Therefore, caution and strict adherence to safety protocols are essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory scenarios.

Scenario Eyes/Face Skin Respiratory Additional
Handling Solid/Powder Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[2]Chemical-resistant gloves (inspected before use) and protective clothing to prevent skin exposure.[1][2]A NIOSH-approved N95 dust mask or a full-face respirator if exposure limits are exceeded or irritation is experienced.[2]Work in a well-ventilated area, preferably a chemical fume hood, to minimize dust generation.[1][2]
Preparing Solutions Chemical safety goggles with side-shields.[2]Impervious clothing and chemical-resistant gloves.[2]Use in a well-ventilated area. A respirator may be necessary based on the solvent and concentration.An eyewash station and safety shower should be readily accessible.[1]
Conducting Experiments Appropriate protective eyeglasses or chemical safety goggles.[1]Suitable protective gloves and clothing.[1][3]Ensure adequate ventilation to keep airborne concentrations low.[1]Launder contaminated clothing separately before reuse.[4]

Experimental Protocols

Spill Cleanup:

In the event of a spill, immediately evacuate personnel to a safe area and ensure adequate ventilation.[2] Remove all sources of ignition.[2]

For minor spills:

  • Wear appropriate PPE as outlined in the table above.

  • Clean up spills immediately.[1]

  • Use dry clean-up procedures; sweep up the material and place it into a suitable, sealed container for disposal.[1][4]

  • Avoid generating dust.[1]

For major spills, it is crucial to alert emergency responders.[4]

First Aid:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[2]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[2] Seek medical advice if irritation persists.[2]

  • Eye Contact: Rinse eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Get medical aid.[1]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting.[2] Seek immediate medical attention.[2]

Operational and Disposal Plans

Handling and Storage:

  • Wash hands thoroughly after handling.[1]

  • Avoid contact with eyes, skin, and clothing.[1]

  • Minimize dust generation and accumulation.[1]

  • Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[1]

Waste Disposal:

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations for complete and accurate classification.[1] Collect and arrange for disposal in suitable, closed containers.[2]

Workflow for Safe Handling of this compound

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aluminum phthalocyanine chloride
Reactant of Route 2
Aluminum phthalocyanine chloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.